Technical Documentation Center

2-tosyloxymethyl-3,4-dihydro-2H-pyran Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-tosyloxymethyl-3,4-dihydro-2H-pyran

Core Science & Biosynthesis

Foundational

What is 2-tosyloxymethyl-3,4-dihydro-2H-pyran?

An In-Depth Technical Guide to 2-Tosyloxymethyl-3,4-dihydro-2H-pyran: A Versatile Electrophilic Building Block for Drug Discovery Abstract 2-Tosyloxymethyl-3,4-dihydro-2H-pyran is a pivotal synthetic intermediate, prized...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2-Tosyloxymethyl-3,4-dihydro-2H-pyran: A Versatile Electrophilic Building Block for Drug Discovery

Abstract

2-Tosyloxymethyl-3,4-dihydro-2H-pyran is a pivotal synthetic intermediate, prized for its role in the strategic introduction of the dihydropyran moiety into complex molecular architectures. The dihydropyran scaffold is a well-established "privileged" structure in medicinal chemistry, found in a multitude of natural products exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This guide provides a comprehensive technical overview of the synthesis, chemical properties, reactivity, and applications of 2-tosyloxymethyl-3,4-dihydro-2H-pyran. By transforming the hydroxyl group of its precursor, 2-hydroxymethyl-3,4-dihydro-2H-pyran, into a tosylate, a potent leaving group is installed. This structural modification activates the molecule for a broad scope of nucleophilic substitution reactions, making it an indispensable tool for researchers and scientists in the field of drug development and organic synthesis.

The Dihydropyran Scaffold: A Core Motif in Bioactive Molecules

The 3,4-dihydro-2H-pyran ring is a recurring structural theme in a vast number of natural products and pharmacologically active agents.[2][3] Its prevalence stems from its ability to confer favorable physicochemical properties and to act as a rigid scaffold for presenting functional groups in a defined three-dimensional space, which is critical for molecular recognition and biological activity. Molecules incorporating this heterocycle have shown promise in diverse therapeutic areas, from inhibiting the PI3K/AKT signaling pathway in cancer to acting as potent adenosine receptor agonists.[4][5] The strategic importance of this scaffold has consequently driven the development of versatile synthetic intermediates that allow for its efficient incorporation into novel drug candidates.

Synthesis and Physicochemical Profile

The preparation of 2-tosyloxymethyl-3,4-dihydro-2H-pyran is a straightforward and efficient process, commencing from the commercially available alcohol precursor, 2-hydroxymethyl-3,4-dihydro-2H-pyran (also known as 3,4-dihydro-2H-pyran-2-methanol).[6] The synthesis hinges on a single, critical transformation: the tosylation of the primary alcohol.

The Tosylation Reaction: Activating the Precursor

The conversion of the alcohol to a tosylate is fundamental to the utility of this reagent. The p-toluenesulfonyl (tosyl) group is one of the most effective leaving groups in organic chemistry. This is due to the stability of the resulting tosylate anion, which is highly resonance-stabilized, delocalizing the negative charge over three oxygen atoms and the benzene ring. This transformation converts the poorly leaving hydroxyl group (-OH) into an excellent leaving group (-OTs), rendering the adjacent methylene carbon highly electrophilic and susceptible to nucleophilic attack.

The general mechanism involves the reaction of the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base, typically pyridine. The base serves to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

Caption: Mechanism of alcohol tosylation.

Detailed Experimental Protocol: Synthesis

This protocol describes a representative procedure for the synthesis of 2-tosyloxymethyl-3,4-dihydro-2H-pyran from its alcohol precursor.

Materials:

  • 2-Hydroxymethyl-3,4-dihydro-2H-pyran

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2-hydroxymethyl-3,4-dihydro-2H-pyran (1.0 eq) in anhydrous pyridine at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • To the stirred solution, add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then let it warm to room temperature, stirring overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by pouring the mixture into ice-cold 1 M HCl.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford pure 2-tosyloxymethyl-3,4-dihydro-2H-pyran.

Physicochemical and Spectroscopic Data

The following table summarizes the key physical and chemical properties of the target compound.

PropertyValue
Molecular Formula C₁₃H₁₆O₄S
Molecular Weight 284.33 g/mol
Appearance White to off-white solid or colorless oil
Solubility Soluble in common organic solvents (DCM, EtOAc, THF)
¹H NMR (CDCl₃, δ) ~7.8 (d, 2H), ~7.3 (d, 2H), ~6.4 (d, 1H), ~4.7 (m, 1H), ~4.0 (m, 2H), ~3.8 (m, 1H), ~3.5 (m, 1H), ~2.4 (s, 3H), ~1.9-1.6 (m, 4H)
¹³C NMR (CDCl₃, δ) ~145, ~133, ~130, ~128, ~100, ~75, ~68, ~66, ~25, ~21, ~19

Chemical Reactivity and Applications in Synthesis

The synthetic power of 2-tosyloxymethyl-3,4-dihydro-2H-pyran lies in its predictable and efficient reactivity as an electrophile in nucleophilic substitution reactions.

The SN2 Reaction Pathway

The primary mode of reactivity is the SN2 (bimolecular nucleophilic substitution) reaction. A wide variety of nucleophiles can displace the tosylate group, leading to the formation of a new carbon-nucleophile bond. This reaction provides a direct and high-yielding method for introducing the functionalized dihydropyran ring into a target molecule.

SN2_Mechanism cluster_workflow SN2 Reaction Workflow Substrate R-CH₂-OTs TS [Nu---CH₂(R)---OTs]δ- Substrate->TS Nu Nu:⁻ Nu->TS Backside Attack Product R-CH₂-Nu TS->Product LeavingGroup TsO:⁻ TS->LeavingGroup Leaving Group Departure Start Reactants (Substrate + Nucleophile) Reaction Backside Attack Transition State Start->Reaction End Products (Substituted Compound + Leaving Group) Reaction->End

Caption: Generalized SN2 reaction workflow.

This reactivity is exploited to form linkages with a diverse array of nucleophiles, including:

  • Nitrogen Nucleophiles: Amines, azides, and heterocycles to form C-N bonds.

  • Oxygen Nucleophiles: Alcohols and carboxylates to form ethers and esters.

  • Sulfur Nucleophiles: Thiols to form thioethers.

  • Carbon Nucleophiles: Cyanide, enolates, and organometallics to form new C-C bonds.

Application in the Synthesis of Bioactive Scaffolds

The ability to readily couple the dihydropyran moiety with other molecular fragments makes 2-tosyloxymethyl-3,4-dihydro-2H-pyran a high-value building block in multi-step syntheses. For drug development professionals, this provides a reliable method to generate libraries of analogues for structure-activity relationship (SAR) studies. For instance, attaching this scaffold to a known pharmacophore can modulate its solubility, metabolic stability, and binding affinity.

Representative Protocol: Reaction with a Nitrogen Nucleophile

This protocol details the synthesis of 2-(azidomethyl)-3,4-dihydro-2H-pyran, a versatile intermediate that can be further elaborated via click chemistry or reduction to the corresponding amine.

Materials:

  • 2-Tosyloxymethyl-3,4-dihydro-2H-pyran

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF, anhydrous)

  • Water

  • Diethyl ether

Procedure:

  • Dissolve 2-tosyloxymethyl-3,4-dihydro-2H-pyran (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for several hours until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting 2-(azidomethyl)-3,4-dihydro-2H-pyran can be used in the next step without further purification or can be purified by column chromatography if necessary.

Table of Representative Nucleophilic Substitution Reactions

Nucleophile (Nu⁻)ReagentProductApplication Area
Azide (N₃⁻)NaN₃R-CH₂-N₃Precursor for amines, triazoles (Click Chemistry)
Primary Amine (R'NH₂)R'NH₂R-CH₂-NHR'Building blocks for complex amides, heterocycles
Phenoxide (ArO⁻)ArOH, K₂CO₃R-CH₂-OArSynthesis of aryl ethers, biaryl linkages
Cyanide (CN⁻)NaCNR-CH₂-CNChain extension, precursor for carboxylic acids/amines

Conclusion

2-Tosyloxymethyl-3,4-dihydro-2H-pyran is a quintessential example of a strategic synthetic intermediate. Its design is predicated on a simple yet powerful chemical principle: the activation of a primary alcohol by its conversion to a superb leaving group. This deliberate modification unlocks a vast chemical space, accessible through reliable and high-yielding nucleophilic substitution reactions. For researchers in organic synthesis and drug discovery, this compound represents not just a molecule, but a robust tool for the efficient construction of complex, biologically relevant structures, underscoring the pivotal role of enabling reagents in the advancement of medicinal chemistry.

References

  • Benchchem. (n.d.). The Pivotal Role of Dihydropyrans in Nature's Arsenal: A Technical Guide for Drug Discovery.
  • Borah, B., Dwivedi, K. D., & Dutta Choudhury, L. (2021). Review on Synthesis and Medicinal Application of Dihydropyrano[3,2-b]Pyrans and SpiroPyrano[3,2-b]Pyrans by Employing the Reactivity of 5-Hydroxy-2-(Hydroxymethyl)-4H-Pyran-4-One. ResearchGate. Retrieved from [Link]

  • Aslam, M., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. Retrieved from [Link]

  • Reddy, B. V. S., et al. (2013). Medicinal chemistry of dihydropyran-based medium ring macrolides related to aspergillides: selective inhibition of PI3Kα. PubMed. Retrieved from [Link]

  • Advanced Journal of Chemistry, Section A. (2024). Synthesis of Dihydropyran Derivatives Using ZrCl4@Arabic Gum Catalyst in Solvent-Free Conditions. Retrieved from [Link]

  • Varshneya, A., et al. (2005). 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. PMC. Retrieved from [Link]

  • Ali, M. A., et al. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. PMC. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 2-Tosyloxymethyl-3,4-dihydro-2H-pyran from Dihydropyran Methanol

This guide provides a comprehensive overview of the synthesis of 2-tosyloxymethyl-3,4-dihydro-2H-pyran, a valuable intermediate in organic synthesis. The protocol details the conversion of (3,4-dihydro-2H-pyran-2-yl)meth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the synthesis of 2-tosyloxymethyl-3,4-dihydro-2H-pyran, a valuable intermediate in organic synthesis. The protocol details the conversion of (3,4-dihydro-2H-pyran-2-yl)methanol to its corresponding tosylate, a transformation that enhances its utility as a substrate in nucleophilic substitution reactions. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering in-depth mechanistic insights, a detailed experimental protocol, and thorough characterization of the target molecule.

Introduction

The conversion of alcohols to tosylates is a fundamental transformation in organic chemistry. Tosylates are excellent leaving groups, rendering the carbon atom to which they are attached susceptible to nucleophilic attack. This strategy is frequently employed to activate alcohols for a variety of subsequent reactions, including the formation of ethers, azides, and other functional groups. The substrate, (3,4-dihydro-2H-pyran-2-yl)methanol, is a cyclic homoallylic alcohol, and its tosylated derivative serves as a versatile building block in the synthesis of complex molecules, including natural products and pharmaceuticals.

Reaction Mechanism and Scientific Rationale

The synthesis of 2-tosyloxymethyl-3,4-dihydro-2H-pyran proceeds via the reaction of (3,4-dihydro-2H-pyran-2-yl)methanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine or triethylamine.

The reaction mechanism involves the nucleophilic attack of the alcohol's hydroxyl group on the electrophilic sulfur atom of tosyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation of the oxonium ion intermediate by the base to yield the final tosylate ester.

The Critical Role of the Base: The use of a base like pyridine is two-fold. Firstly, it neutralizes the hydrochloric acid (HCl) generated during the reaction, preventing potential side reactions and driving the equilibrium towards the product. Secondly, pyridine can act as a nucleophilic catalyst. It can react with tosyl chloride to form a highly reactive N-tosylpyridinium salt, which is then more readily attacked by the alcohol.

Tosylation_Mechanism Reactant_Alcohol (3,4-dihydro-2H-pyran-2-yl)methanol Intermediate_Oxonium Protonated Tosylate Intermediate Reactant_Alcohol->Intermediate_Oxonium Nucleophilic Attack Reactant_TsCl p-Toluenesulfonyl Chloride (TsCl) Reactant_TsCl->Intermediate_Oxonium Reactant_Pyridine Pyridine (Base) Intermediate_Pyridinium Pyridinium Hydrochloride Reactant_Pyridine->Intermediate_Pyridinium Acid Scavenging Intermediate_Oxonium->Intermediate_Pyridinium Proton Transfer Product_Tosylat 2-Tosyloxymethyl-3,4-dihydro-2H-pyran Intermediate_Oxonium->Product_Tosylat Deprotonation Experimental_Workflow Step1 1. Dissolve (3,4-dihydro-2H-pyran-2-yl)methanol in anhydrous DCM Step2 2. Cool the solution to 0°C Step1->Step2 Step3 3. Add anhydrous pyridine Step2->Step3 Step4 4. Add p-toluenesulfonyl chloride portion-wise Step3->Step4 Step5 5. Stir at 0°C, then warm to room temperature Step4->Step5 Step6 6. Monitor reaction progress by TLC Step5->Step6 Step7 7. Quench with deionized water Step6->Step7 Step8 8. Extract with DCM Step7->Step8 Step9 9. Wash with saturated NaHCO₃ and brine Step8->Step9 Step10 10. Dry over anhydrous Na₂SO₄ Step9->Step10 Step11 11. Concentrate under reduced pressure Step10->Step11 Step12 12. Purify by column chromatography Step11->Step12

Caption: General experimental workflow for the synthesis of 2-tosyloxymethyl-3,4-dihydro-2H-pyran.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (3,4-dihydro-2H-pyran-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM, approximately 10 volumes).

  • Cooling: Cool the solution to 0 °C in an ice-water bath with continuous stirring.

  • Addition of Base: To the cooled solution, add anhydrous pyridine (1.5-2.0 eq) dropwise.

  • Addition of Tosyl Chloride: Add p-toluenesulfonyl chloride (1.2-1.5 eq) portion-wise, ensuring the temperature remains at 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature. Continue stirring for an additional 2-12 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting alcohol is consumed.

  • Work-up: Upon completion, quench the reaction by adding cold deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 2-tosyloxymethyl-3,4-dihydro-2H-pyran.

Purification and Characterization

The final product is typically a stable solid or oil that can be purified by column chromatography.

Physicochemical Properties
PropertyValue (Predicted)
Molecular FormulaC₁₃H₁₆O₄S
Molecular Weight268.33 g/mol
AppearanceWhite solid
Melting PointNot available
Boiling PointNot available
Spectroscopic Data

The structure of the synthesized 2-tosyloxymethyl-3,4-dihydro-2H-pyran can be confirmed by standard spectroscopic techniques.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the tosyl group (aromatic protons and a methyl singlet) and the dihydropyran moiety.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will confirm the presence of all 13 carbon atoms in the molecule, with characteristic shifts for the aromatic, olefinic, and aliphatic carbons.

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit strong absorption bands corresponding to the sulfonyl group (S=O) stretching vibrations.

Conclusion

This technical guide outlines a reliable and well-established method for the synthesis of 2-tosyloxymethyl-3,4-dihydro-2H-pyran from (3,4-dihydro-2H-pyran-2-yl)methanol. The provided protocol, grounded in established chemical principles, offers a clear pathway for researchers to obtain this valuable synthetic intermediate. The detailed mechanistic explanation and characterization guidelines ensure a thorough understanding of the process and the final product.

References

  • PubChem. 3,4-dihydro-2H-pyran-2-ylmethanol. [Link]

  • Organic Syntheses. General Procedure for Tosylation of an Alcohol. [Link]

  • Royal Society of Chemistry. Supporting Information for The Indium Trichloride-Promoted Aza-Prins Reaction. [Link]

  • MDPI. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. [Link]

Foundational

In-Depth Technical Guide: Chemical Structure, Properties, and Synthetic Utility of 2-Tosyloxymethyl-3,4-dihydro-2H-pyran

Executive Summary 2-Tosyloxymethyl-3,4-dihydro-2H-pyran is a highly versatile, bifunctional building block utilized extensively in advanced organic synthesis, carbohydrate chemistry, and drug development. By integrating...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Tosyloxymethyl-3,4-dihydro-2H-pyran is a highly versatile, bifunctional building block utilized extensively in advanced organic synthesis, carbohydrate chemistry, and drug development. By integrating an acid-labile enol ether with a highly reactive primary tosylate, this molecule offers orthogonal reactivity. This whitepaper details its structural properties, upstream synthesis protocols, and downstream applications, providing researchers with the mechanistic causality required to master its handling and synthetic integration.

Structural Chemistry & Bifunctional Reactivity

The molecular architecture of 2-tosyloxymethyl-3,4-dihydro-2H-pyran dictates its utility in complex synthetic pathways. It possesses two distinct reactive centers that can be manipulated independently:

  • The Enol Ether Core (3,4-dihydro-2H-pyran): The electron-rich C5=C6 double bond adjacent to the ring oxygen is highly susceptible to electrophilic attack. Upon activation by trace Brønsted or Lewis acids, it generates a resonance-stabilized oxocarbenium ion. This facilitates the stereoselective addition of alcohols, allowing the molecule to act as a pseudo-glycosyl donor to form tetrahydropyran acetals.

  • The Primary Tosylate (p-Toluenesulfonate): Positioned at the exocyclic C2-methyl group, the tosylate moiety serves as an exceptional leaving group for nucleophilic substitution ( SN​2 ) reactions. Because the enol ether is entirely stable under basic and nucleophilic conditions, the tosylate can be selectively displaced by amines, thiols, or phenoxides without compromising the dihydropyran ring.

Quantitative Physicochemical Properties

The following table summarizes the core physicochemical data of the target compound for analytical verification.

PropertyValue
IUPAC Name (3,4-Dihydro-2H-pyran-2-yl)methyl 4-methylbenzenesulfonate
Molecular Formula C₁₃H₁₆O₄S
Molecular Weight 268.33 g/mol
SMILES String Cc1ccc(S(=O)(=O)OCC2CCC=CO2)cc1
Key Structural Features Enol ether, Primary sulfonate ester
Precursor 2-Hydroxymethyl-3,4-dihydro-2H-pyran

Upstream Synthesis Protocol (Self-Validating System)

The synthesis of 2-tosyloxymethyl-3,4-dihydro-2H-pyran requires strict environmental control to prevent the degradation of the acid-labile enol ether. The precursor alcohol, 2-hydroxymethyl-3,4-dihydro-2H-pyran, is typically accessed via the lithium aluminum hydride ( LiAlH4​ ) reduction of acrolein dimer[1].

Step-by-Step Tosylation Protocol
  • Solvent and Base Selection: Dissolve 14.2 g of 2-hydroxymethyl-3,4-dihydro-2H-pyran in 120 mL of anhydrous pyridine[2].

    • Causality: Pyridine acts dually as the solvent and a mild base. It is critical for neutralizing the hydrochloric acid (HCl) generated during the reaction. Without an acid scavenger, HCl would rapidly add across the enol ether double bond, leading to unwanted hydration or polymerization of the dihydropyran core.

  • Thermal Control: Cool the reaction vessel to 0°–5° C using an ice-water bath[2].

    • Causality: The sulfonylation reaction is highly exothermic. Low temperatures prevent runaway kinetics and suppress side reactions.

  • Reagent Addition: Slowly add 28.4 g of p-toluenesulfonyl chloride (TsCl) crystals to the cooled solution[2].

  • Propagation: Allow the mixture to warm to room temperature and stir overnight to ensure complete conversion.

  • Filtration: Filter the precipitated pyridinium chloride salts through a Celite pad to prevent emulsion formation during subsequent extraction steps[2].

  • Workup & Validation: Concentrate the filtrate under reduced pressure. Partition the residue between water and diethyl ether. Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution and brine[2].

    • Causality: The bicarbonate wash is a self-validating step that strictly neutralizes any residual acidic species, ensuring the long-term stability of the isolated enol ether during storage.

  • Purification: Evaporate the solvent and purify the residue via silica gel column chromatography to yield the pure target compound[2].

SynthesisWorkflow A Acrolein Dimer (Starting Material) B 2-Hydroxymethyl-3,4-dihydro-2H-pyran (Intermediate) A->B LiAlH4 Reduction (0°C to Reflux) C 2-Tosyloxymethyl-3,4-dihydro-2H-pyran (Target Compound) B->C TsCl, Pyridine (0°C to RT)

Fig 1: Synthetic workflow for 2-tosyloxymethyl-3,4-dihydro-2H-pyran from acrolein dimer.

Downstream Application: Tetrahydropyran Acetal Formation

The orthogonal reactivity of 2-tosyloxymethyl-3,4-dihydro-2H-pyran allows it to undergo electrophilic addition without disturbing the tosylate. A prime example is its conversion to trans-6-(4-chlorobenzyloxy)-2-tosyloxymethyltetrahydropyran, a reaction that leverages the enol ether to form a new acetal linkage.

Step-by-Step Etherification Protocol
  • Reaction Setup: Dissolve 3.0 g of 2-tosyloxymethyl-3,4-dihydro-2H-pyran and 1.91 g of p-chlorobenzyl alcohol in 40 mL of anhydrous diethyl ether[3].

  • Catalytic Activation: Add 2–3 drops of phosphorus oxytrichloride ( POCl3​ )[3].

    • Causality: POCl3​ acts as a potent Lewis acid (and generates trace HCl via ambient moisture hydrolysis), which protonates the enol ether to form a stabilized oxocarbenium intermediate. This intermediate is subsequently trapped by the nucleophilic p-chlorobenzyl alcohol.

  • Incubation: Stir the mixture at room temperature for 1.5 days to allow for thermodynamic equilibration, which often favors the trans isomer due to the anomeric effect and steric minimization[3].

  • Reaction Quenching: Add 2 drops of triethylamine (TEA) to the mixture[3].

    • Causality: TEA neutralizes the POCl3​ /acid catalyst. This is a critical self-validating step; failing to quench the acid before concentration would drive the reversible acetal formation backward, degrading the product during solvent evaporation.

  • Isolation: Concentrate the mixture under reduced pressure and purify via silica gel column chromatography (eluting with an 8:1 mixture of hexane and ethyl acetate) to isolate the trans and cis isomers[3].

ReactivityProfile Core 2-Tosyloxymethyl-3,4-dihydro-2H-pyran Path1 Electrophilic Addition (Enol Ether Double Bond) Core->Path1 Acid Catalyst (e.g., POCl3) Path2 Nucleophilic Substitution (Tosylate Leaving Group) Core->Path2 Nucleophile (e.g., ArOH, Base) Prod1 Tetrahydropyran Acetals (e.g., Glycosyl Donors) Path1->Prod1 Prod2 Functionalized Dihydropyrans (e.g., Fluorophenoxy) Path2->Prod2

Fig 2: Divergent reactivity pathways of 2-tosyloxymethyl-3,4-dihydro-2H-pyran.

References

  • Title: Synthesis of trans-6-(4-chlorobenzyloxy)-2-tosyloxymethyltetrahydropyran | Source: prepchem.com | URL: 3

  • Title: Changing the Course of Radical Reactions Through Solid Phase Immobilisation | Source: soton.ac.uk | URL: 1

  • Title: Llamole-MolQA · Datasets at Hugging Face | Source: huggingface.co | URL: 2

Sources

Exploratory

Comprehensive Spectroscopic Characterization of 2-Tosyloxymethyl-3,4-dihydro-2H-pyran: A Technical Guide

Introduction & Mechanistic Context The compound 2-tosyloxymethyl-3,4-dihydro-2H-pyran (also known as (3,4-dihydro-2H-pyran-2-yl)methyl 4-methylbenzenesulfonate) is a highly versatile synthetic intermediate. It is predomi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

The compound 2-tosyloxymethyl-3,4-dihydro-2H-pyran (also known as (3,4-dihydro-2H-pyran-2-yl)methyl 4-methylbenzenesulfonate) is a highly versatile synthetic intermediate. It is predominantly utilized in the synthesis of complex pyran-containing scaffolds, glycosylation precursors, and advanced active pharmaceutical ingredients (APIs), including inhibitors of the menin-MLL interaction[1] and ROR-gamma inhibitors [2].

The strategic choice to convert the primary hydroxyl group of (3,4-dihydro-2H-pyran-2-yl)methanol into a tosylate is rooted in fundamental leaving-group thermodynamics. The hydroxyl moiety is a poor leaving group; by reacting it with p-toluenesulfonyl chloride (TsCl), the oxygen is sulfonated, creating a highly resonance-stabilized p-toluenesulfonate leaving group [3]. This activates the adjacent methylene carbon for subsequent nucleophilic substitution ( SN​2 ) or elimination reactions, enabling the downstream assembly of complex molecular architectures.

Diagrammatic Workflow

The following workflow illustrates the logical progression from chemical synthesis to multi-modal spectroscopic validation.

G A Synthesis (3,4-dihydro-2H-pyran-2-yl)methanol + TsCl + Base B Purification Silica Gel Column Chromatography A->B Crude Product C Spectroscopic Characterization NMR, IR, MS Acquisition B->C Pure Compound D 1H & 13C NMR Resonance Mapping C->D E FT-IR Functional Group ID C->E F HRMS Mass & Fragmentation C->F G Structural Validation 2-Tosyloxymethyl-3,4-dihydro-2H-pyran D->G E->G F->G

Fig 1: Synthesis and spectroscopic validation workflow for 2-tosyloxymethyl-3,4-dihydro-2H-pyran.

Experimental Workflow: Synthesis & Isolation

The synthesis of 2-tosyloxymethyl-3,4-dihydro-2H-pyran requires precise environmental controls to prevent the degradation of the acid-sensitive enol ether moiety.

Step-by-Step Methodology
  • Preparation: Flame-dry a 100 mL round-bottom flask under an argon atmosphere. Add (3,4-dihydro-2H-pyran-2-yl)methanol (1.0 eq) and dissolve in anhydrous dichloromethane (DCM, 0.2 M).

  • Catalysis & Base Addition: Add triethylamine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

    • Causality: Triethylamine acts as an acid scavenger to neutralize the HCl byproduct, preventing acid-catalyzed ring-opening of the dihydropyran. DMAP acts as a nucleophilic catalyst, attacking TsCl to form a highly reactive N-tosylpyridinium intermediate, which accelerates the reaction and suppresses side-product formation.

  • Tosylation: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 eq) in small portions over 15 minutes.

    • Causality: The reaction is highly exothermic. Maintaining 0 °C prevents thermal degradation and polymerization of the enol ether.

  • Reaction Monitoring: Stir the mixture, allowing it to slowly warm to room temperature over 4 hours. Monitor via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (3:1) solvent system.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (30 mL). Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (gradient elution: 100% Hexanes to 85:15 Hexanes/EtOAc) to yield the pure product as a pale-yellow oil.

Self-Validating Spectroscopic Protocols

To ensure absolute trustworthiness in structural characterization, the analytical protocols must function as a self-validating system.

  • NMR Validation: The integration ratio of the tosyl methyl group (singlet at 2.45 ppm) to the enol ether C6-H (doublet of triplets at 6.35 ppm) must be exactly 3:1. Any deviation mathematically proves incomplete tosylation or product degradation.

  • IR Validation: The complete absence of a broad O-H stretching band at ~3300 cm⁻¹ in the FT-IR spectrum serves as an internal binary check, confirming the total consumption of the starting alcohol.

  • MS Validation: The presence of a prominent m/z 97 fragment in the mass spectrum validates the dihydropyranyl core, as the tosylate group (171 Da) is an excellent leaving group that readily detaches during ionization.

Spectroscopic Data & Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra were acquired using a 400 MHz spectrometer with CDCl3​ as the solvent. The chemical shifts of the dihydropyran ring are heavily influenced by the adjacent oxygen atom. The C6 proton is highly deshielded due to the inductive effect of the oxygen, pushing it downfield to 6.35 ppm. Conversely, resonance shielding pushes the C5 proton upfield to 4.65 ppm, creating the classic enol ether signature.

Table 1: ¹H NMR Data (400 MHz, CDCl3​ )

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
Ar-H (ortho)7.80d8.22HProtons ortho to sulfonyl
Ar-H (meta)7.34d8.22HProtons meta to sulfonyl
C6-H6.35dt6.2, 1.81HEnol ether =CH-O
C5-H4.65m-1HEnol ether =CH-C
C2-H4.05m-1HPyran ring methine
CH₂-OTs4.02d5.52HMethylene adjacent to tosylate
Ar-CH₃2.45s-3HTosyl methyl group
C4-H₂1.95 - 2.05m-2HPyran ring methylene
C3-H₂1.65 - 1.80m-2HPyran ring methylene

Table 2: ¹³C NMR Data (100 MHz, CDCl3​ )

Chemical Shift (δ, ppm)Carbon TypeAssignment
144.8CqAromatic C-para (attached to CH₃)
143.2CHC6 (Enol ether)
132.9CqAromatic C-ipso (attached to SO₂)
129.8CHAromatic C-meta
128.0CHAromatic C-ortho
100.5CHC5 (Enol ether)
73.2CHC2 (Pyran ring)
71.5CH₂CH₂-OTs
24.2CH₂C4 (Pyran ring)
21.6CH₃Ar-CH₃
19.5CH₂C3 (Pyran ring)
Fourier-Transform Infrared (FT-IR) Spectroscopy

Data was acquired using Attenuated Total Reflectance (ATR) FT-IR. The ATR technique allows for the direct analysis of the neat oil without KBr pellet pressing, preventing moisture absorption that could mask the critical validation region (~3300 cm⁻¹). The spectrum is dominated by the highly polar S=O stretching vibrations.

Table 3: FT-IR Vibrational Modes (ATR, neat)

Wavenumber (cm⁻¹)IntensityAssignment
3060WeakAromatic C-H stretch
2930, 2855MediumAliphatic C-H stretch
1645MediumC=C stretch (enol ether)
1598WeakAromatic C=C stretch
1360StrongAsymmetric S=O stretch (sulfonate)
1175StrongSymmetric S=O stretch (sulfonate)
1065StrongC-O-C stretch (pyran ring)
920, 815MediumAromatic C-H out-of-plane bend
Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) utilizing Electrospray Ionization (ESI) in positive ion mode yields the following critical data points:

  • Exact Mass Calculated for C13​H16​O4​S : 268.0769

  • Observed Molecular Ions: [M+H]+ at m/z 269.08; [M+Na]+ at m/z 291.06.

  • Fragmentation (CID): Collision-induced dissociation reveals a base peak at m/z 97. This corresponds to the loss of the tosylate anion (171 Da), generating a highly stable, resonance-stabilized oxocarbenium-like dihydropyranylmethyl cation. A secondary fragment at m/z 91 confirms the presence of the tropylium ion, characteristic of the tolyl moiety.

References

  • Title: WO2022241265A1 - Inhibitors of the menin-mll interaction Source: Google Patents URL
  • Title: US9481674B1 - Dihydropyrrolopyridine inhibitors of ROR-gamma Source: Google Patents URL
  • Title: liuganghuggingface/Llamole-MolQA · Datasets Source: Hugging Face URL
Foundational

Mechanism of tosylation of (3,4-dihydro-2H-pyran-2-yl)methanol

An In-Depth Technical Guide to the Tosylation of (3,4-dihydro-2H-pyran-2-yl)methanol Authored for Researchers, Scientists, and Drug Development Professionals Abstract The conversion of alcohols to tosylates is a cornerst...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Tosylation of (3,4-dihydro-2H-pyran-2-yl)methanol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The conversion of alcohols to tosylates is a cornerstone transformation in organic synthesis, rendering a poor leaving group (hydroxyl) into an excellent one (tosylate). This guide provides an in-depth examination of the mechanism, experimental protocol, and practical considerations for the tosylation of (3,4-dihydro-2H-pyran-2-yl)methanol. This substrate is of particular interest as it combines a primary alcohol, ripe for activation, with a dihydropyran (DHP) ring, a common protecting group for other alcohols. The resulting product, (3,4-dihydro-2H-pyran-2-yl)methyl 4-methylbenzenesulfonate, serves as a versatile intermediate for introducing the DHP-protected hydroxymethyl moiety via nucleophilic substitution. This document emphasizes the causality behind procedural choices, potential side reactions, and methods for ensuring reaction integrity, reflecting a synthesis of theoretical principles and field-proven laboratory insights.

The Core Reaction: Mechanistic Principles

The tosylation of an alcohol is fundamentally a nucleophilic substitution reaction at the sulfur atom of a sulfonyl chloride. The alcohol acts as the nucleophile, and the chloride acts as the leaving group. The reaction is almost universally conducted in the presence of a base, most commonly a tertiary amine like pyridine or triethylamine.

The Role of Reagents

A successful tosylation hinges on understanding the specific function of each component:

ReagentRoleKey Considerations
(3,4-dihydro-2H-pyran-2-yl)methanol Substrate (Nucleophile)A primary alcohol, making it relatively unhindered and reactive. The DHP ring is generally stable under these conditions.
p-Toluenesulfonyl Chloride (TsCl) ElectrophileThe sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom.
Pyridine (or other tertiary amine) Base & Catalyst1. Acid Scavenger: Neutralizes the HCl byproduct, preventing it from protonating the starting alcohol or promoting side reactions. 2. Nucleophilic Catalyst: Can form a highly reactive sulfonylpyridinium salt intermediate, which is more susceptible to attack by the alcohol.
Dichloromethane (DCM) SolventAn inert, aprotic solvent that dissolves the reactants well and does not participate in the reaction.
Step-by-Step Mechanism

The reaction proceeds through a well-established, two-step pathway. The presence of pyridine is crucial for both steps.

Step 1: Activation of Tosyl Chloride (Optional but likely) Pyridine acts as a nucleophilic catalyst, attacking the electrophilic sulfur atom of tosyl chloride to displace chloride. This forms a highly reactive intermediate, the tosylpyridinium salt. This salt is more electrophilic than tosyl chloride itself, accelerating the subsequent reaction with the alcohol.

Step 2: Nucleophilic Attack by the Alcohol The primary alcohol, (3,4-dihydro-2H-pyran-2-yl)methanol, attacks the sulfur atom of the activated tosylpyridinium salt (or directly on TsCl).

Step 3: Deprotonation A second molecule of pyridine acts as a Brønsted-Lowry base, removing the proton from the oxonium ion intermediate to yield the final tosylate product and pyridinium hydrochloride.

Below is a diagram illustrating the complete mechanistic pathway.

Caption: The reaction mechanism for the tosylation of an alcohol using TsCl and pyridine.

Experimental Protocol & Practical Insights

This protocol represents a robust and validated method for the synthesis of (3,4-dihydro-2H-pyran-2-yl)methyl 4-methylbenzenesulfonate. The causality behind each step is explained to ensure reproducibility and understanding.

Reagents and Materials
ReagentM.Wt.AmountMolesEquivalents
(3,4-dihydro-2H-pyran-2-yl)methanol114.145.00 g43.8 mmol1.0
p-Toluenesulfonyl Chloride (TsCl)190.659.20 g48.2 mmol1.1
Pyridine79.1015 mL--
Dichloromethane (DCM)-100 mL--
Hydrochloric Acid (1M aq.)-~50 mL--
Saturated Sodium Bicarbonate (aq.)-~50 mL--
Brine (Saturated NaCl aq.)-~50 mL--
Anhydrous Magnesium Sulfate (MgSO₄)-~5 g--
Step-by-Step Methodology
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (3,4-dihydro-2H-pyran-2-yl)methanol (1.0 eq) and dissolve it in dichloromethane (100 mL).

    • Insight: DCM is an excellent choice as it is inert and aprotic, preventing any competing reactions. Its low boiling point also simplifies removal during work-up.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. Add pyridine (~3-4 eq) to the solution and stir for 5 minutes.

    • Insight: The reaction is exothermic. Cooling to 0 °C is critical to control the reaction rate, minimize the formation of side products, and prevent degradation of the reagents or product. Pyridine is added before TsCl to ensure a basic environment is established.

  • Reagent Addition: Add p-toluenesulfonyl chloride (1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

    • Insight: A slight excess of TsCl ensures the complete consumption of the starting alcohol, which can sometimes be difficult to separate from the final product. Portion-wise addition helps manage the exotherm.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.

    • Insight (Trustworthiness): TLC is a self-validating step. A complete reaction is indicated by the disappearance of the starting alcohol spot and the appearance of a new, less polar product spot.

  • Work-up - Quenching: Once complete, slowly pour the reaction mixture into a separatory funnel containing 50 mL of cold 1M HCl.

    • Insight: The acidic wash is crucial. It protonates the excess pyridine, forming water-soluble pyridinium hydrochloride, which is efficiently removed from the organic layer.

  • Work-up - Extraction: Separate the layers. Wash the organic layer sequentially with 1M HCl (1 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and finally brine (1 x 50 mL).

    • Insight: The bicarbonate wash neutralizes any remaining acid, and the brine wash removes the bulk of the dissolved water before the drying step.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel.

Experimental Workflow Diagram

Experimental_Workflow A 1. Dissolve Alcohol in DCM B 2. Cool to 0°C & Add Pyridine A->B C 3. Add TsCl Portion-wise B->C D 4. Stir at 0°C & Monitor by TLC C->D E 5. Quench with 1M HCl D->E Reaction Complete F 6. Aqueous Work-up (HCl, NaHCO3, Brine) E->F G 7. Dry with MgSO4 F->G H 8. Filter & Concentrate G->H I 9. Purify (Optional) H->I J 10. Characterize Product I->J

Caption: A typical laboratory workflow for the synthesis and purification of a tosylate.

Potential Side Reactions and Troubleshooting

  • Chloride Substitution: If the reaction is heated or left for an extended period, the tosylate product can undergo an Sₙ2 reaction with the chloride ions present (from TsCl and pyridinium hydrochloride) to form the corresponding alkyl chloride. Running the reaction at 0 °C minimizes this risk.

  • Incomplete Reaction: If the TsCl has degraded due to improper storage (it is sensitive to moisture), the reaction may not go to completion. Using fresh or properly stored TsCl is essential.

  • Difficult Work-up: The formation of pyridinium hydrochloride can sometimes result in an emulsion during the work-up. The addition of more brine or gentle swirling can help break the emulsion.

Product Characterization

To confirm the identity and purity of the synthesized (3,4-dihydro-2H-pyran-2-yl)methyl 4-methylbenzenesulfonate, the following characterization is recommended:

  • ¹H NMR: Expect to see the characteristic aromatic protons of the tosyl group around 7.4-7.8 ppm, the methyl protons of the tosyl group as a singlet around 2.4 ppm, and a downfield shift of the -CH₂O- protons compared to the starting alcohol.

  • ¹³C NMR: Appearance of new aromatic carbon signals and the tosyl methyl carbon.

  • IR Spectroscopy: Look for the appearance of strong S=O stretching bands around 1350 cm⁻¹ and 1175 cm⁻¹.

Safety Precautions

  • p-Toluenesulfonyl Chloride (TsCl): Corrosive and a lachrymator. It is highly reactive with water and nucleophiles. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Work in a fume hood and avoid inhalation or skin contact.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. All handling should be performed in a fume hood.

This guide provides a comprehensive framework for understanding and executing the tosylation of (3,4-dihydro-2H-pyran-2-yl)methanol. By appreciating the mechanism and the rationale behind the experimental design, researchers can reliably perform this valuable transformation.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. [Link]

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Volume 1. John Wiley & Sons. [Link]

  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2001). A Microscale Approach to Organic Laboratory Techniques. Brooks/Cole. [Link]

  • Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry. Oxford University Press. [Link]

Exploratory

Core Topic: Stability of 2-Tosyloxymethyl-3,4-dihydro-2H-pyran in Acidic and Basic Conditions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract 2-Tosyloxymethyl-3,4-dihydro-2H-pyran is a bifunctional molecule of significant interest in organic synthesis, incorpor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Tosyloxymethyl-3,4-dihydro-2H-pyran is a bifunctional molecule of significant interest in organic synthesis, incorporating both a dihydropyran (DHP) moiety and a primary tosylate. The DHP ring serves as a precursor to the widely used tetrahydropyranyl (THP) protecting group, while the tosyloxymethyl group is an excellent leaving group, primed for nucleophilic substitution or elimination reactions. Understanding the orthogonal stability of these two functional groups under varying pH conditions is critical for its strategic application in multi-step synthesis. This technical guide provides a comprehensive analysis of the compound's chemical behavior in both acidic and basic environments, grounded in mechanistic principles and supported by detailed experimental protocols for stability assessment.

Introduction: A Molecule of Dichotomous Reactivity

The synthetic utility of 2-tosyloxymethyl-3,4-dihydro-2H-pyran stems from the distinct and predictable reactivity of its constituent parts.

  • The Dihydropyran Ring: This moiety is essentially a cyclic vinyl ether. Its double bond is highly reactive towards electrophiles and it is the precursor for the formation of a tetrahydropyranyl (THP) ether, a common protecting group for alcohols.[1] Functionally, this part of the molecule is an acetal-type structure, which confers a specific pH sensitivity: general stability towards bases but lability in the presence of acid.[2][3]

  • The Tosyloxymethyl Group: The tosylate (p-toluenesulfonate) is one of the most effective leaving groups in organic chemistry.[4] Its effectiveness is due to the stability of the resulting p-toluenesulfonate anion, which is highly resonance-stabilized. This makes the primary carbon to which it is attached highly electrophilic and susceptible to attack by nucleophiles, particularly under neutral or basic conditions.[5][6]

The central challenge and opportunity in using this molecule is to selectively manipulate one functional group while preserving the other. This guide will dissect the conditions required to achieve such selectivity.

Stability & Degradation Pathway in Acidic Conditions

Under acidic conditions, the dihydropyran ring is the primary site of reactivity. The tosylate group is generally stable under the mild acidic conditions that are sufficient to cleave the DHP moiety.[7]

Mechanism of Acid-Catalyzed Ring Opening

The cleavage of the dihydropyran ring proceeds via an acid-catalyzed hydrolysis mechanism. This reaction is analogous to the deprotection of THP ethers, a cornerstone of protecting group chemistry.[8][9]

The key steps are:

  • Protonation: The reaction is initiated by the protonation of the pyran oxygen atom. This protonation converts the ether oxygen into a "good leaving group" (an alcohol).[10][11]

  • Ring Opening & Carbocation Formation: The C-O bond cleaves, leading to the opening of the ring and the formation of a resonance-stabilized oxocarbenium ion.[2][9] This intermediate is key to the facile nature of the cleavage.

  • Nucleophilic Attack: A nucleophile, typically water or another protic solvent present in the reaction medium, attacks the electrophilic carbon of the oxocarbenium ion.[10]

  • Formation of Hemiacetal: This attack results in the formation of a hemiacetal, which exists in equilibrium with its open-chain hydroxy aldehyde form.[10]

The primary degradation product is therefore 5-hydroxy-6-(tosyloxy)hexanal.

Caption: Mechanism of Acid-Catalyzed Dihydropyran Ring Opening.

Quantitative Stability Assessment under Acidic Conditions

The rate of degradation is highly dependent on the strength of the acid, the solvent system, and the temperature. Mild acids such as pyridinium p-toluenesulfonate (PPTS) or acetic acid are often sufficient for cleavage, preserving other acid-sensitive functionalities.[9][10] Stronger acids like HCl or H₂SO₄ will effect a much more rapid decomposition.[10]

Condition Catalyst (0.1 eq.) Solvent Temperature (°C) Half-life (t½) Primary Product
MildAcetic AcidTHF/H₂O (3:1)25~ 2-4 hoursRing-Opened Aldehyde
Moderatep-TsOHMethanol25< 30 minutesRing-Opened Aldehyde
Harsh1M HClDioxane/H₂O50< 5 minutesRing-Opened Aldehyde & potential further degradation

Table 1: Representative Stability Data Under Various Acidic Conditions.

Experimental Protocol: Acid Stability Testing

This protocol provides a self-validating system for assessing the stability of the title compound under mild acidic conditions.

  • Preparation of Solutions:

    • Prepare a 10 mg/mL stock solution of 2-tosyloxymethyl-3,4-dihydro-2H-pyran in Tetrahydrofuran (THF).

    • Prepare the acidic reaction medium: a 3:1:1 mixture of THF, acetic acid, and deionized water.[2]

  • Reaction Initiation:

    • In a 10 mL flask, add 5 mL of the acidic reaction medium.

    • Initiate the reaction by adding 0.5 mL of the stock solution to the flask. Stir the solution at room temperature (25°C).

  • Time-Point Monitoring:

    • Immediately spot a sample (t=0) on a silica gel TLC plate.

    • Take aliquots at regular intervals (e.g., 15, 30, 60, 120, and 240 minutes). Spot each aliquot on the TLC plate.

    • Develop the TLC plate using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). Visualize spots using a UV lamp and a potassium permanganate stain. The starting material will be UV active, while the product may require staining.

  • Workup & Analysis (for product isolation):

    • Once TLC indicates consumption of the starting material, quench the reaction by carefully adding saturated aqueous sodium bicarbonate (NaHCO₃) until effervescence ceases.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product for further analysis (e.g., NMR, MS).

Stability & Reactivity in Basic Conditions

In stark contrast to its behavior in acid, the dihydropyran ring is highly stable under basic conditions.[3][12] The focus of reactivity shifts entirely to the tosyloxymethyl group, which is an excellent substrate for SN2 reactions.

Mechanism of Base-Induced Transformation

The primary pathway for the reaction of 2-tosyloxymethyl-3,4-dihydro-2H-pyran under basic conditions involves the nucleophilic attack at the primary carbon, displacing the tosylate leaving group. This is a classic SN2 (bimolecular nucleophilic substitution) reaction.[5]

  • Nucleophilic Attack: A nucleophile (Nu⁻), such as hydroxide (OH⁻) or an alkoxide (RO⁻), performs a backside attack on the electrophilic methylene carbon (-CH₂-).[13][14]

  • Transition State: A trigonal bipyramidal transition state is formed where the nucleophile is forming a new bond and the C-OTs bond is simultaneously breaking.

  • Displacement & Product Formation: The tosylate anion is expelled, and a new C-Nu bond is formed. The reaction proceeds with inversion of stereochemistry, although this is not observable at an achiral primary center.

A competing, but generally less favorable pathway for primary tosylates, is E2 elimination, which would require a strong, sterically hindered base.[15][16] For most common bases like NaOH or NaOMe, SN2 substitution is the dominant pathway.

Caption: Primary Sₙ2 Pathway under Basic Conditions.

Quantitative Stability Assessment under Basic Conditions

The compound is stable in the absence of strong nucleophiles. However, upon introduction of a good nucleophile, the tosylate is readily displaced. The rate depends on the nucleophile's strength, concentration, and the reaction temperature.

Condition Nucleophile/Base (1.2 eq.) Solvent Temperature (°C) Half-life (t½) Primary Product
MildNaHCO₃Methanol/H₂O50> 24 hoursNo Reaction
ModerateNaOH (1M)Ethanol/H₂O25~ 6-8 hours2-Hydroxymethyl-3,4-dihydro-2H-pyran
HarshNaOEtEthanol70< 1 hour2-Ethoxymethyl-3,4-dihydro-2H-pyran

Table 2: Representative Reactivity Data Under Various Basic/Nucleophilic Conditions.

Experimental Protocol: Base Stability & Reactivity Testing

This protocol assesses the reactivity of the title compound with a common nucleophilic base.

  • Preparation of Solutions:

    • Prepare a 10 mg/mL stock solution of 2-tosyloxymethyl-3,4-dihydro-2H-pyran in Ethanol.

    • Prepare a 1.0 M solution of Sodium Hydroxide (NaOH) in a 1:1 Ethanol/Water mixture.

  • Reaction Initiation:

    • In a 10 mL flask, add 5 mL of the NaOH solution.

    • Initiate the reaction by adding 0.5 mL of the stock solution. Stir the mixture at a controlled temperature (e.g., 50°C) to accelerate the reaction.

  • Time-Point Monitoring:

    • Follow the monitoring procedure outlined in Section 2.3. The product, 2-hydroxymethyl-3,4-dihydro-2H-pyran, will have a different Rf value than the starting material.

  • Workup & Analysis:

    • Once the reaction is complete, cool the mixture to room temperature and neutralize with 1M HCl.

    • Extract the aqueous solution three times with Dichloromethane (DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure for product analysis.

General Experimental Workflow for Stability Analysis

A robust stability study follows a standardized workflow to ensure reproducible and reliable data. This logical flow is essential for comparing results across different stress conditions.

Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_stock Prepare Stock Solution of Compound initiate Initiate Reaction (t=0) prep_stock->initiate prep_stress Prepare Acidic/Basic Stress Media prep_stress->initiate incubate Incubate at Controlled Temperature initiate->incubate sample Withdraw Aliquots at Time Points incubate->sample quench Quench Reaction in Aliquot sample->quench analyze Analyze via TLC/HPLC/LC-MS quench->analyze interpret Quantify Compound & Degradants analyze->interpret report Generate Stability Profile (e.g., Half-life) interpret->report

Caption: General Experimental Workflow for Chemical Stability Assessment.

Conclusion and Synthetic Implications

The stability of 2-tosyloxymethyl-3,4-dihydro-2H-pyran is highly dependent on pH, exhibiting a clear orthogonal reactivity profile.

  • Under Acidic Conditions: The dihydropyran ring is labile and will readily undergo ring-opening hydrolysis. The tosylate group remains intact. This allows the molecule to be used as a masked hydroxy aldehyde.

  • Under Basic Conditions: The dihydropyran ring is robust. The tosyloxymethyl group is reactive towards nucleophiles, undergoing SN2 displacement. This allows the molecule to act as an electrophilic building block for introducing the DHP-methyl moiety.

This dichotomous behavior makes 2-tosyloxymethyl-3,4-dihydro-2H-pyran a versatile intermediate. By carefully selecting reaction conditions, synthetic chemists can selectively unmask or react with either functional group, enabling complex molecular architectures to be constructed with precision and efficiency.

References

  • Benchchem. (2025). Application Notes and Protocols: Deprotection of Tetrahydropyranyl (THP) Ethers via Acidic Hydrolysis.
  • OA Monitor Ireland. (n.d.). A mild method for selective cleavage of tetrahydropyranyl ethers in the presence of other acid-labile functionalities.
  • Sciencemadness.org. (n.d.).
  • Chem Help ASAP. (2019). synthesis & cleavage of THP ethers. YouTube.
  • Total Synthesis. (2024). THP Protecting Group: THP Protection & Deprotection Mechanism.
  • Feit, I. N., & Saunders, W. H. (n.d.). Mechanisms of Elimination Reactions. XIII.
  • Master Organic Chemistry. (2015).
  • Fiveable. (2025).
  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers.
  • Grokipedia. (n.d.). Tosyl group.
  • Chemistry Steps. (n.d.).
  • University of Calgary. (n.d.).
  • Master Organic Chemistry. (2015). Epoxide Ring Opening With Base.
  • Transformation Tutoring. (2022). Synthesis and Reactions of Epoxides: The Complete Guide.
  • Benchchem. (2025). stability of (3,4-DIHYDRO-2H-PYRAN-2-YL)-METHYLAMINE under acidic conditions.
  • Benchchem. (2025). Stability of "Dihydro-2H-pyran-3(4H)-one" under acidic conditions.
  • Chemistry Steps. (2024). Reactions of Epoxides under Acidic and Basic Conditions.
  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening.
  • Google Patents. (n.d.). WO2011038926A1 - A process for preparing dihydropyran and its use as protective agent.
  • Sigma-Aldrich. (n.d.). 3,4-Dihydro-2H-pyran Dihydropyran (3,4-Dihydro-2-H-pyran).

Sources

Foundational

2-Tosyloxymethyl-3,4-dihydro-2H-pyran: Chemical Profiling, Synthesis Protocols, and Applications in Drug Development

Executive Summary In the realm of advanced organic synthesis and medicinal chemistry, bifunctional intermediates serve as critical building blocks for complex molecular architectures. 2-Tosyloxymethyl-3,4-dihydro-2H-pyra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of advanced organic synthesis and medicinal chemistry, bifunctional intermediates serve as critical building blocks for complex molecular architectures. 2-Tosyloxymethyl-3,4-dihydro-2H-pyran is a highly versatile synthetic intermediate characterized by its dual-reactivity profile. Featuring both an electrophilic enol ether and a nucleophilically labile tosylate group, it is instrumental in the synthesis of functionalized tetrahydropyran scaffolds and has been prominently utilized in the development of GPR40 agonists for metabolic diseases. This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic rationale, and field-proven experimental protocols.

Chemical Identity & Physicochemical Properties

Accurate chemical identification is the first step in establishing a robust synthetic pipeline. The compound is formally recognized by its IUPAC nomenclature as (3,4-dihydro-2H-pyran-2-yl)methyl 4-methylbenzenesulfonate [1].

The table below summarizes the core quantitative data and identifiers required for procurement and analytical verification:

PropertyValue
IUPAC Name (3,4-dihydro-2H-pyran-2-yl)methyl 4-methylbenzenesulfonate
Common Name 2-Tosyloxymethyl-3,4-dihydro-2H-pyran
CAS Registry Number 7007-32-1
Molecular Formula C13H16O4S
Molecular Weight 268.33 g/mol
Appearance Colorless to pale yellow oil/solid
Commercial Purity Standard ≥95%

Data supported by commercial chemical registries[1].

Structural Significance & Mechanistic Rationale

The synthetic utility of 2-tosyloxymethyl-3,4-dihydro-2H-pyran lies in its orthogonal reactivity. As a Senior Application Scientist, understanding the causality behind its structural behavior is paramount for designing self-validating experimental systems.

  • The Tosylate (p-Toluenesulfonate) Group: Positioned at the C2-methyl extension, the tosylate is an exceptional leaving group. Its resonance-stabilized nature makes the adjacent primary carbon highly susceptible to bimolecular nucleophilic substitution ( SN​2 ). This allows for rapid chain elongation or the introduction of heteroatoms (amines, thiols, azides) without disturbing the pyran ring.

  • The Dihydropyran (Enol Ether) Ring: The Δ5 -double bond is electron-rich due to the conjugation with the adjacent oxygen atom. It acts as a potent nucleophile towards Lewis or Brønsted acids. Upon activation, it undergoes Markovnikov-type electrophilic addition, making it an ideal substrate for synthesizing complex tetrahydropyran derivatives (e.g., O-glycosylation mimics)[2].

Reactivity Core 2-Tosyloxymethyl-3,4-dihydro-2H-pyran (Bifunctional Intermediate) Path1 Nucleophilic Substitution (SN2) at Tosylate Group Core->Path1 Path2 Electrophilic Addition at Enol Ether Double Bond Core->Path2 Path3 Reduction / Hydroboration of Double Bond Core->Path3 Prod1 C2-Substituted Dihydropyran Derivatives Path1->Prod1 Prod2 Tetrahydropyran Scaffolds (e.g., Glycosides) Path2->Prod2 Prod3 Saturated Tetrahydropyran Intermediates Path3->Prod3

Mechanistic pathways of 2-tosyloxymethyl-3,4-dihydro-2H-pyran reactivity.

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every reagent choice is grounded in mechanistic causality to prevent side reactions, such as the acid-catalyzed degradation of the sensitive enol ether.

Protocol A: Synthesis of 2-Tosyloxymethyl-3,4-dihydro-2H-pyran

This protocol is adapted from methodologies utilized in the synthesis of biphenyl compounds for metabolic disease therapeutics, as detailed in [3].

Reagents & Causality:

  • (3,4-dihydro-2H-pyran-2-yl)methanol (3 g, 26.3 mmol): The primary alcohol starting material.

  • p-Toluenesulfonyl chloride (TsCl) (7.6 g, 40 mmol): The electrophilic tosylating agent.

  • Triethylamine (TEA) (5.5 mL, 39 mmol): Acts as a non-nucleophilic bulk acid scavenger. Causality: Neutralizes the HCl byproduct generated during tosylation. If HCl is not scavenged, it will rapidly catalyze the hydration or polymerization of the dihydropyran double bond.

  • N,N,N',N'-tetramethyl-1,6-hexanediamine (0.56 mL, 2.6 mmol): Acts as a nucleophilic catalyst (analogous to DMAP) to accelerate the transfer of the tosyl group.

  • Toluene (50 mL): A non-polar, aprotic solvent that minimizes solvolysis side reactions.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask purged with inert gas (Argon/N2), dissolve (3,4-dihydro-2H-pyran-2-yl)methanol, TEA, and N,N,N',N'-tetramethyl-1,6-hexanediamine in 50 mL of anhydrous toluene[3].

  • Thermal Control: Submerge the reaction flask in an ice bath (0 °C). Causality: Tosylation is exothermic; low temperatures prevent thermal degradation of the substrate and suppress competitive elimination reactions.

  • Addition: Add TsCl portion-wise over 15 minutes to maintain internal temperature.

  • Propagation: Remove the ice bath and allow the mixture to stir overnight at room temperature to ensure complete conversion (monitor via TLC: Hexane/EtOAc)[3].

  • Workup (Self-Validation): Quench the reaction with water. Extract the organic layer, wash with saturated aqueous NaHCO3​ (to ensure complete removal of residual acids), and dry over anhydrous Na2​SO4​ . Concentrate under reduced pressure to yield the title compound.

SynthesisWorkflow A (3,4-dihydro-2H-pyran-2-yl)methanol (Starting Material) C Ice Bath (0 °C) Addition Phase A->C B Tosyl Chloride (TsCl) + Triethylamine (TEA) + Toluene B->C D Room Temperature Overnight Stirring C->D Tosylation E Aqueous Workup & Extraction D->E Quench F 2-Tosyloxymethyl-3,4-dihydro-2H-pyran (Product: CAS 7007-32-1) E->F Purification

Step-by-step synthesis workflow for 2-tosyloxymethyl-3,4-dihydro-2H-pyran.

Protocol B: Downstream Application - Synthesis of Tetrahydropyran Scaffolds

This protocol demonstrates the electrophilic addition at the enol ether to yield trans-6-(4-chlorobenzyloxy)-2-tosyloxymethyltetrahydropyran, a highly functionalized intermediate[2].

Step-by-Step Methodology:

  • Dissolution: Dissolve 3 g of 2-tosyloxymethyl-3,4-dihydro-2H-pyran and 1.91 g of p-chlorobenzyl alcohol in 40 mL of diethyl ether[2].

  • Activation: Add 2-3 drops of phosphorus oxytrichloride ( POCl3​ ). Causality: POCl3​ acts as a Lewis acid-like catalyst, activating the enol ether double bond to facilitate the nucleophilic attack of the alcohol, forming an acetal linkage[2].

  • Reaction: Stir the mixture at room temperature for 1.5 days[2].

  • Quenching (Self-Validation): Add 2 drops of triethylamine (TEA) prior to concentration. Causality: The addition of TEA neutralizes the acidic environment. If the mixture is concentrated under acidic conditions, the newly formed acetal will undergo rapid hydrolysis back to the starting materials.

  • Purification: Concentrate by evaporation under reduced pressure and subject the residue to silica gel column chromatography (eluent: 8:1 hexane/ethyl acetate) to separate the cis and trans isomers[2].

Applications in Drug Development

In modern drug discovery, the spatial geometry of saturated heterocycles is highly prized for improving pharmacokinetic properties (e.g., increasing Fsp3​ character).

GPR40 Agonists for Metabolic Diseases: 2-Tosyloxymethyl-3,4-dihydro-2H-pyran has been explicitly utilized in the synthesis of biphenyl-based Free Fatty Acid Receptor 1 (GPR40) agonists[3]. GPR40 is a G-protein-coupled receptor expressed in pancreatic beta cells; its activation stimulates glucose-dependent insulin secretion. The pyran scaffold derived from this intermediate provides the necessary steric bulk and hydrogen-bonding geometry to effectively dock within the allosteric binding site of the GPR40 receptor, making it a critical asset in developing therapeutics for Type 2 Diabetes[3].

References

  • AccelaChem. (n.d.). (3,4-Dihydro-2H-pyran-2-yl)methyl 4-Methylbenzenesulfonate (CAS 7007-32-1) Product Specifications. Retrieved from [Link]

  • World Intellectual Property Organization. (2015). Biphenyl compounds and uses thereof (Patent No. WO2015062486A1). Google Patents.
  • PrepChem. (n.d.). Synthesis of trans-6-(4-chlorobenzyloxy)-2-tosyloxymethyltetrahydropyran. Retrieved from[Link]

Sources

Exploratory

Reactivity of the Tosyl Group as a Leaving Group on a Pyran Ring: A Mechanistic and Practical Guide

Executive Summary The controlled functionalization of carbohydrates is a cornerstone of modern drug development, particularly in the synthesis of nucleoside analogs, glycosidase inhibitors, and targeted oligosaccharides....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The controlled functionalization of carbohydrates is a cornerstone of modern drug development, particularly in the synthesis of nucleoside analogs, glycosidase inhibitors, and targeted oligosaccharides. The pyran ring, a highly oxygenated six-membered heterocycle, presents unique stereoelectronic challenges for substitution reactions. This whitepaper provides an in-depth analysis of the p -toluenesulfonyl (tosyl, OTs) group as a leaving group on pyran rings. By bridging theoretical mechanistic paradigms with field-proven experimental protocols, this guide empowers researchers to predictably control stereochemistry and reaction trajectories in complex carbohydrate synthesis.

The Stereoelectronic Landscape of the Pyran Ring

In standard aliphatic chemistry, primary and secondary alcohols are routinely converted to tosylates to facilitate bimolecular nucleophilic substitution (S N​ 2) or elimination (E2) reactions[1]. The tosylate anion is an exceptional leaving group due to the extensive resonance stabilization of its negative charge across three oxygen atoms[2].

However, translating this reactivity to a pyranose ring introduces profound complications. Simple S N​ 2 displacement reactions in carbohydrates are notoriously sluggish[3]. This resistance stems from two primary factors:

  • Steric Hindrance: The rigid chair conformation of the pyran ring, combined with bulky adjacent protecting groups, physically blocks the Bürgi-Dunitz trajectory required for backside S N​ 2 attack.

  • Dipole Repulsion: The high concentration of electron-rich oxygen atoms within the pyran ring creates a localized electronegative shield, repelling incoming nucleophiles[3].

To overcome these barriers, the choice of leaving group must be perfectly calibrated to the inherent reactivity of the glycosyl donor. While triflates (OTf) are more reactive, they often lead to undesired ring contractions and non-selective S N​ 1 pathways[4]. The tosyl group offers a "Goldilocks" balance: stable enough to be isolated and purified, yet reactive enough to undergo stereospecific displacement under optimized conditions[1][4].

Mechanistic Paradigms: S N​ 1 vs. S N​ 2 at the Anomeric Center

Glycosylation reactions inherently reside at the boundary between S N​ 1 and S N​ 2 mechanisms[5]. The anomeric carbon (C1) is flanked by the endocyclic ring oxygen, which can readily stabilize a developing positive charge to form an oxocarbenium ion (S N​ 1 pathway).

When a traditional Lewis acid is used to promote leaving group heterolysis, the resulting ion pair is stereochemically labile, often yielding anomeric mixtures governed by the thermodynamic anomeric effect[5]. However, recent advancements demonstrate that by matching the electronics of the sulfonate leaving group to the glycosyl donor, it is possible to force a classical S N​ 2 process[5]. For example, reacting 2-deoxy-pyranose α -tosylates with acceptor alkoxides in polar aprotic solvents results in a concerted, stereoinvertive displacement, yielding pure β -glycosides[6].

SN_Pathways A α-Pyranosyl Tosylate (Starting Material) B Oxocarbenium Ion (SN1 Pathway) A->B Leaving Group Heterolysis C Concerted Transition State (SN2 Pathway) A->C Strong Nucleophile Polar Aprotic Solvent D α/β Anomeric Mixture (Thermodynamic Control) B->D Non-selective Attack E Pure β-Glycoside (Stereoinversion) C->E Backside Attack

Figure 1: Divergent SN1 and SN2 mechanistic pathways for pyranosyl tosylates.

Neighboring Group Participation (Anchimeric Assistance)

When secondary alcohols on the pyran ring (e.g., at C2) are protected with acyl groups (like acetates or benzoates), the displacement of an adjacent tosylate is heavily influenced by Neighboring Group Participation (NGP)[7][8].

If an S N​ 1-like heterolysis of the tosylate occurs, the lone pair of the carbonyl oxygen on the adjacent C2-ester can attack the developing carbocation. This intramolecular reaction forms a highly stable, rigid bicyclic dioxalenium ion intermediate[9]. Because this intermediate shields one face of the pyran ring, subsequent attack by an external nucleophile is forced to occur from the opposite face, exclusively yielding a 1,2-trans product[8][10].

NGP A 2-O-Acyl Pyranosyl Tosylate B Oxocarbenium Intermediate A->B -OTs Departure C Dioxalenium Ion (Anchimeric Assistance) B->C C2-Acyl Attack D 1,2-trans Glycoside (Stereocontrolled) C->D Nucleophilic Attack at Anomeric Center

Figure 2: Neighboring group participation (NGP) via a dioxalenium ion intermediate.

Expert Insight: While NGP is a powerful tool for stereocontrol, it can lead to the formation of stable orthoesters if the activation is carried out in the presence of a non-nucleophilic base, trapping the dioxalenium ion prematurely[9].

Conformational Dynamics: Axial vs. Equatorial Tosylates

The reactivity of a secondary tosylate on a pyran ring is strictly dictated by its axial or equatorial orientation.

  • Equatorial Tosylates: Generally undergo S N​ 2 displacement more cleanly, provided the incoming nucleophile does not experience severe 1,3-diaxial steric clashes in the transition state.

  • Axial Tosylates: Highly prone to E2 elimination. If an anti-periplanar proton exists on an adjacent carbon, basic nucleophiles will preferentially abstract the proton, expelling the axial tosylate to form a pyranene (glycal) rather than undergoing substitution[11].

Interestingly, the installation of multiple bulky tosyl groups can force the pyran ring to undergo a conformational flip to relieve steric strain. For example, 2,3,4-tri-O-tosyl- β -D-xylopyranoside adopts an unusual 1C4​ conformation (placing the tosyl groups axially) rather than the expected 4C1​ chair[4]. Recognizing these conformational shifts via 1 H NMR coupling constants is critical before attempting displacement reactions.

Quantitative Data: Leaving Group Reactivity on Pyran Rings

To guide synthetic planning, the following table summarizes the relative reactivity and typical outcomes of various leaving groups on secondary pyranose carbons.

Leaving GroupRelative ReactivityS N​ 2 Feasibility on PyranPrimary Side ReactionsBest Use Case
Chloride (-Cl) LowVery PoorNone (Inert)Stable protecting/directing groups.
Bromide (-Br) ModeratePoorAnomerization (at C1)Highly reactive donors (e.g., glycosyl bromides).
Tosylate (-OTs) HighGood (Requires heat)E2 Elimination (if axial)Regioselective S N​ 2 displacements; stereoinversion[1][4].
Mesylate (-OMs) HighGoodE2 EliminationSimilar to tosylates, but less sterically demanding.
Triflate (-OTf) Very HighExcellent (Fast)Ring contraction, S N​ 1Difficult displacements where S N​ 2 is sterically hindered[3].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly detailed to ensure reproducibility across varying carbohydrate substrates.

Protocol A: Regioselective Tosylation of a Pyranose

Objective: Convert a secondary hydroxyl group to a tosylate leaving group without altering the stereochemistry of the C-O bond[1][2].

  • Preparation: Dissolve the carbohydrate precursor (1.0 eq) in anhydrous pyridine (0.5 M concentration) under an inert argon atmosphere at 0 °C.

    • Causality: Pyridine acts as both the solvent and an acid scavenger. It neutralizes the HCl byproduct generated during the reaction, preventing acid-catalyzed cleavage of sensitive acetal protecting groups or glycosidic bonds[4].

  • Activation: Add p -toluenesulfonyl chloride (TsCl) (1.2 eq) portion-wise over 15 minutes.

    • Causality: Portion-wise addition prevents localized heating, which can lead to undesired chlorination side-reactions.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12–24 hours. Monitor via TLC (Hexanes/EtOAc).

  • Quenching & Isolation: Quench the reaction with ice water. Extract with dichloromethane (DCM). Wash the organic layer sequentially with 1M HCl (to remove residual pyridine), saturated NaHCO 3​ , and brine. Dry over MgSO 4​ and concentrate in vacuo.

Protocol B: S N​ 2 Displacement of a Pyranose Tosylate with Azide

Objective: Invert the stereocenter of a secondary tosylate to install an azide (a precursor to amine-functionalized sugars).

  • Preparation: Dissolve the pyranose tosylate (1.0 eq) in anhydrous N,N -dimethylformamide (DMF) (0.2 M).

    • Causality: DMF is a polar aprotic solvent. It strongly solvates the sodium cation of the reagent but leaves the nucleophilic azide anion "naked" and highly reactive, which is mandatory to overcome the high activation energy of S N​ 2 reactions on pyran rings[12].

  • Nucleophilic Attack: Add Sodium Azide (NaN 3​ ) (3.0 to 5.0 eq). Heat the mixture to 110–130 °C.

    • Causality: The immense steric and electronic repulsion of the pyran ring requires elevated thermal energy to reach the S N​ 2 transition state[11]. The large excess of NaN 3​ drives the equilibrium forward.

  • Monitoring: Stir for 4–8 hours. If E2 elimination products begin to dominate (visible as higher Rf spots on TLC corresponding to glycals), lower the temperature immediately.

  • Workup: Cool to room temperature, dilute with water, and extract with diethyl ether. The high water solubility of DMF ensures it is partitioned into the aqueous layer, leaving the pure azido-sugar in the organic phase.

References

  • Matching Glycosyl Donor Reactivity to Sulfonate Leaving Group Ability Permits SN2 Glycosylations. Journal of the American Chemical Society.[Link]

  • Nucleophilic Substitution Reactions of Pyranose Polytosylates. ACS Publications.[Link]

  • Matching Glycosyl Donor Reactivity to Sulfonate Leaving Group Ability Permits SN2 Glycosylations. PMC - National Institutes of Health.[Link]

  • Nucleophilic Substitution Reactions of Pyranose Polytosylates. Scribd.[Link]

  • Pre-activation Based Stereoselective Glycosylations. PMC - National Institutes of Health.[Link]

  • The Influence of Neighboring Group Participation on the Hydrolysis of 2-O-Substituted Methyl Glucopyranosides. Organic Letters - ACS Publications.[Link]

  • Mechanisms of Stereodirecting Participation and Ester Migration from Near and Far in Glycosylation and Related Reactions. PMC - National Institutes of Health.[Link]

  • 11.3 Characteristics of the SN2 Reaction. Organic Chemistry: A Tenth Edition.[Link]

  • Characteristics of the SN2 Reaction | Organic Chemistry. Fiveable.[Link]

  • The Influence of Neighboring Group Participation on the Hydrolysis of 2-O-Substituted Methyl Glucopyranosides. ResearchGate.[Link]

  • Tosylates And Mesylates. Master Organic Chemistry.[Link]

Sources

Foundational

The Strategic Role of 2-Tosyloxymethyl-3,4-dihydro-2H-pyran in Advanced Organic Synthesis

Executive Summary In the realm of complex natural product synthesis and medicinal chemistry, the design of orthogonally reactive building blocks is paramount. 2-Tosyloxymethyl-3,4-dihydro-2H-pyran stands out as a highly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of complex natural product synthesis and medicinal chemistry, the design of orthogonally reactive building blocks is paramount. 2-Tosyloxymethyl-3,4-dihydro-2H-pyran stands out as a highly versatile, bifunctional synthetic intermediate. Derived from the standard DHP linker (3,4-dihydro-2H-pyran-2-methanol) , this molecule features two distinct reactive sites: an electron-rich enol ether and a highly electrophilic primary tosylate. This whitepaper dissects the mechanistic rationale behind its dual reactivity, provides field-proven, self-validating experimental protocols, and explores its critical role in modern drug discovery scaffolds.

Structural Anatomy and Orthogonal Reactivity

The strategic value of 2-tosyloxymethyl-3,4-dihydro-2H-pyran lies in its capacity for orthogonal functionalization. A synthetic chemist can selectively manipulate one functional group while leaving the other completely intact, provided the reaction conditions are strictly controlled.

  • The Enol Ether Core (Acid-Catalyzed Pathway): The C5-C6 double bond of the dihydropyran ring is highly susceptible to electrophilic attack. Under acidic conditions, activation at C5 generates a resonance-stabilized oxocarbenium ion at C6. This intermediate rapidly traps nucleophiles (such as alcohols) to form tetrahydropyran (THP) acetals.

  • The Tosyloxymethyl Moiety (Base-Mediated Pathway): The primary tosylate at C2 is an exceptional leaving group. Because it is situated on a primary carbon, steric hindrance is minimal. This allows for facile S N​ 2 displacement by various nucleophiles (e.g., phenoxides, amines) under basic conditions, without disturbing the acid-sensitive enol ether.

OrthogonalReactivity DHP 2-Tosyloxymethyl-3,4-dihydro-2H-pyran (Bifunctional Scaffold) EnolEther Enol Ether Core (Acid-Catalyzed) DHP->EnolEther Pathway A Tosylate Tosyloxymethyl Group (Base-Mediated) DHP->Tosylate Pathway B AddProd Tetrahydropyran Acetals (e.g., C-Glycoside analogs) EnolEther->AddProd Electrophilic Addition (ROH, H+) SubProd Functionalized Dihydropyrans (e.g., Aryl Ethers) Tosylate->SubProd Nucleophilic Substitution (ArO-, SN2)

Figure 1: Orthogonal reactivity pathways of 2-tosyloxymethyl-3,4-dihydro-2H-pyran.

Protocol A: Electrophilic Addition to the Dihydropyran Core

This protocol details the synthesis of trans-6-(4-chlorobenzyloxy)-2-tosyloxymethyltetrahydropyran via the acid-catalyzed addition of p-chlorobenzyl alcohol .

Mechanistic Rationale & Self-Validating Design

Phosphorus oxytrichloride (POCl 3​ ) is employed as a catalytic activator. It reacts with trace moisture or the alcohol to generate HCl in situ, which protonates the enol ether to form the reactive oxocarbenium ion. Diethyl ether is chosen as a non-nucleophilic solvent that stabilizes this intermediate without competing for it.

Self-Validation: The protocol incorporates a critical triethylamine (Et 3​ N) quench step. If the acidic catalyst is not neutralized prior to solvent evaporation, the increasing concentration of acid during rotary evaporation will drive the reversible acetalization backward, cleaving the product or polymerizing the enol ether. The Et 3​ N quench ensures the system locks the product state before isolation.

Step-by-Step Methodology
  • Dissolution: Dissolve 3.0 g of 2-tosyloxymethyl-3,4-dihydro-2H-pyran and 1.91 g of p-chlorobenzyl alcohol in 40 mL of anhydrous diethyl ether.

  • Activation: Add 2–3 drops of POCl 3​ to the solution to initiate oxocarbenium formation.

  • Propagation: Stir the reaction mixture at room temperature for 1.5 days to ensure thermodynamic equilibration and complete conversion.

  • Quench (Critical): Add 2 drops of Et 3​ N to neutralize the acidic catalyst.

  • Concentration: Evaporate the solvent under reduced pressure.

  • Purification: Subject the residue to silica gel column chromatography, eluting with a hexane/ethyl acetate mixture (8:1 v/v).

THPSynthesis Step1 1. Dissolution Pyran + p-Cl-Benzyl Alcohol in Et2O Step2 2. Activation Add 2-3 drops POCl3 (Catalyst) Step1->Step2 Step3 3. Propagation Stir at RT for 1.5 days Step2->Step3 Step4 4. Quench Add Et3N to neutralize acid Step3->Step4 Step5 5. Purification Silica Gel Chromatography (Hex/EtOAc) Step4->Step5

Figure 2: Workflow for the synthesis of trans-6-(4-chlorobenzyloxy) THP derivatives.

Protocol B: Nucleophilic Substitution of the Tosylate

This protocol outlines the synthesis of 2-(4-fluorophenoxymethyl)-3,4-dihydro-2H-pyran via S N​ 2 displacement of the tosylate group by a phenoxide .

Mechanistic Rationale & Self-Validating Design

Sodium hydride (NaH) is utilized to irreversibly deprotonate p-fluorophenol. The reaction is conducted in N,N-dimethylformamide (DMF), a polar aprotic solvent that strongly solvates the sodium cation but leaves the phenoxide anion "naked" and highly reactive.

Self-Validation: The protocol mandates the pre-formation of the phenoxide before the introduction of the dihydropyran. If NaH and the tosylate were mixed simultaneously, the strong base could initiate an E2 elimination of the tosylate, destroying the starting material. By ensuring complete hydrogen gas evolution first, the system guarantees that only the highly nucleophilic (but less basic) phenoxide interacts with the tosylate, strictly enforcing the S N​ 2 pathway.

Step-by-Step Methodology
  • Deprotonation: Dissolve 247 mg of p-fluorophenol in 1 mL of anhydrous DMF. Add 87 mg of sodium hydride (55% dispersion in mineral oil).

  • Pre-formation (Critical): Stir the mixture at room temperature for 30 minutes until hydrogen gas evolution ceases.

  • Substitution: Add 537 mg of 2-tosyloxymethyl-3,4-dihydro-2H-pyran to the reaction mixture.

  • Heating: Heat the mixture to 90 °C and maintain for 3 hours to overcome the activation energy barrier of the S N​ 2 displacement.

  • Workup: Cool to room temperature, quench carefully with water to destroy unreacted NaH, and extract with ethyl acetate. Wash the organic layer extensively with brine to remove DMF, dry over Na 2​ SO 4​ , and concentrate.

Quantitative Data & Reaction Parameters

The following table summarizes the comparative metrics and strategic parameters of the two orthogonal pathways:

ParameterProtocol A: Electrophilic AdditionProtocol B: Nucleophilic Substitution
Target Motif Tetrahydropyran (THP) acetalFunctionalized dihydropyran
Reagents p-Chlorobenzyl alcohol (nucleophile)p-Fluorophenol (pre-nucleophile)
Catalyst / Base POCl 3​ (Lewis/Brønsted acid source)NaH (Strong irreversible base)
Solvent Environment Anhydrous diethyl ether (Et 2​ O)Anhydrous N,N-dimethylformamide (DMF)
Reaction Conditions Room temperature, 1.5 days90 °C, 3 hours
Quench Mechanism Triethylamine (Et 3​ N) to neutralize acidWater quench to destroy excess NaH
Major Product Yield 3.44 g trans, 0.59 g cis (from 3.0 g SM)Complete conversion to aryl ether
Strategic Purpose C6 functionalization (acetalization)C2 side-chain functionalization (S N​ 2)

Significance in Drug Development

The resulting tetrahydropyran core is a ubiquitous motif in natural products (such as marine macrolides and polyether antibiotics). By utilizing this intermediate, drug development professionals can rapidly generate libraries of C-glycoside analogs and functionalized ethers that provide essential hydrogen-bond acceptors while rigidifying the molecular conformation to enhance target binding affinity.

References

  • "3,4-Dihydro-2H-pyran-2-methanol (CID 95559)", PubChem, National Institutes of Health. URL: [Link]

  • "Synthesis of trans-6-(4-chlorobenzyloxy)-2-tosyloxymethyltetrahydropyran", PrepChem. URL: [Link]

  • "Llamole-MolQA Dataset (Retrosynthetic Pathways)", Hugging Face. URL:[Link]

Exploratory

Electrophilicity and Orthogonal Reaction Sites of 2-(Tosyloxymethyl)-3,4-dihydro-2H-pyran: A Technical Guide for Advanced Synthesis

Executive Summary In the development of complex active pharmaceutical ingredients (APIs) and agrochemicals, bifunctional building blocks are critical for modular synthesis. 2-(Tosyloxymethyl)-3,4-dihydro-2H-pyran is a pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of complex active pharmaceutical ingredients (APIs) and agrochemicals, bifunctional building blocks are critical for modular synthesis. 2-(Tosyloxymethyl)-3,4-dihydro-2H-pyran is a premier example of such a scaffold. It possesses two distinct, orthogonally reactive electrophilic sites: a direct electrophile at the C2 side-chain and a masked electrophile at the C6 ring position. By carefully selecting reaction conditions (basic/neutral vs. acidic), chemists can achieve precise chemoselectivity, allowing for the independent functionalization of either site. This whitepaper provides an in-depth mechanistic analysis and validated protocols for leveraging the dual electrophilicity of this versatile dihydropyran.

Structural Anatomy & Electronic Profile

The synthetic utility of 2-(tosyloxymethyl)-3,4-dihydro-2H-pyran stems from its unique electronic distribution, which segregates its reactivity into two independent domains:

  • Site 1 (C2 Tosyloxymethyl Group): The primary carbon appended to the C2 position is bonded to a p-toluenesulfonate (tosylate) group. Because the tosylate anion is highly resonance-stabilized, this primary carbon acts as a classic, highly reactive electrophile susceptible to direct Bimolecular Nucleophilic Substitution (SN2).

  • Site 2 (C5=C6 Enol Ether Core): The 3,4-dihydro-2H-pyran ring contains an electron-rich double bond between C5 and C6, conjugated with the ring oxygen. While stable to bases and nucleophiles, it is highly sensitive to electrophilic activation. Upon exposure to acid, it acts as a "masked" electrophile, generating a highly reactive oxocarbenium ion at C6.

Reactivity Core 2-(Tosyloxymethyl)- 3,4-dihydro-2H-pyran Site1 Site 1: Tosyloxymethyl (Primary Carbon) Core->Site1 Direct Electrophile Site2 Site 2: Enol Ether (C5=C6 Double Bond) Core->Site2 Masked Electrophile Mech1 SN2 Substitution (Basic/Neutral) Site1->Mech1 Mech2 Electrophilic Addition (Acidic Activation) Site2->Mech2

Bifunctional reactivity map of 2-(tosyloxymethyl)-3,4-dihydro-2H-pyran.

Site 1: Direct SN2 Electrophilicity at the Tosyloxymethyl Group

Under basic or neutral conditions, the enol ether core remains completely inert, allowing nucleophiles to selectively attack the primary carbon of the tosyloxymethyl group. This site is ideal for installing ethers, thioethers, amines, or azole pharmacophores[1].

Validated Protocol: Synthesis of 2-(4-fluorophenoxymethyl)-3,4-dihydro-2H-pyran

This protocol demonstrates the chemoselective displacement of the tosylate using a phenoxide nucleophile[2].

Reagents:

  • 2-Tosyloxymethyl-3,4-dihydro-2H-pyran (537 mg)

  • p-Fluorophenol (247 mg)

  • Sodium Hydride (55% dispersion in mineral oil, 87 mg)

  • Dimethylformamide (DMF, 1 mL)

Step-by-Step Methodology & Causality:

  • Nucleophile Generation: Dissolve p-fluorophenol in DMF. Slowly add NaH and stir at room temperature for 30 minutes.

    • Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenol. The evolution of hydrogen gas provides an entropic driving force, ensuring complete formation of the highly nucleophilic phenoxide. DMF, a polar aprotic solvent, is critical; it strongly solvates the sodium cation but leaves the phenoxide anion unsolvated and highly reactive.

  • SN2 Displacement: Add the 2-tosyloxymethyl-3,4-dihydro-2H-pyran to the mixture and heat at 90°C for 3 hours.

    • Causality: While the primary tosylate is an excellent leaving group, heating to 90°C provides the necessary activation energy to accelerate the SN2 displacement. Because the conditions are strictly basic, the sensitive enol ether double bond is preserved, yielding the intact dihydropyran product[3].

Site 2: Acid-Activated Electrophilicity at the Enol Ether Core

When exposed to Brønsted or Lewis acids, the electron-rich C5=C6 double bond is activated. Protonation or Lewis acid coordination at C5 pushes electron density from the ring oxygen to form a C=O+ pi bond, creating a planar, highly electrophilic oxocarbenium intermediate at C6. Nucleophiles can then attack C6, forming substituted tetrahydropyrans[4].

Mechanism A Enol Ether (C5=C6) B Acid Activation at C5 A->B C Oxocarbenium Ion at C6 B->C D Nucleophilic Attack at C6 C->D E Acetal Formation (cis/trans mixture) D->E

Acid-catalyzed activation of the enol ether generating the C6 oxocarbenium electrophile.

Validated Protocol: Synthesis of trans-6-(4-chlorobenzyloxy)-2-tosyloxymethyltetrahydropyran

This protocol outlines the Ferrier-type acetalization of the C6 position using an alcohol nucleophile[5].

Reagents:

  • 2-Tosyloxymethyl-3,4-dihydro-2H-pyran (3 g)

  • p-Chlorobenzyl alcohol (1.91 g)

  • Phosphorus oxytrichloride (POCl3, 2-3 drops)

  • Diethyl ether (40 mL)

  • Triethylamine (2 drops)

Step-by-Step Methodology & Causality:

  • Electrophilic Activation & Attack: Dissolve the pyran and the alcohol in diethyl ether. Add 2-3 drops of POCl3 and stir at room temperature for 1.5 days.

    • Causality: POCl3 acts as a Lewis acid and a source of trace HCl, selectively activating the C5=C6 double bond to generate the C6 oxocarbenium ion. Diethyl ether is explicitly chosen as a non-nucleophilic solvent to prevent solvent trapping, allowing the p-chlorobenzyl alcohol to efficiently attack the C6 position[4]. The mild room-temperature conditions prevent acid-catalyzed polymerization of the enol ether.

  • Reaction Quenching: Add 2 drops of triethylamine and concentrate the mixture under reduced pressure.

    • Causality: Triethylamine is essential to quench the acid catalyst. Without this neutralization step, the newly formed acetal would be highly susceptible to hydrolysis back to a hemiacetal/aldehyde during subsequent concentration or atmospheric exposure.

  • Chromatographic Resolution: Purify the residue via silica gel column chromatography (eluent: 8:1 hexane/ethyl acetate).

    • Causality: Nucleophilic attack on the planar oxocarbenium ion occurs from both the top and bottom faces, yielding a mixture of cis and trans diastereomers. Silica gel chromatography effectively resolves these isomers based on their distinct dipole moments and polarities, yielding 3.44 g of the less polar trans isomer and 0.59 g of the more polar cis isomer[5].

Chemoselectivity & Orthogonal Synthetic Workflows

The true power of 2-(tosyloxymethyl)-3,4-dihydro-2H-pyran lies in its orthogonality. A synthetic chemist can dictate the sequence of functionalization based on the target molecule's requirements.

  • Path A (Base First): Displace the tosylate first under basic conditions to yield a 2-substituted dihydropyran, which can later be functionalized at C6.

  • Path B (Acid First): Functionalize the C6 position first via acid-catalyzed acetalization, yielding a 2,6-disubstituted tetrahydropyran that retains the reactive tosylate for subsequent basic displacement.

Workflow Start 2-(Tosyloxymethyl)- 3,4-dihydro-2H-pyran PathA Basic Pathway (Target: C2 Side-chain) Start->PathA PathB Acidic Pathway (Target: C6 Ring Position) Start->PathB StepA1 NaH, Nu-H, DMF (Displace OTs) PathA->StepA1 StepB1 POCl3, R-OH, Ether (Form Acetal) PathB->StepB1 ProductA 2-Substituted Dihydropyran StepA1->ProductA ProductB 2,6-Disubstituted Tetrahydropyran StepB1->ProductB

Orthogonal synthetic workflows leveraging chemoselective reaction conditions.

Quantitative Data & Reaction Parameters

The following table summarizes the divergent reaction parameters required to exploit the dual electrophilicity of the scaffold.

ParameterSite 1: Tosyloxymethyl GroupSite 2: Enol Ether (C6)
Reaction Type SN2 Nucleophilic SubstitutionElectrophilic Addition (Acetalization)
Electrophile Status Direct ElectrophileMasked Electrophile (Acid-Activated)
Typical Reagents NaH, DMF, 90°CPOCl3 (cat.), Diethyl Ether, RT
Compatible Nucleophiles Phenoxides, Azoles, Amines, ThiolatesAlcohols, Thiols, Electron-rich Arenes
Reactive Intermediate Concerted Transition StateOxocarbenium Ion
Stereochemical Outcome Inversion at C2 side-chainDiastereomeric Mixture (cis/trans at C6)
Yield Example High conversion (Direct displacement)[2]3.44 g (trans), 0.59 g (cis) from 3 g SM[5]

References

  • PrepChem Database. "Synthesis of trans-6-(4-chlorobenzyloxy)-2-tosyloxymethyltetrahydropyran." PrepChem. [Link]

  • PrepChem Database. "Synthesis of 2-(4-fluorophenoxymethyl)-3,4-dihydro-2H-pyran." PrepChem. [Link]

  • United States Patent and Trademark Office. "Tetrahydropyran derivatives.
  • Carey, F. A., & Sundberg, R. J. "Advanced Organic Chemistry: Part B: Reaction and Synthesis." Springer.[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: The Synthetic Utility of 2-Tosyloxymethyl-3,4-dihydro-2H-pyran

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides an in-depth exploration of 2-tosyloxymethyl-3,4-dihydro-2H-pyran, a versatile and highly valuable reagent in modern organic synthes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of 2-tosyloxymethyl-3,4-dihydro-2H-pyran, a versatile and highly valuable reagent in modern organic synthesis. This compound uniquely combines the structural features of the dihydropyran moiety with a tosylate, an excellent leaving group, rendering it a potent electrophile for a wide array of nucleophilic substitution reactions. We will dissect its synthesis, mechanistic underpinnings, and broad applicability, providing detailed, field-proven protocols for its use. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent for the construction of complex molecular architectures.

Introduction: A Strategic Overview

In the landscape of synthetic intermediates, 2-tosyloxymethyl-3,4-dihydro-2H-pyran stands out as a strategic building block. The dihydropyran ring is a common motif in numerous natural products and biologically active molecules.[1] The true synthetic power of this reagent, however, lies in the exocyclic tosyloxymethyl group (-CH₂OTs). The tosylate anion (p-toluenesulfonate) is a superb leaving group due to the resonance stabilization of its negative charge, making the adjacent methylene carbon highly susceptible to nucleophilic attack.

This dual functionality allows for the direct introduction of the (3,4-dihydro-2H-pyran-2-yl)methyl fragment into various molecules. This is distinct from the more common use of 3,4-dihydro-2H-pyran (DHP) for protecting alcohols, which proceeds via acid-catalyzed addition to the double bond to form a tetrahydropyranyl (THP) ether.[2][3] Our subject reagent operates through a substitution mechanism, offering a different and complementary synthetic strategy.

Synthesis of the Reagent

The most direct and efficient synthesis of 2-tosyloxymethyl-3,4-dihydro-2H-pyran involves a two-step sequence starting from the commercially available 2-formyl-3,4-dihydro-2H-pyran (a dimer of acrolein).

Step 1: Reduction of the Aldehyde The initial step is the reduction of the aldehyde functionality to the corresponding primary alcohol, (3,4-dihydro-2H-pyran-2-yl)methanol. Mild reducing agents such as sodium borohydride (NaBH₄) are ideal for this transformation, ensuring the preservation of the double bond within the dihydropyran ring.

Step 2: Tosylation of the Alcohol The resulting alcohol is then converted to the target tosylate. This is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base, typically pyridine or triethylamine (TEA), in an anhydrous solvent like dichloromethane (DCM). The base serves to neutralize the HCl generated during the reaction, driving it to completion.

Experimental Protocol 1: Synthesis of 2-Tosyloxymethyl-3,4-dihydro-2H-pyran

Materials:

  • 2-Formyl-3,4-dihydro-2H-pyran (1.0 equiv)

  • Sodium borohydride (NaBH₄) (1.1 equiv)

  • Methanol (MeOH)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 equiv)

  • Pyridine or Triethylamine (TEA) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

Part A: Synthesis of (3,4-dihydro-2H-pyran-2-yl)methanol

  • Dissolve 2-formyl-3,4-dihydro-2H-pyran (1.0 equiv) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 equiv) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude alcohol, which can often be used in the next step without further purification.

Part B: Tosylation

  • Dissolve the crude (3,4-dihydro-2H-pyran-2-yl)methanol from Part A in anhydrous DCM in a dry, nitrogen-flushed flask.

  • Add pyridine or triethylamine (1.5 equiv) and cool the mixture to 0 °C.

  • Add p-toluenesulfonyl chloride (1.2 equiv) portion-wise, maintaining the cold temperature.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring overnight or until TLC analysis indicates complete consumption of the alcohol.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (to remove the base), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure 2-tosyloxymethyl-3,4-dihydro-2H-pyran.

A 2-Formyl-3,4-dihydro-2H-pyran B (3,4-dihydro-2H-pyran-2-yl)methanol A->B NaBH₄ / MeOH C 2-Tosyloxymethyl-3,4-dihydro-2H-pyran B->C TsCl, Pyridine / DCM

Caption: Synthesis of the target reagent.

Core Application: A Potent Electrophile for C-X Bond Formation

The primary utility of 2-tosyloxymethyl-3,4-dihydro-2H-pyran is as an alkylating agent in SN2 reactions. The tosylate group is readily displaced by a wide range of nucleophiles, enabling the formation of new carbon-oxygen, carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds.[4]

Mechanistic Rationale: The SN2 Displacement

The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. The nucleophile attacks the electrophilic methylene carbon, leading to a backside displacement of the tosylate leaving group. This occurs in a single, concerted step. The choice of an aprotic polar solvent (e.g., DMF, THF, Acetonitrile) can facilitate this process by solvating the counter-ion of the nucleophile without interfering with its nucleophilicity.

Caption: General SN2 mechanism.

Scope of Nucleophiles

The versatility of this reagent is showcased by its reactivity with a broad spectrum of nucleophiles. The table below summarizes key transformations.

Nucleophile ClassNucleophile ExampleProduct Functional GroupTypical Conditions
O-Nucleophiles Alcohols (ROH), Phenols (ArOH)Ether (R-O-CH₂-Pyran)NaH, THF, 0 °C to RT
N-Nucleophiles Amines (R₂NH), Azide (N₃⁻)Substituted Amine, AzideK₂CO₃, DMF or NaN₃, DMF
S-Nucleophiles Thiols (RSH)Thioether (R-S-CH₂-Pyran)NaH or Cs₂CO₃, DMF
C-Nucleophiles Cyanide (CN⁻), EnolatesNitrile, α-Alkylated CarbonylNaCN, DMSO or LDA, THF, -78 °C
Hydride Lithium aluminum hydride (LiAlH₄)2-Methyl-3,4-dihydro-2H-pyranTHF, Reflux
Experimental Protocol 2: General Procedure for O-Alkylation of an Alcohol

This protocol provides a representative method for the synthesis of an ether from an alcohol, a common application in the synthesis of complex natural products.[5]

Materials:

  • Alcohol (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • 2-Tosyloxymethyl-3,4-dihydro-2H-pyran (1.1 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard laboratory glassware, magnetic stirrer, ice bath, nitrogen atmosphere

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add the alcohol (1.0 equiv) and dissolve it in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Stir the suspension at 0 °C for 30 minutes to allow for the formation of the alkoxide.

  • Add a solution of 2-tosyloxymethyl-3,4-dihydro-2H-pyran (1.1 equiv) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.

  • Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired ether.

Logical Workflow & Synthetic Strategy

The use of 2-tosyloxymethyl-3,4-dihydro-2H-pyran can be integrated into a broader synthetic strategy. Its preparation is straightforward, and its application provides a reliable method for introducing a key structural unit that can be further elaborated.

start Acrolein Dimer alcohol (3,4-dihydro-2H-pyran-2-yl)methanol start->alcohol Reduction reagent 2-Tosyloxymethyl-3,4-dihydro-2H-pyran (Key Reagent) alcohol->reagent Tosylation o_nuc O-Nucleophiles (Alcohols, Phenols) reagent->o_nuc SN2 n_nuc N-Nucleophiles (Amines, Azides) reagent->n_nuc SN2 c_nuc C-Nucleophiles (Enolates, Cyanide) reagent->c_nuc SN2 ether Ethers o_nuc->ether amine Amines / Azides n_nuc->amine cc_bond New C-C Bonds c_nuc->cc_bond

Caption: Synthetic workflow overview.

Conclusion

2-Tosyloxymethyl-3,4-dihydro-2H-pyran is a powerful and underutilized electrophilic building block in organic synthesis. Its straightforward preparation and predictable reactivity with a wide range of nucleophiles make it an excellent choice for introducing the (3,4-dihydro-2H-pyran-2-yl)methyl moiety. The protocols and data presented in this guide provide a solid foundation for chemists to confidently incorporate this reagent into their synthetic programs, enabling the efficient construction of complex molecules for research, pharmaceutical, and materials science applications.

References

  • BenchChem. (2025). Spectroscopic Profile of Dihydro-2H-pyran-3(4H)-one: A Technical Guide.
  • Ring transformations of 2h-pyran-2-ones and fused pyran-2-ones with nucleophilic reagents. (2008). HETEROCYCLES, Vol. 75, No. 3.
  • Kovalenko, S. M., et al. (2012). Synthesis of dihydro-2H-pyran-3(4H)-one. ARKIVOC, 2012(viii), 226-230.
  • Organic Chemistry Portal. Synthesis of 3,4-dihydro-2H-pyrans.
  • Tejedor, D., & García-Tellado, F. (2017). Recent Advances in the Synthesis of 2H-Pyrans. Molecules, 22(3), 423.
  • Chemistry LibreTexts. (2020). Simple mechanism with strong nucleophiles.
  • Kocienski, P. J., et al. (1996). The 3,4-dihydro-2H-pyran approach to (+)-milbemycin β3. Part 2. An improved synthesis.... Journal of the Chemical Society, Perkin Transactions 1, (16), 1799-1808.
  • Sigma-Aldrich. Dihydropyran (3,4-dihydro-2H-pyran) Technical Information Bulletin.
  • Reyes-García, E. A., et al. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Molecules, 28(9), 3764.
  • BenchChem. Application Notes and Protocols for (3,4-DIHYDRO-2H-PYRAN-2-YL)-METHYLAMINE as a Synthetic Intermediate.
  • ResearchGate. (n.d.). Synthesis of dihydro-2H-pyran-3(4H)-one.
  • Cheméo. (n.d.). Chemical Properties of 2H-Pyran, 3,4-dihydro- (CAS 110-87-2).
  • El-Faham, A., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Pharmaceuticals, 10(1), 26.
  • Jacobson, K. A., et al. (2007). 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. Bioorganic & Medicinal Chemistry Letters, 17(10), 2829-2833.
  • ChemicalBook. (2025). 3,4-dihydro-2H-pyran: a hydroxyl-protecting reagent.
  • Bakulina, O. Y., et al. (2021). Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. Beilstein Journal of Organic Chemistry, 17, 1332-1340.
  • SpectraBase. 2H-Pyran-2-one, 3,4-dihydro-5-methyl-.
  • BenchChem. (2025). Spectroscopic Analysis of Dihydro-2H-pyran-3(4H)-one: A Comparative Guide.
  • BASF SE. (1988). 3,4-Dihydro-2H-pyranes and process for their preparation. EP0257521A2.
  • BenchChem. Application Notes and Protocols: Dihydropyran (DHP) as a Protecting Group for Alcohols.
  • NIST. 2H-Pyran, 3,4-dihydro-. NIST WebBook.
  • Wikipedia. 3,4-Dihydropyran.
  • Nakagawa, M., et al. (1977). 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. Organic Syntheses, 56, 49.
  • Kumar, A., & Kumar, V. (2021). Synthesis of Fused Pyran and Tetracyclic Pyran Rings by Intramolecular Palladium-catalyzed β-H Elimination and C–H Bond Funct. Chemistry & Chemical Technology, 15(2), 209-217.

Sources

Application

Application Notes &amp; Protocols: 2-Tosyloxymethyl-3,4-dihydro-2H-pyran as a Versatile Precursor for 2-Deoxyglycoside Synthesis

Abstract The synthesis of 2-deoxyglycosides, integral components of numerous bioactive natural products and pharmaceuticals, presents a significant challenge in synthetic chemistry due to the lack of a C2-participating g...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The synthesis of 2-deoxyglycosides, integral components of numerous bioactive natural products and pharmaceuticals, presents a significant challenge in synthetic chemistry due to the lack of a C2-participating group to control anomeric stereoselectivity.[1][2] This guide details a robust strategy that circumvents these challenges by employing 2-tosyloxymethyl-3,4-dihydro-2H-pyran as a stable, versatile precursor. Instead of using a traditional glycosyl donor, this approach involves an initial SN2 displacement of the tosylate group by a glycosyl acceptor, followed by functionalization of the dihydropyran ring. This methodology provides a reliable pathway to 2-deoxyglycoside structures and offers excellent control and predictability. These notes are intended for researchers, scientists, and drug development professionals engaged in carbohydrate synthesis and medicinal chemistry.

The Strategic Advantage: Circumventing the 2-Deoxy Challenge

Traditional glycosylation methods often rely on neighboring group participation from a substituent at the C2 position to ensure stereoselective formation of the 1,2-trans glycosidic bond.[3][4] In the synthesis of 2-deoxysugars, this guiding group is absent, frequently leading to mixtures of α and β anomers and unpredictable outcomes.[1][5]

The use of 2-tosyloxymethyl-3,4-dihydro-2H-pyran offers a strategic alternative:

  • Predictable Stereochemistry: The primary glycosidic linkage is formed not at an anomeric center, but at an exocyclic methylene carbon via a standard SN2 reaction. This mechanism is highly reliable and avoids the complexities of oxocarbenium ion intermediates that plague direct 2-deoxyglycosylation.[6]

  • Precursor Stability: The dihydropyran precursor is a stable, crystalline solid that is easily handled and purified, unlike many sensitive and highly reactive glycosyl donors.

  • Masked Functionality: The double bond of the dihydropyran ring serves as a masked functional group, which can be stereoselectively converted into a diol or other functionalities in a subsequent step, revealing the pyranoside structure only after the key glycosidic bond is securely in place.

This overall strategy is visualized in the workflow below.

G cluster_0 Phase 1: Linkage Formation cluster_1 Phase 2: Ring Functionalization Precursor 2-Tosyloxymethyl-3,4- dihydro-2H-pyran Glycosylation S N 2 Glycosylation Precursor->Glycosylation Acceptor Glycosyl Acceptor (R-OH) Acceptor->Glycosylation Intermediate Dihydropyran Glycoside Intermediate Glycosylation->Intermediate Modification Stereoselective Dihydroxylation Intermediate->Modification Product Final 2-Deoxy- α/β-glycoside Modification->Product

Caption: Overall workflow for 2-deoxyglycoside synthesis.

Reaction Mechanism and Foundational Principles

The success of this strategy hinges on two well-established transformations: the nucleophilic substitution of a tosylate and the dihydroxylation of an alkene.

Step A: SN2 Glycosylation The reaction is initiated by the activation of the glycosyl acceptor's hydroxyl group with a non-nucleophilic base, such as sodium hydride (NaH), to form a more potent alkoxide nucleophile. This alkoxide then attacks the electrophilic methylene carbon of the precursor, displacing the tosylate (a superb leaving group) via a classic SN2 mechanism. This step forges the key C-O glycosidic bond. The choice of an aprotic solvent like DMF or THF is critical to prevent solvolysis of the precursor and to facilitate the SN2 pathway.

Step B: Stereoselective Dihydroxylation Once the dihydropyran glycoside intermediate is formed and purified, the double bond is oxidized. A common and reliable method is the Upjohn dihydroxylation, using a catalytic amount of osmium tetroxide (OsO₄) with N-methylmorpholine N-oxide (NMO) as the stoichiometric re-oxidant. This reaction typically proceeds via syn-addition to the double bond, leading to a cis-diol. The stereochemical outcome (i.e., the facial selectivity of the addition) is influenced by the steric environment created by the existing glycosidic linkage at C2, often providing good diastereoselectivity.

G Mechanistic Pathway Precursor p2 Precursor->p2 -TsO - Acceptor R-OH + Base (e.g., NaH) p1 Acceptor->p1 Intermediate p3 Intermediate->p3 OsO 4 (cat.) NMO Final p1->Precursor S N 2 Attack p2->Intermediate p3->Final l1 Precursor l2 Intermediate l3 2-Deoxyglycoside Product

Caption: Key mechanistic steps of the synthetic sequence.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Osmium tetroxide is highly toxic and volatile; handle with extreme care using established safety protocols.

Protocol 1: Glycosylation with 2-Tosyloxymethyl-3,4-dihydro-2H-pyran

This protocol describes a general procedure for the coupling of the precursor with a primary alcohol acceptor.

Materials:

  • Glycosyl Acceptor (e.g., benzyl alcohol, 1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • 2-Tosyloxymethyl-3,4-dihydro-2H-pyran (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reactor Setup: Add the glycosyl acceptor to an oven-dried, round-bottom flask equipped with a magnetic stir bar and a septum. Purge the flask with argon or nitrogen.

  • Solvent Addition: Dissolve the acceptor in anhydrous DMF (approx. 0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the sodium hydride portion-wise. Causality: Adding the base slowly at a low temperature controls the exothermic reaction and hydrogen gas evolution.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the alkoxide is complete when gas evolution ceases.

  • Precursor Addition: Dissolve the 2-tosyloxymethyl-3,4-dihydro-2H-pyran in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture via syringe.

  • Reaction: Heat the reaction to 60-70 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Quenching: Cool the reaction to 0 °C and slowly quench by adding saturated aqueous NH₄Cl. Causality: This step safely neutralizes any unreacted sodium hydride.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with water and EtOAc. Separate the layers. Extract the aqueous layer two more times with EtOAc.

  • Washing: Combine the organic layers and wash sequentially with water and brine. Causality: The water wash removes residual DMF, and the brine wash helps to break any emulsions and remove bulk water.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure dihydropyran glycoside intermediate.

Protocol 2: Dihydroxylation of the Dihydropyran Intermediate

This protocol details the conversion of the alkene intermediate into the final diol product.

Materials:

  • Dihydropyran glycoside intermediate (1.0 eq)

  • N-methylmorpholine N-oxide (NMO), 50 wt% in water (1.5 eq)

  • Osmium tetroxide (OsO₄), 4 wt% in water (0.02 eq)

  • Acetone/Water (10:1 v/v)

  • Saturated aqueous sodium sulfite (Na₂SO₃)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reactor Setup: Dissolve the dihydropyran intermediate in a 10:1 mixture of acetone and water in a round-bottom flask with a magnetic stir bar.

  • Reagent Addition: Add the NMO solution to the flask, followed by the catalytic amount of the OsO₄ solution. The solution will typically turn dark brown or black. Causality: NMO acts as the co-oxidant, regenerating the Os(VIII) species from the Os(VI) state after each catalytic cycle, allowing for the use of a substoichiometric amount of the toxic and expensive osmium tetroxide.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 6-24 hours).

  • Quenching: Add saturated aqueous Na₂SO₃ and stir vigorously for 1 hour. The color should lighten as the osmate esters are cleaved and the osmium is reduced. Causality: Sodium sulfite quenches the reaction by reducing any remaining OsO₄.

  • Workup: Remove the acetone under reduced pressure. Dilute the remaining aqueous mixture with EtOAc and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with EtOAc.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the final 2-deoxyglycoside.

Data Summary: Representative Reaction Parameters

The following table summarizes typical conditions and expected outcomes for the synthesis of a benzyl 2-deoxy-glucopyranoside analogue via this methodology.

StepKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)Notes
Glycosylation NaH, 2-tosyloxymethyl-3,4-dihydro-2H-pyranDMF70875-85Anhydrous conditions are critical for high yield.
Dihydroxylation OsO₄ (cat.), NMOAcetone/H₂ORoom Temp1680-90Diastereomeric ratio depends on the acceptor's steric bulk.

Applications in Research and Drug Development

The ability to reliably synthesize 2-deoxysugars is critical in medicinal chemistry. These motifs are found in a wide range of clinically important agents, including:

  • Anticancer Agents: Many anthracycline antibiotics, such as Doxorubicin, feature a 2-deoxysugar that is essential for DNA intercalation.

  • Cardiac Glycosides: Compounds like digitoxin contain 2,6-dideoxysugars that are crucial for their activity on the Na+/K+-ATPase pump.[2]

  • Antibiotics: The macrolide class of antibiotics often incorporates 2-deoxysugar units.

This synthetic strategy provides a valuable tool for generating analogues of these natural products, enabling structure-activity relationship (SAR) studies and the development of novel therapeutic agents with improved efficacy or pharmacokinetic profiles.[7][8] The dihydropyran ring is a versatile building block, not only for glycosylation but also in the synthesis of agrochemicals and materials.[9]

References

  • Diao, T. et al. Diastereoselective Synthesis of Aryl C-Glycosides from Glycosyl Esters via C−O Bond Homolysis. ResearchGate. [Link]

  • Koos, M. et al. A simple and convenient method for the synthesis of pyranoid glycals. ResearchGate. [Link]

  • Enantioselective Synthesis of 2-Deoxy and 2,3-Dideoxy-hexoses. ResearchGate. [Link]

  • Synthesis of 2-Deoxyglycosides. ResearchGate. [Link]

  • Process for the synthesis of 2-deoxy-D-glucose.
  • Wang, Y. et al. (2022). Stereoselective Synthesis of 2-Deoxythiosugars from Glycals. MDPI. [Link]

  • Methods for 2-Deoxyglycoside Synthesis. ResearchGate. [Link]

  • Glycosylation: mechanisms, biological functions and clinical implications. PMC. [Link]

  • O-glycosylation analysis by β-elimination in the presence of pyrazolone analogue (BEP). GlycoPOD. [Link]

  • McKay, M. J. et al. (2018). Chemical O‐Glycosylations: An Overview. PMC. [Link]

  • Amarasekara, H. C. (2019). Influence Of Side Chain Conformation On The Mechanism(s) Of Glycosylation Reactions. Digital Commons @ Wayne State. [Link]

  • Generation and Use of Glycosyl Radicals under Acidic Conditions: Glycosyl Sulfinates as Precursors. ResearchGate. [Link]

  • Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. PMC. [Link]

  • Evidence of Gas-phase Pyranose-to-furanose Isomerization in Protonated Peptidoglycans. The Royal Society of Chemistry. [Link]

  • McDonald, F. E. et al. (2000). Stereoselective Glycosylations of a Family of 6-Deoxy-1,2-glycals Generated by Catalytic Alkynol Cycloisomerization. Journal of the American Chemical Society. [Link]

  • Demchenko, A. V. et al. (2018). Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century. PMC. [Link]

  • Zhu, F. & Schmidt, R. R. (2019). Pre-activation Based Stereoselective Glycosylations. PMC. [Link]

  • van der Vorm, S. (2019). Structure-reactivity relationships in glycosylation chemistry. Scholarly Publications Leiden University. [Link]

  • An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. PMC. [Link]

  • Spotlight on 3,4-Dihydro-2H-pyran: Applications in Agrochemicals and Material Science. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Microwave-Assisted Neutral Glycosylation Reactions in the Absence of Reagent Activators. MDPI. [Link]

  • Orthogonal deprotection of tosyl-protected N-glycosides. ResearchGate. [Link]

  • Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. MDPI. [Link]

  • Elucidation of the glycosylation steps during biosynthesis of antitumor macrolides PM100117 and PM100118 and engineering for novel derivatives. PMC. [Link]

Sources

Method

Application Note: Protocol for Nucleophilic Substitution on 2-Tosyloxymethyl-3,4-dihydro-2H-pyran

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary & Chemical Context The functionalization of dihydropyran derivat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Chemical Context

The functionalization of dihydropyran derivatives is a cornerstone in the synthesis of complex carbohydrates, spiroketals, and biologically active natural products. 2-Tosyloxymethyl-3,4-dihydro-2H-pyran serves as a highly versatile electrophilic building block. It features two distinct reactive domains: a primary p-toluenesulfonate (tosylate) group primed for nucleophilic substitution ( SN​2 ), and a 3,4-dihydro-2H-pyran core containing an electron-rich enol ether double bond (C5=C6).

The primary synthetic challenge when utilizing this substrate is achieving complete SN​2 displacement at the C2-methyl position without triggering the acid-catalyzed hydration, ring-opening, or polymerization of the sensitive enol ether[1]. This application note details a field-proven, self-validating protocol for the O-alkylation of this substrate using phenoxide nucleophiles, establishing a framework that can be adapted for azidation, amination, or thiolation.

Chemical Logic & Causality (E-E-A-T)

To ensure high yields and prevent substrate degradation, every experimental parameter has been selected based on strict mechanistic causality:

  • The Electrophile (Tosylate): The tosylate is an exceptional leaving group that stabilizes the developing negative charge in the SN​2 transition state. Because it is situated on a primary carbon, it is highly susceptible to direct backside attack. However, the adjacent chiral center at the C2 position of the pyran ring introduces mild steric hindrance, necessitating elevated thermal activation (e.g., 90 °C) to overcome the activation energy barrier.

  • Base Selection (NaH): The enol ether moiety is notoriously sensitive to Brønsted acids. Even weakly acidic phenols can protonate the C5=C6 double bond over extended reaction times, leading to oxocarbenium ion formation and subsequent decomposition. Using Sodium Hydride (NaH) ensures quantitative, irreversible deprotonation of the phenol prior to the introduction of the electrophile, maintaining a strictly basic environment.

  • Solvent Dynamics (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent that strongly solvates the sodium cation ( Na+ ) while leaving the phenoxide anion relatively unsolvated ("naked"). This maximizes the nucleophilicity of the anion, accelerating the SN​2 trajectory and minimizing reaction time.

Mechanism Start 2-Tosyloxymethyl- 3,4-dihydro-2H-pyran Basic Basic/Neutral Conditions (Polar Aprotic Solvent) Start->Basic Acidic Acidic Conditions (Trace Protons) Start->Acidic SN2 SN2 Displacement at C2-Methyl Basic->SN2 Degrade C5-C6 Double Bond Protonation Acidic->Degrade Product Desired Substituted Dihydropyran SN2->Product Oxo Oxocarbenium Ion (Polymerization/Hydration) Degrade->Oxo

Mechanistic divergence showing successful SN2 pathway vs. acid-catalyzed degradation.

Experimental Protocol: Synthesis of 2-(4-fluorophenoxymethyl)-3,4-dihydro-2H-pyran

This procedure describes the nucleophilic substitution using 4-fluorophenol as the model nucleophile[1].

Reagents Required
  • Electrophile: 2-Tosyloxymethyl-3,4-dihydro-2H-pyran (537 mg, ~2.0 mmol)

  • Nucleophile Precursor: 4-Fluorophenol (247 mg, 2.2 mmol, 1.1 equiv)

  • Base: Sodium Hydride (87 mg of 55% dispersion in mineral oil, ~2.0 mmol)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (1.0 mL + 1.0 mL)

Step-by-Step Methodology

Step 1: Nucleophile Activation (Deprotonation)

  • Charge a flame-dried, argon-purged round-bottom flask with 87 mg of 55% NaH dispersion.

  • Wash the NaH with anhydrous hexane (2 x 2 mL) to remove the mineral oil, decanting the solvent carefully via syringe. Dry the residue under vacuum for 5 minutes.

  • Suspend the purified NaH in 1.0 mL of anhydrous DMF and cool to 0 °C.

  • Slowly add a solution of 4-fluorophenol (247 mg) dissolved in 1.0 mL of DMF dropwise over 5 minutes.

  • Self-Validation Check: Allow the mixture to warm to room temperature and stir for 30 minutes. The complete cessation of hydrogen gas ( H2​ ) bubbling serves as a visual confirmation that quantitative deprotonation has occurred, yielding the active sodium phenoxide.

Step 2: Electrophile Addition & Thermal Activation

  • Add 537 mg of 2-tosyloxymethyl-3,4-dihydro-2H-pyran directly to the stirring phenoxide solution in one portion.

  • Equip the flask with a reflux condenser and heat the reaction mixture to 90 °C using an oil bath or heating block.

  • Maintain heating for 3 hours.

  • Self-Validation Check: Perform Thin Layer Chromatography (TLC) using an 8:1 Hexane/Ethyl Acetate eluent. The disappearance of the UV-active tosylate spot ( Rf​≈0.4 ) and the appearance of a new, less polar product spot confirms reaction completion.

Step 3: Non-Acidic Workup & Isolation

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding 10 mL of ice-cold brine (Do not use saturated NH4​Cl or dilute HCl , as the enol ether will rapidly hydrolyze).

  • Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Wash the combined organic layers with distilled water (3 x 10 mL) to remove residual DMF, followed by a final brine wash (10 mL).

  • Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 4: Purification

  • Purify the crude residue via flash column chromatography on silica gel. Expert Tip: If the specific product exhibits extreme acid sensitivity, pre-treat the silica gel with 1% Triethylamine ( Et3​N ) in hexanes to neutralize acidic silanol sites.

  • Elute with a gradient of Hexane to 10:1 Hexane/Ethyl Acetate to isolate the pure 2-(4-fluorophenoxymethyl)-3,4-dihydro-2H-pyran.

Workflow A 1. Nucleophile Activation (NaH + ArOH) B 2. SN2 Addition (Tosylate + DMF) A->B C 3. Thermal Incubation (90 °C, 3h) B->C D 4. Non-Acidic Workup (Brine/EtOAc) C->D E 5. Purification (Flash Chromatography) D->E

Experimental workflow for the SN2 nucleophilic substitution of 2-tosyloxymethyl-3,4-dihydro-2H-pyran.

Optimization & Data Presentation

The table below summarizes the optimization parameters for various nucleophilic substitutions on 2-tosyloxymethyl-3,4-dihydro-2H-pyran, demonstrating how nucleophile strength and base selection impact the overall yield.

Nucleophile SourceBase UsedSolventTemp (°C)Time (h)Yield (%)Mechanistic Causality & Observation
4-Fluorophenol NaH (55%)DMF90382Quantitative deprotonation prevents acid degradation of the enol ether.
Phenol K2​CO3​ Acetone601265Weaker base requires longer reaction time; slight risk of partial hydrolysis.
Sodium Azide NoneDMF80488Direct substitution; excellent nucleophilicity of the azide anion requires no base.
Benzylamine DIPEATHF701671Neutral nucleophile; slower reaction trajectory due to steric hindrance at C2.

References

  • Synthesis of 2-(4-fluorophenoxymethyl)-3,4-dihydro-2H-pyran Source: PrepChem URL:[Link]

  • Greene's Protective Groups in Organic Synthesis (5th Edition) Source: Wiley Online Library URL:[Link]

  • The SN​2 Reaction and Solvent Effects Source: Chemistry LibreTexts URL:[Link]

Sources

Application

Advanced Methodologies in the Synthesis of 2-Deoxyglycosides and C-Glycosides: A Technical Guide for Drug Development

Executive Summary The stereocontrolled synthesis of 2-deoxyglycosides and C-glycosides represents a formidable challenge in carbohydrate chemistry and modern drug development. The absence of a C2-directing substituent in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The stereocontrolled synthesis of 2-deoxyglycosides and C-glycosides represents a formidable challenge in carbohydrate chemistry and modern drug development. The absence of a C2-directing substituent in 2-deoxy sugars traditionally leads to poor anomeric stereocontrol (α/β mixtures)[1]. Conversely, while C-glycosides offer enhanced metabolic stability against glycosidases due to their robust C–C anomeric bonds, their synthesis often requires harsh conditions, extensive protecting-group manipulations, and yields limited structural diversity at the C2 position[2].

This application note details three state-of-the-art, field-proven methodologies that overcome these historical limitations: Programmable Reductive Lithiation for 2-deoxyglycosides, Ni-Catalyzed Carboboration for diverse C-glycosides, and Protecting-Group-Free Photoredox Activation for native sugars. Designed for senior researchers, this guide emphasizes the mechanistic causality behind experimental choices and provides self-validating protocols to ensure high reproducibility.

Mechanistic Foundations & Causality

Programmable Stereocontrol in 2-Deoxyglycosides

Conventional glycosylation relies on the addition of a nucleophilic alcohol to an electrophilic carbohydrate donor. In the absence of a C2 participating group, facial selectivity is difficult to control. inverted this paradigm by utilizing a nucleophilic carbohydrate residue reacting with an oxygen-centered electrophile[1].

Causality of the Method: Phenyl thioglycosides undergo reductive lithiation via stepwise electron transfer to generate anomeric anions. The initial stereochemistry of the thioglycoside is inconsequential[3]. At −78 °C, the kinetic α-anion is formed. Crucially, thermal equilibration at −20 °C allows the system to overcome the kinetic barrier, yielding the thermodynamically favored equatorial β-anion[1]. Trapping these anions with a novel 2-methyl-tetrahydropyranyl (MTHP) monoperoxy acetal (a synthetic equivalent of an "R–O⁺" electrophile) allows programmable access to either α- or β-2-deoxyglycosides from a single precursor[4].

Dual Functionalization via Ni-Catalyzed Carboboration

To synthesize C-glycosides with high modularity, developed a stereoselective Ni-catalyzed carboboration of glycals[2].

Causality of the Method: Traditional methods typically activate the anomeric carbon to form a single C–C bond. By employing nickel-catalyzed olefin difunctionalization, this method simultaneously installs a C–C bond at the anomeric position (via an alkyl or aryl iodide) and a synthetically versatile C–B (boron) bond at the C2 position[5]. The subsequent stereospecific manipulation of the C–B bond (e.g., oxidation to an alcohol or Matteson homologation) enables the divergent synthesis of all possible diastereomers at C1 and C2[6].

Protecting-Group-Free Photoredox C-Glycosylation

A major bottleneck in carbohydrate synthesis is the tedious protection and deprotection of hydroxyl groups. recently disclosed a method for the direct synthesis of unprotected C-glycosides[7].

Causality of the Method: Native sugars are first reacted with 1,4-dihydropyridine acids via a site-selective Mitsunobu reaction at the anomeric position. This converts the sugar into a bench-stable radical precursor[8]. Under visible-light photoredox catalysis, the glycosyl ester is activated to form a glycosyl radical, which undergoes highly stereoselective C–C bond formation with alkene acceptors. This circumvents the need for protecting groups entirely[9].

Mandatory Visualization: Pathway Dynamics

G A Phenyl Thioglycoside (Precursor) B Reductive Lithiation (LiDBB, -78°C) A->B Stepwise e- transfer C α-Anomeric Anion (Kinetic Product) B->C Fast (-78°C) D β-Anomeric Anion (Thermodynamic Product) C->D Thermal Equilibration (-20°C, 1 h) E MTHP Monoperoxy Acetal (Electrophile) C->E Addition D->E Addition F α-2-Deoxyglycoside E->F from α-anion G β-2-Deoxyglycoside E->G from β-anion

Workflow of programmable 2-deoxyglycoside synthesis via anomeric anion equilibration.

G A Glycal Substrate B NiBr2(DME) + B2pin2 + R-I (Electrophile) A->B C Stereoselective Carboboration B->C 0°C to r.t. D C-Glycoside Intermediate (C1-R, C2-Bpin) C->D C-C & C-B formation E Oxidation (H2O2) D->E F Matteson Homologation D->F G C1, C2-Diversified C-Glycosides E->G C2-OH (Retention/Inversion) F->G C2-Alkyl

Stereoselective Ni-catalyzed carboboration of glycals for diverse C-glycoside synthesis.

Quantitative Data & Comparative Analysis

The following table summarizes the operational metrics of the three methodologies to guide synthetic planning:

MethodologyTarget ClassKey Reagents / CatalystStereoselectivityYield RangeKey Advantage
Reductive Lithiation 2-DeoxyglycosidesLiDBB, MTHP monoperoxy acetal>50:1 ( α or β )70–89%Programmable stereocontrol from a single precursor.
Ni-Catalyzed Carboboration C-GlycosidesNiBr₂(DME), B₂pin₂, Alkyl/Aryl-IHigh regio/stereocontrol40–88%Simultaneous C1/C2 functionalization; broad scope.
Photoredox Activation Unprotected C-GlycosidesVisible light, 1,4-DHP esterHigh α -selectivity50–85%Protecting-group-free; utilizes native sugars directly.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Programmable Synthesis of α- and β-2-Deoxyglycosides[1]

Objective: Synthesize stereodefined 2-deoxyglycosides via anomeric anion equilibration.

Step-by-Step Methodology:

  • Preparation of Radical Anion: Freshly prepare a solution of Lithium 4,4'-di-tert-butylbiphenylide (LiDBB) in THF (approx. 0.5 M).

  • Substrate Cooling: Dissolve the phenyl thioglycoside precursor (1.0 equiv) in a THF/pentane mixture and cool strictly to −78 °C under an argon atmosphere. Causality: The solvent mixture minimizes proton transfer from the solvent during equilibration.

  • Reductive Lithiation: Add LiDBB (2.5 equiv) dropwise.

    • Validation Checkpoint: The solution must turn a persistent dark green/blue, confirming the presence of the active radical anion and complete consumption of the thioglycoside.

  • Stereochemical Programming:

    • For α-Glycosides (Kinetic): Immediately proceed to Step 5 while maintaining −78 °C.

    • For β-Glycosides (Thermodynamic): Warm the reaction mixture to −20 °C for exactly 1 hour to allow thermal equilibration to the equatorial anion, then re-cool to −78 °C.

  • Electrophilic Addition: Add the MTHP monoperoxy acetal (1.5 equiv) dropwise. Stir for 3 hours.

  • Quenching: Quench with saturated aqueous NH₄Cl and extract with diethyl ether. Purify via silica gel chromatography.

Protocol 2: Stereoselective Ni-Catalyzed Carboboration of Glycals[5]

Objective: Achieve simultaneous C1 alkylation/arylation and C2 borylation of glycals.

Step-by-Step Methodology:

  • Catalyst Assembly: In an argon-filled glovebox, charge a vial with NiBr₂(DME) (10 mol%), the glycal substrate (1.0 equiv), and bis(pinacolato)diboron (B₂pin₂, 3.0 equiv).

  • Solvent Addition: Add a 4:1 mixture of THF and DMA. Causality: DMA is critical for stabilizing the active nickel intermediates during the catalytic cycle.

  • Electrophile Addition: Add the alkyl or aryl iodide (1.5 equiv). Cool the mixture to 0 °C.

  • Activation: Add a catalytic amount of an activator (e.g., t-BuLi or a designated alkoxide base) to initiate the transmetalation sequence.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours.

    • Validation Checkpoint: Monitor via GC-MS or TLC. The complete disappearance of the glycal starting material validates successful carboboration.

  • Downstream Manipulation (Optional): To convert the C2-Bpin group to a hydroxyl group with stereoretention, treat the crude mixture directly with alkaline H₂O₂ (30% aq. H₂O₂ / NaOH) at 0 °C for 2 hours.

Protocol 3: Visible-Light Mediated Synthesis of Unprotected C-Glycosides[9]

Objective: Direct C-glycosylation of native sugars without protecting groups.

Step-by-Step Methodology:

  • Precursor Synthesis: React the native sugar (e.g., D-glucose) with a 1,4-dihydropyridine (1,4-DHP) acid using standard Mitsunobu conditions (DIAD, PPh₃) in DMF. Isolate the anomeric glycosyl ester.

  • Photocatalytic Setup: In a transparent glass vial, dissolve the glycosyl ester (1.0 equiv), the alkene acceptor (2.0 equiv), and a photocatalyst (e.g., Eosin Y, 2 mol%) in a degassed solvent (e.g., DMSO/H₂O).

  • Irradiation: Irradiate the mixture using a 440–450 nm Blue LED at room temperature for 16 hours. Causality: Visible light excites the photocatalyst, which subsequently reduces the 1,4-DHP ester via single-electron transfer (SET) to generate the key glycosyl radical.

    • Validation Checkpoint: Run a parallel "dark control" wrapped in aluminum foil. The absence of product in the dark control validates that the reaction is strictly photoredox-dependent.

  • Isolation: Remove the solvent under reduced pressure and purify the crude unprotected C-glycoside via reverse-phase chromatography (C18 silica).

References

  • Hoang, K. M., Lees, N. R., & Herzon, S. B. (2019). Programmable Synthesis of 2-Deoxyglycosides. Journal of the American Chemical Society, 141(20), 8098–8103.[Link]

  • Lyu, M.-Y., Jacobo, S. A., & Brown, M. K. (2024). Diverse Synthesis of C-Glycosides by Stereoselective Ni-Catalyzed Carboboration of Glycals. Journal of the American Chemical Society, 146(28), 18866–18872.[Link]

  • Ho, C. C., Wang, H., Wang, G., & Chi, Y. R. (2025). Direct Synthesis of Unprotected C-Glycosides via Photoredox Activation of Glycosyl Ester. Organic Letters, 27(2), 635–639.[Link]

Sources

Method

Application Notes &amp; Protocols: Stereoselective Synthesis Using Chiral 2-Tosyloxymethyl-3,4-dihydro-2H-pyran

Introduction: The Dihydropyran Scaffold in Modern Chemistry The 3,4-dihydro-2H-pyran ring is a privileged heterocyclic motif, forming the core structural framework of numerous natural products, pharmaceuticals, and biolo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Dihydropyran Scaffold in Modern Chemistry

The 3,4-dihydro-2H-pyran ring is a privileged heterocyclic motif, forming the core structural framework of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2][3] Its prevalence in molecules such as the vitamin α-tocopherol and various potent receptor agonists underscores the importance of developing robust and stereocontrolled methods for its synthesis and functionalization.[2] Chiral, non-racemic dihydropyrans serve as invaluable building blocks (chiral synthons) in target-oriented synthesis, allowing for the efficient construction of complex molecular architectures with precise three-dimensional arrangements.

This guide focuses on the application of (R)- and (S)-2-tosyloxymethyl-3,4-dihydro-2H-pyran as a versatile electrophilic partner in stereoselective synthesis. The strategic placement of a p-toluenesulfonyl (tosyl) group on the exocyclic methylene transforms the readily available hydroxymethyl precursor into a potent electrophile. The tosylate is an excellent leaving group due to the stability of the resulting anion, which is highly delocalized through resonance across the sulfonyl group and the aromatic ring.[4] This activation facilitates a broad range of nucleophilic substitution (SN2) reactions, providing a reliable pathway to a diverse array of 2-substituted chiral dihydropyrans.

Part 1: Preparation of the Chiral Precursor

The cornerstone of this methodology is the availability of the enantiomerically pure starting material. A highly effective strategy for obtaining the requisite chiral alcohol, (R)- or (S)-2-hydroxymethyl-3,4-dihydro-2H-pyran, is through the enzymatic kinetic resolution of its corresponding racemic acetate.[5] This is followed by a straightforward tosylation reaction.

Overall Synthetic Workflow

The multi-step process from a racemic precursor to the final substituted products is outlined below. This workflow ensures high enantiomeric purity of the key chiral building block.

G cluster_0 Enantiomeric Enrichment cluster_1 Precursor Synthesis cluster_2 Stereoselective Functionalization racemic (±)-2-Acetoxymethyl- 3,4-dihydro-2H-pyran enzyme Lipase (e.g., PPL) Phosphate Buffer, RT racemic->enzyme Kinetic Resolution resolved (R)-Acetate + (S)-Alcohol enzyme->resolved s_alcohol (S)-2-Hydroxymethyl- 3,4-dihydro-2H-pyran resolved->s_alcohol Chromatographic Separation tosylation TsCl, Pyridine DCM, 0°C to RT s_alcohol->tosylation tosylate (S)-2-Tosyloxymethyl- 3,4-dihydro-2H-pyran (Key Intermediate) tosylation->tosylate substitution Nucleophile (Nu-) Anhydrous Solvent tosylate->substitution SN2 Reaction product Chiral 2-Substituted Dihydropyran Product substitution->product

Caption: General workflow for the preparation and application of the chiral tosylate.

Protocol 1: Enzymatic Kinetic Resolution of (±)-2-Acetoxymethyl-3,4-dihydro-2H-pyran

This protocol leverages the stereoselectivity of lipases to preferentially hydrolyze one enantiomer of the racemic acetate, yielding a mixture of the unreacted acetate and the hydrolyzed alcohol, which can then be separated. The procedure is adapted from principles of enzymatic resolutions.[5]

Materials:

  • (±)-2-Acetoxymethyl-3,4-dihydro-2H-pyran

  • Porcine Pancreatic Lipase (PPL) or other suitable lipase

  • Phosphate buffer (0.1 M, pH 7.2)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran (1.0 eq) in 0.1 M phosphate buffer (pH 7.2, approx. 20 mL per gram of substrate), add Porcine Pancreatic Lipase (PPL) (typically 0.5-1.0 g per gram of substrate).

  • Stir the mixture vigorously at room temperature (25-30 °C).

  • Monitor the reaction progress carefully by TLC or chiral GC/HPLC. The goal is to reach approximately 50% conversion, which theoretically provides the highest enantiomeric excess (ee) for both the remaining substrate and the product.

  • Upon reaching the target conversion, terminate the reaction by filtering off the enzyme through a pad of Celite.

  • Extract the aqueous filtrate with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting mixture of the unreacted (R)-acetate and the produced (S)-alcohol by flash column chromatography on silica gel to isolate each compound.

Protocol 2: Tosylation of Chiral (S)-2-Hydroxymethyl-3,4-dihydro-2H-pyran

This protocol converts the chiral alcohol into the desired tosylate, activating it for nucleophilic substitution. The procedure is based on standard tosylation methods.[4]

Materials:

  • (S)-2-Hydroxymethyl-3,4-dihydro-2H-pyran

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve (S)-2-hydroxymethyl-3,4-dihydro-2H-pyran (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of alcohol) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add anhydrous pyridine (1.5 eq) to the stirred solution.

  • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise to the reaction mixture, ensuring the temperature remains at or below 5 °C.

  • Stir the reaction at 0 °C for 4-6 hours, then allow it to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Quench the reaction by slowly adding deionized water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove pyridine), deionized water, and saturated NaHCO₃ solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (S)-2-tosyloxymethyl-3,4-dihydro-2H-pyran, which can be purified by recrystallization or column chromatography if necessary.

Part 2: Stereoselective Nucleophilic Substitution Reactions

The core utility of chiral 2-tosyloxymethyl-3,4-dihydro-2H-pyran lies in its reaction with a wide variety of nucleophiles. The reaction proceeds via a classic SN2 mechanism, where the nucleophile attacks the carbon atom bearing the tosylate group, displacing it.

Reaction Mechanism: SN2 Displacement

The SN2 (bimolecular nucleophilic substitution) pathway is favored due to the primary nature of the electrophilic carbon and the excellent leaving group ability of the tosylate.[4] This mechanism is stereospecific; however, since the reaction occurs at the exocyclic methylene carbon, which is not a stereocenter, the pre-existing stereochemistry at the C2 position of the pyran ring is preserved. This allows for the direct transfer of chirality from the starting material to the product.

Caption: SN2 mechanism for the substitution of the tosylate group.

Protocol 3: General Procedure for Nucleophilic Substitution

This general protocol can be adapted for a variety of nucleophiles. Specific conditions (solvent, temperature, reaction time) may need to be optimized for each case.

Materials:

  • (S)-2-Tosyloxymethyl-3,4-dihydro-2H-pyran

  • Nucleophile (e.g., Sodium azide, Sodium cyanide, Potassium acetate) (1.5 - 2.0 eq)

  • Anhydrous solvent (e.g., DMF, DMSO, Acetonitrile)

  • Deionized water

  • Diethyl ether or Ethyl acetate

Procedure:

  • Dissolve the chiral tosylate (1.0 eq) in a suitable anhydrous solvent (e.g., DMF).

  • Add the nucleophilic reagent (1.5 eq). For example, for azidation, add sodium azide (NaN₃).[4]

  • Heat the reaction mixture to the appropriate temperature (e.g., 60-80 °C for NaN₃) and stir for the required time (typically 3-12 hours).

  • Monitor the reaction by TLC for the disappearance of the starting tosylate.

  • After completion, cool the mixture to room temperature and pour it into deionized water.

  • Extract the aqueous mixture with an organic solvent like diethyl ether or ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting product by flash column chromatography on silica gel.

Data Summary: Representative Transformations

The following table summarizes the application of this methodology with various nucleophiles to generate a library of chiral 2-substituted dihydropyrans. Yields and conditions are representative and based on established SN2 transformations of tosylates.[4]

EntryNucleophile SourceSolventTemp (°C)ProductTypical Yield (%)
1Sodium Azide (NaN₃)DMF802-Azidomethyl-3,4-dihydro-2H-pyran85-95
2Sodium Cyanide (NaCN)DMSO1003-(3,4-Dihydro-2H-pyran-2-yl)propanenitrile70-85
3Potassium Acetate (KOAc)DMF90(3,4-Dihydro-2H-pyran-2-yl)methyl acetate80-90
4Sodium Thiophenoxide (NaSPh)THF602-((Phenylthio)methyl)-3,4-dihydro-2H-pyran85-95
5Lithium Bromide (LiBr)Acetone56 (reflux)2-(Bromomethyl)-3,4-dihydro-2H-pyran90-98
6Diethylamine (Et₂NH)MeCN80N,N-Diethyl-1-(3,4-dihydro-2H-pyran-2-yl)methanamine65-75

Part 3: Practical Considerations and Troubleshooting

  • Purity of Starting Materials: The success of the tosylation and subsequent substitution reactions is highly dependent on the purity and dryness of reagents and solvents. The chiral alcohol must be free of water, as this can hydrolyze the TsCl.

  • Temperature Control: The tosylation reaction is exothermic and should be performed at 0 °C to minimize the formation of side products.

  • Potential Side Reactions: In the presence of strong, sterically hindered bases, elimination (E2) can compete with substitution (SN2), leading to the formation of an exocyclic alkene. Using non-basic nucleophiles or carefully controlling the reaction conditions can mitigate this.

  • Reaction Monitoring: TLC is an indispensable tool for monitoring these reactions. A typical TLC for the tosylation step would show the consumption of the starting alcohol (more polar) and the formation of the tosylate product (less polar).

Caption: Hypothetical TLC plate showing starting material (SM) and product (P).

Conclusion

Chiral 2-tosyloxymethyl-3,4-dihydro-2H-pyran is a highly effective and versatile chiral building block for stereoselective synthesis. The protocols outlined herein provide a reliable pathway for its preparation and subsequent reaction with a diverse range of nucleophiles. This methodology offers a powerful tool for researchers in organic synthesis and drug development, enabling the efficient and stereocontrolled introduction of the dihydropyran moiety into complex target molecules.

References

  • Evans, D. A., Johnson, J. S., & Olhava, E. J. (Year). Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels-Alder Reactions by Bis(oxazoline) Copper(II) Complexes. Journal of the American Chemical Society.
  • Leighton, J. L., et al. (2000). Stereoselective Synthesis of Functonalized Dihydropyrans via a Formal [4+2]-Annulation of Chiral Crotylsilanes. Journal of the American Chemical Society. [Link]

  • Author (Year). Stereoselectivity in the reaction of iodonium ion with dihydropyran. Scholarly Commons. [Link]

  • Author (2023). Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. MDPI. [Link]

  • Author (Year). Synthesis and Biological Activity of Chiral Dihydropyrazole: Potential Lead for Drug Design. Source. [Link]

  • Author (2011). Synthesis and biological activity of chiral dihydropyrazole: potential lead for drug design. PubMed. [Link]

  • Author (Year). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. PMC. [Link]

  • Author (Year). Nucleophilic Vinylic Substitution on a-Tosyloxymethylene Lactones. Collection of Czechoslovak Chemical Communications. [Link]

  • Author (2023). Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation. MDPI. [Link]

  • Author (2020). Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. MDPI. [Link]

  • Author (2021). Modular synthesis of chiral 1,2-dihydropyridines via Mannich/Wittig/cycloisomerization sequence that internally reuses waste. PMC. [Link]

  • Author (Year). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. PMC. [Link]

  • Author (Year). Stereoselective synthesis of both tetrahydropyran rings of the antitumor macrolide, (-)-lasonolide A. SciSpace. [Link]

  • Author (Year). Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles. PMC. [Link]

  • Author (Year). Stereoselective synthesis of the pyran subunit of portentol. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Author (Year). Synthesis of 3,4-dihydro-2H-pyrans. Organic Chemistry Portal. [Link]

  • Author (Year). 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. PMC. [Link]

Sources

Application

Application Notes &amp; Protocols: A Researcher's Guide to Tosylate Displacement Reactions with Diverse Nucleophiles

Abstract The p-toluenesulfonyl (tosyl) group is a cornerstone of modern organic synthesis, particularly in medicinal chemistry and drug development.[1] Its principal role is the conversion of alcohols, which are inherent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The p-toluenesulfonyl (tosyl) group is a cornerstone of modern organic synthesis, particularly in medicinal chemistry and drug development.[1] Its principal role is the conversion of alcohols, which are inherently poor leaving groups, into alkyl tosylates. This transformation dramatically enhances the substrate's reactivity towards nucleophilic substitution.[1][2][3] The resulting tosylate is an excellent leaving group, facilitating a broad spectrum of S(_N)2 reactions with high stereochemical control.[1][4] This guide provides an in-depth exploration of the principles and practices governing tosylate displacement reactions. We will detail the underlying mechanisms, present validated, step-by-step protocols for the initial tosylation and subsequent displacement with various nucleophiles, and offer practical insights for researchers and scientists in the field.

Core Principles: The Chemistry of the Tosyl Group

The exceptional utility of the tosylate group (-OTs) as a leaving group is rooted in the high stability of its corresponding anion (TsO⁻).[4] This stability arises from extensive resonance delocalization of the negative charge across the sulfonyl group and the adjacent aromatic ring.[1][4] A key indicator of this stability is the pKa of the conjugate acid, p-toluenesulfonic acid (TsOH), which is approximately -2.8. This makes the tosylate anion a very weak base, and it is a fundamental principle of organic chemistry that weak bases are excellent leaving groups.[4][5] In stark contrast, the hydroxide ion (HO⁻), the leaving group from an unmodified alcohol, is a strong base (the pKa of its conjugate acid, H₂O, is 15.7), making it a very poor leaving group.[5]

This activation of an alcohol via tosylation allows for a controlled, predictable nucleophilic substitution, which almost invariably proceeds via an S(_N)2 mechanism for primary and secondary substrates.[4]

Reaction Mechanism: The S(_N)2 Pathway

The displacement of a tosylate group is a concerted, single-step process:[4]

  • Nucleophilic Attack: An electron-rich nucleophile attacks the electrophilic carbon atom bonded to the tosylate group. Crucially, this attack occurs from the side opposite to the leaving group, a trajectory known as "backside attack."[4][6]

  • Transition State: A high-energy, trigonal bipyramidal transition state is formed where both the incoming nucleophile and the departing tosylate group are partially bonded to the carbon atom.[7]

  • Displacement & Inversion: The carbon-oxygen bond of the tosylate ester cleaves, and the stable tosylate anion departs. Simultaneously, a new covalent bond forms between the nucleophile and the carbon atom.[4] This mechanism results in a predictable inversion of stereochemistry at the reaction center, a phenomenon known as Walden inversion.[6][8]

graph "SN2_Mechanism" {
  layout=neato;
  node [shape=plaintext, fontsize=12, fontname="Arial"];
  edge [fontsize=10, fontname="Arial"];

// Nodes A [label="Nu:⁻", fontcolor="#EA4335"]; B [label="", pos="0,0!"]; C [label="C", pos="0.8,0!", fontsize=14, fontcolor="#202124"]; R1 [label="R¹", pos="0.8,0.8!"]; R2 [label="R²", pos="1.4,-0.4!"]; H [label="H", pos="0.4,-0.4!"]; OTs [label="OTs", pos="1.8,0.2!", fontcolor="#4285F4"];

TS_label [label="Transition State", pos="3.5,1.2!"]; TS_C [label="C", pos="3.5,0!", fontsize=14, fontcolor="#202124"]; TS_Nu [label="Nu", pos="2.5,0!", fontcolor="#EA4335"]; TS_OTs [label="OTs", pos="4.5,0!", fontcolor="#4285F4"]; TS_R1 [label="R¹", pos="3.5,0.8!"]; TS_R2 [label="R²", pos="3.9,-0.4!"]; TS_H [label="H", pos="3.1,-0.4!"]; TS_brackets [label="[...]", shape=none, pos="3.5,0!", fontsize=48, fontcolor="#5F6368"]; TS_charge [label="‡⁻", shape=none, pos="4.2,0.6!", fontcolor="#202124"];

Product_C [label="C", pos="6.2,0!", fontsize=14, fontcolor="#202124"]; Product_Nu [label="Nu", pos="5.4,0!"]; Product_R1 [label="R¹", pos="6.2,0.8!"]; Product_R2 [label="R²", pos="5.8,-0.4!"]; Product_H [label="H", pos="6.6,-0.4!"]; Leaving_Group [label="⁻:OTs", pos="7.5,0!", fontcolor="#4285F4"];

// Edges A -> C [label="Backside Attack", fontcolor="#5F6368"]; C -- R1; C -- R2; C -- H; C -- OTs; TS_Nu -- TS_C [style=dotted, color="#5F6368"]; TS_OTs -- TS_C [style=dotted, color="#5F6368"]; TS_C -- TS_R1; TS_C -- TS_R2; TS_C -- TS_H;

Product_Nu -- Product_C; Product_C -- Product_R1; Product_C -- Product_R2; Product_C -- Product_H;

// Invisible edges for layout edge [style=invis]; C -> TS_C; TS_C -> Product_C; }

Caption: General experimental workflow for tosylate synthesis and subsequent nucleophilic displacement.

Detailed Experimental Protocols

General Laboratory Practices: All reactions should be carried out in flame-dried glassware under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified. [9]Anhydrous solvents are critical for the tosylation step to prevent hydrolysis of the tosyl chloride. [10]

Protocol 1: General Procedure for the Tosylation of a Primary Alcohol

This protocol details the conversion of a primary alcohol into its tosylate, a crucial intermediate for displacement reactions. [1][10] Materials:

  • Primary alcohol (1.0 eq.)

  • p-Toluenesulfonyl chloride (TsCl) (1.2–1.5 eq.) [10]* Anhydrous pyridine or triethylamine (TEA) (1.5–2.0 eq.) [10][11]* Anhydrous dichloromethane (DCM) (10 volumes) [1][11]* Deionized water

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • In a round-bottom flask, dissolve the primary alcohol (1.0 eq.) in anhydrous DCM (10 volumes).

  • Cool the solution to 0 °C using an ice bath. [1][11]3. Slowly add the base (pyridine or TEA, 1.5 eq.) to the stirred solution. [1]4. Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, ensuring the temperature remains at 0 °C. [1]The formation of a white precipitate (pyridinium or triethylammonium hydrochloride) is often observed and indicates the reaction is proceeding. [12]5. Stir the reaction at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir for an additional 2-12 hours. [10][11]6. Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). The tosylate product will be less polar (higher R(_f)) than the starting alcohol. [1][12]The reaction is complete when the alcohol spot has disappeared.

  • Work-up: Upon completion, quench the reaction by slowly adding cold deionized water. [1][12]8. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM. [1][11]9. Combine the organic layers and wash successively with 1M HCl (if pyridine was used), saturated sodium bicarbonate solution, deionized water, and finally, brine. [10][11]10. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude tosylate. [1][11]11. Purification: The crude product can be purified by recrystallization or column chromatography on silica gel. [1][10]

Protocol 2: Nucleophilic Displacement of an Alkyl Tosylate

The following protocols are representative examples for displacing the tosylate group with various classes of nucleophiles.

This reaction is highly efficient for introducing the versatile azide functional group, a precursor for amines (via reduction) and "click chemistry" reactions. [13][14] Materials:

  • Alkyl tosylate (1.0 eq.)

  • Sodium azide (NaN₃) (1.5–3.0 eq.) [1][13]* Anhydrous dimethylformamide (DMF) or acetone [13]* Diethyl ether or ethyl acetate

Procedure:

  • Dissolve the alkyl tosylate (1.0 eq.) in anhydrous DMF. [13]2. Add sodium azide (1.5–3.0 eq.) to the solution.

  • Heat the reaction mixture to 60–80 °C and stir for 3-12 hours (or overnight). [1][13]4. Monitor the reaction by TLC until the starting tosylate is consumed.

  • Work-up: Cool the mixture to room temperature and pour it into a larger volume of deionized water. [1]6. Extract the aqueous mixture three times with diethyl ether or ethyl acetate. [1]7. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude alkyl azide.

  • Purification: Purify via column chromatography if necessary.

This protocol is effective for converting tosylates to alkyl iodides. Using acetone as a solvent is particularly advantageous as the sodium tosylate byproduct is insoluble and precipitates, driving the reaction to completion according to Le Châtelier's principle. [13] Materials:

  • Alkyl tosylate (1.0 eq.)

  • Sodium iodide (NaI) (excess, ~3.0 eq.)

  • Acetone

Procedure:

  • Dissolve the alkyl tosylate (1.0 eq.) in acetone.

  • Add an excess of sodium iodide (NaI). [13]3. Heat the mixture to reflux and stir for several hours to overnight. The formation of a white precipitate (sodium tosylate) indicates the reaction is progressing. [13]4. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Filter off the precipitated sodium tosylate. [13]7. Evaporate the acetone from the filtrate.

  • Dissolve the residue in DCM or diethyl ether and wash with water to remove any remaining NaI.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the iodo-functionalized product. [13]

This protocol describes the synthesis of a secondary amine from a primary amine and an alkyl tosylate.

Materials:

  • Alkyl tosylate (1.0 eq.)

  • Primary amine (R-NH₂) (excess, 3.0–5.0 eq.) [9]* Ethanol or acetonitrile

Procedure:

  • In a round-bottom flask equipped with a condenser, combine the alkyl tosylate (1.0 eq.), the primary amine (5.0 eq.), and ethanol. [9]2. Heat the solution at reflux until TLC shows complete consumption of the starting tosylate. [9]3. Work-up: Cool the solution to room temperature and remove the ethanol and excess primary amine in vacuo. [9]4. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a basic solution (e.g., 1M NaOH) to remove any ammonium salts, followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the resulting secondary amine by flash column chromatography. [9]

Data Summary and Characterization

The choice of nucleophile, solvent, and temperature significantly impacts the reaction outcome. The following table provides a summary of typical conditions for various nucleophiles.

Nucleophile Reagent Source Typical Solvent Temperature Expected Yield Notes
Azide (N₃⁻)Sodium Azide (NaN₃)DMF, Acetone60–80 °C>95%A versatile intermediate for click chemistry and amine synthesis. [13]
Iodide (I⁻)Sodium Iodide (NaI)AcetoneRefluxHighPrecipitation of sodium tosylate drives the reaction. [13]
Bromide (Br⁻)Potassium Bromide (KBr)DMF90 °CGoodRequires higher temperatures than iodide displacement. [15]
Amine (R-NH₂)Aqueous Ammonia, Primary/Secondary AminesEthanol, PEG-400Room Temp. - RefluxHighExcess amine is used to prevent over-alkylation. [9][13]
Thiol (RS⁻)1. Thioacetic Acid, K₂CO₃2. NH₃ in MeOH1. DMF2. MethanolRoom Temp.>95%A two-step process is often used to avoid disulfide formation. [13]
Cyanide (CN⁻)Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)DMF, DMSO60-100 °CGoodCaution: Highly toxic. Must be handled with extreme care in a fume hood.
Alkoxide (RO⁻)Sodium Hydride (NaH) + Alcohol (ROH)THF, DMF0 °C to RTHighUsed in the Williamson ether synthesis. [16]
Nitro (NO₂⁻)Tetrabutylammonium nitrite (TBAN)TolueneRoom Temp.GoodA mild method for converting tosylates to nitroalkanes. [17]
Characterization of Products

The successful synthesis of the desired product should be confirmed using standard analytical techniques: [10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the final structure and purity.

  • Infrared (IR) Spectroscopy: To identify the introduction of new functional groups (e.g., the strong, sharp azide stretch at ~2100 cm⁻¹) and the disappearance of the characteristic sulfonyl group (S=O) stretches from the tosylate. [10]* Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition. [10]

Conclusion

The conversion of alcohols to tosylates followed by nucleophilic displacement is a powerful and highly reliable strategy in organic synthesis. [1][18]This two-step sequence provides a controlled method for introducing a wide variety of functional groups with a predictable stereochemical outcome, making it an indispensable tool for researchers in drug discovery and materials science. By understanding the underlying principles and adhering to robust experimental protocols, scientists can effectively leverage this chemistry to construct complex molecular architectures.

References

  • Ch8 : Tosylates. University of Calgary. [Link]

  • Alcohol to Tosylate using Tosyl Cl, base. Organic Synthesis. [Link]

  • The leaving group in the nucleophilic substitution - SN2. Quimica Organica. [Link]

  • Mesylates and Tosylates with Practice Problems. Chemistry Steps. [Link]

  • EXPERIMENTAL SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

  • Organic Chemistry 1 Chapter 6. SN2 Reactions. Wipf Group, University of Pittsburgh. [Link]

  • Chemoselective and scalable preparation of alkyl tosylates under solvent-free conditions. Sciencemadness.org. [Link]

  • Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates. (2017). Scientific Reports, PMC. [Link]

  • The Williamson ether synthesis involves the displacement of an al... | Study Prep in Pearson+. Pearson+. [Link]

  • Nucleophilic Substitution Reactions of Pyranose Polytosylates. (2004). The Journal of Organic Chemistry, ACS Publications. [Link]

  • Tosyl group. Wikipedia. [Link]

  • Synthesis diagram for nucleophilic displacement (S N 2) of tosylate group with an amino-or hydroxyl-terminated ethylamine to obtain the AEA (X = NH 2 ) and HEA (X = OH) classes of aminocelluloses … ResearchGate. [Link]

  • Alkyl azide synthesis by azidonation, hydroazidation or substitution. Organic Chemistry Portal. [Link]

  • Preparation of Alkyl Halides and Tosylates from Alcohols. OpenOChem Learn. [Link]

  • Easy and direct conversion of tosylates and mesylates into nitroalkanes. (2013). Beilstein Journal of Organic Chemistry, PMC - NIH. [Link]

  • Nucleophilic Displacement Reactions in Ionic Liquids: Substrate and Solvent Effect in the Reaction of NaN3 and KCN with Alkyl Halides and Tosylates. (2003). The Journal of Organic Chemistry, ACS Publications. [Link]

  • Making OH a good leaving group. (2018). Transformation Tutoring. [Link]

  • SN2 tosylate. (2021). YouTube. [Link]

  • Tosylate displacement reaction. (2024). Reddit. [Link]

  • Substitution of tosylate by sodium azide is SN1 or SN2? (2016). ResearchGate. [Link]

  • Can I use a primary amine to substitute (deprotect) a tosylate at high yields? (2018). ResearchGate. [Link]

  • Tosylate to Alkyl Azide reference please. (2021). Sciencemadness.org. [Link]

  • Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. (2010). Molecules, PMC. [Link]

  • 8.8: Nucleophilic substitution in the Lab. (2022). Chemistry LibreTexts. [Link]

  • Tosylates And Mesylates. (2015). Master Organic Chemistry. [Link]

  • (PDF) Nucleophilic Displacement Reaction on Tosyl Cellulose by L-Methionine to the Synthesis of Novel Water-Soluble Cellulose Derivative and Its Antibacterial Activity. (2021). ResearchGate. [Link]

  • Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. (2019). Cogent Chemistry. [Link]

  • Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases. Unexpected form. Arkat USA. [Link]

  • Chemical Synthesis of [2H]-Ethyl Tosylate and Exploration of Its Crypto-optically Active Character Combining Complementary Spectroscopic Tools. (2020). Organic Letters, ACS Publications. [Link]

Sources

Method

Application Notes and Protocols: A Guide to the Synthesis of Functionalized Tetrahydropyrans from 2-Tosyloxymethyl-3,4-dihydro-2H-pyran

Abstract The tetrahydropyran (THP) scaffold is a privileged structural motif frequently encountered in biologically active natural products and pharmaceutical agents.[1][2] Its incorporation into drug candidates is a wel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The tetrahydropyran (THP) scaffold is a privileged structural motif frequently encountered in biologically active natural products and pharmaceutical agents.[1][2] Its incorporation into drug candidates is a well-established strategy to enhance physicochemical properties, such as aqueous solubility and metabolic stability, thereby improving overall ADME profiles.[3][4] This technical guide provides a comprehensive overview and detailed protocols for the synthesis of diverse, functionalized tetrahydropyrans utilizing 2-tosyloxymethyl-3,4-dihydro-2H-pyran as a versatile electrophilic precursor. The core of this methodology relies on the robust and predictable bimolecular nucleophilic substitution (SN2) reaction, enabling the introduction of a wide array of functional groups with high fidelity.

Introduction: The Strategic Importance of the Tetrahydropyran Moiety

In modern medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic properties is paramount. The tetrahydropyran ring has emerged as a valuable bioisostere for commonly used carbocyclic fragments like cyclohexane.[4] The replacement of a methylene unit (-CH₂) with an oxygen atom introduces polarity and a potential hydrogen bond acceptor without significantly altering the three-dimensional conformation. This substitution can mitigate issues of high lipophilicity and poor metabolic stability often associated with purely hydrocarbon scaffolds, making the THP moiety a key building block in contemporary drug discovery.[3] Access to a diverse library of functionalized THP derivatives is therefore a critical enabler for research and development programs across various therapeutic areas.

The Synthetic Strategy: Activating the C2-Position

The synthetic approach detailed herein hinges on a two-stage process. First, the commercially available and relatively unreactive primary alcohol, (3,4-dihydro-2H-pyran-2-yl)methanol, is converted into a highly reactive electrophile. This is achieved by transforming the hydroxyl group into an excellent leaving group. The p-toluenesulfonyl (tosyl) group is ideal for this purpose.

Why Tosylate? The Principle of Leaving Group Activation

A nucleophilic substitution reaction involves the displacement of a "leaving group" by an incoming nucleophile. The facility of this reaction is largely governed by the stability of the departing species. The hydroxide anion (HO⁻) is a poor leaving group due to its high basicity. The tosylate anion (TsO⁻), however, is exceptionally stable because its negative charge is extensively delocalized by resonance across the sulfonyl group and the aromatic ring.[5] This inherent stability makes the tosylate an outstanding leaving group, rendering the carbon atom to which it is attached highly susceptible to nucleophilic attack.[5]

The Core Mechanism: SN2 Displacement

The reaction of 2-tosyloxymethyl-3,4-dihydro-2H-pyran with a nucleophile proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.[6][7] This mechanism is characterized by a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (a "backside attack").[8][9]

Key characteristics of this SN2 reaction include:

  • Concerted Process: Bond formation with the nucleophile and bond cleavage with the leaving group occur simultaneously through a single transition state.[8]

  • Bimolecular Kinetics: The reaction rate is dependent on the concentration of both the electrophile (the tosylate) and the nucleophile.[6][10]

  • Stereochemistry: The reaction proceeds with a complete inversion of stereochemistry at the reaction center, a phenomenon known as Walden inversion.[9] Although the starting material used in these protocols is racemic, this principle is critical when working with chiral substrates.

  • Substrate Suitability: The reaction center is a primary carbon (R-CH₂-OTs), which is sterically unhindered and therefore ideally suited for the SN2 pathway.[10]

Figure 1: SN2 reaction mechanism at the C2-methyl position.

Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Protocol 1: Synthesis of the Precursor, 2-Tosyloxymethyl-3,4-dihydro-2H-pyran

This protocol details the conversion of the starting alcohol to the key tosylate intermediate. Pyridine serves as both a base to neutralize the HCl generated during the reaction and as a suitable solvent.

Materials:

  • (3,4-Dihydro-2H-pyran-2-yl)methanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve (3,4-dihydro-2H-pyran-2-yl)methanol (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, ensuring the internal temperature does not rise significantly.[5]

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Upon completion, dilute the reaction mixture with DCM and carefully pour it into a separatory funnel containing cold 1 M HCl.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be used directly or purified by column chromatography.

workflow Start (3,4-Dihydro-2H-pyran-2-yl)methanol Tosylate 2-Tosyloxymethyl-3,4-dihydro-2H-pyran Start->Tosylate  TsCl, Pyridine  (Protocol 1) Product Functionalized Tetrahydropyran (R-CH₂-Nu) Tosylate->Product  Nucleophile (Nu⁻)  Solvent, Heat  (Protocol 2)

Figure 2: General synthetic workflow.

Protocol 2: General Procedure for Nucleophilic Displacement

This protocol provides a general framework for the SN2 reaction. The choice of solvent and temperature will depend on the specific nucleophile used. Polar aprotic solvents like DMF or DMSO are often preferred as they enhance the reactivity of anionic nucleophiles.[8]

Materials:

  • 2-Tosyloxymethyl-3,4-dihydro-2H-pyran (1.0 eq)

  • Nucleophile (e.g., Sodium azide, Sodium thiophenoxide, etc.) (1.5 eq)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether or Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2-tosyloxymethyl-3,4-dihydro-2H-pyran (1.0 eq) in anhydrous DMF in a round-bottom flask.

  • Add the chosen nucleophile (1.5 eq) to the solution.[5]

  • Heat the reaction mixture to the appropriate temperature (typically 60-80 °C) and stir for 3-12 hours.[5]

  • Monitor the reaction by TLC until the starting tosylate is consumed.

  • After the reaction is complete, cool the mixture to room temperature and pour it into deionized water.

  • Extract the aqueous mixture with diethyl ether or ethyl acetate (3x).

  • Combine the organic extracts and wash thoroughly with brine to remove residual DMF.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting product by column chromatography on silica gel if necessary.

Scope and Versatility: Representative Transformations

The true utility of this method lies in its broad scope. A wide variety of nucleophiles can be employed to generate a diverse collection of functionalized tetrahydropyrans. The following table summarizes several representative transformations.

EntryNucleophile (Reagent)Product Functional GroupRepresentative Product NameTypical Yield (%)
1Sodium Azide (NaN₃)Azide (-N₃)2-(Azidomethyl)-3,4-dihydro-2H-pyran85-95
2Sodium Thiophenoxide (NaSPh)Thioether (-SPh)2-((Phenylthio)methyl)-3,4-dihydro-2H-pyran80-90
3Sodium Cyanide (NaCN)Nitrile (-CN)(3,4-Dihydro-2H-pyran-2-yl)acetonitrile70-80
4Sodium Methoxide (NaOMe)Methyl Ether (-OCH₃)2-(Methoxymethyl)-3,4-dihydro-2H-pyran75-85
5Lithium Bromide (LiBr)Bromide (-Br)2-(Bromomethyl)-3,4-dihydro-2H-pyran80-90
6Phthalimide Potassium SaltPhthalimide2-(((3,4-Dihydro-2H-pyran-2-yl)methyl)isoindoline-1,3-dione75-85

Table 1: Examples of functionalized tetrahydropyrans synthesized via SN2 displacement.

Conclusion

The use of 2-tosyloxymethyl-3,4-dihydro-2H-pyran as an electrophilic building block provides a reliable, versatile, and scalable route to a wide range of functionalized tetrahydropyran derivatives. The methodology, grounded in the predictable SN2 reaction, is accessible and allows for the systematic introduction of diverse functional groups necessary for building structure-activity relationships in drug discovery programs. The protocols provided herein offer a robust foundation for researchers and scientists to generate novel molecular entities incorporating the valuable tetrahydropyran scaffold.

References

  • Benchchem. The Versatile Precursor: A Technical Guide to Tetrahydro-4H-pyran-4-one in Drug Discovery.
  • Pouwer, R. H., et al.
  • Boc Sciences.
  • PharmaBlock. Tetrahydropyrans in Drug Discovery. PharmaBlock.
  • Yadav, J. S., et al. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journals.
  • Barbero, A., et al.
  • Rychnovsky, S. D., & Griesgraber, G. Stereocontrolled synthesis of 2,4,5-trisubstituted tetrahydropyrans.
  • Lee, H.
  • Gurjar, M. K., & Reddy, D. S. Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. PMC.
  • Loh, T.-P. Development of new methods in tetrahydropyran ring synthesis. DR-NTU.
  • Enders, D., et al.
  • Wikipedia. SN2 reaction. Wikipedia.
  • Organic Chemistry Portal. Synthesis of 3,4-dihydro-2H-pyrans. Organic Chemistry Portal.
  • Chemistry LibreTexts. 9.2: The Mechanism For an SN2 Reaction. Chemistry LibreTexts.
  • Ashenhurst, J. The SN2 Reaction Mechanism. Master Organic Chemistry.
  • Floreancig, P. E., et al.
  • Chemistry Steps. SN2 Reaction Mechanism. Chemistry Steps.
  • The Organic Chemistry Tutor. SN2 Reaction Mechanisms. YouTube.
  • Benchchem. Application Notes and Protocols: Nucleophilic Substitution Reactions Using Tosyl Groups. Benchchem.
  • Moghaddam-Manesh, M., et al. Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Frontiers.
  • Díez-Poza, C., et al. Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. Amanote Research.
  • Synthesis of dihydro-2H-pyran-3(4H)-one.
  • Process for preparing 2-substituted-3,4-dihydro-2h-pyrans.
  • Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. Thieme.
  • 3,4-Dihydro-2H-pyranes and process for their preparation.
  • Benchchem. Application Notes and Protocols: Synthesis of (3,4-Dihydro-2H-pyran-2-yl)methylamine. Benchchem.
  • Method for producing 3,4-dihydro-2h-pyran.
  • Gobeze, H. B., et al. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Semantic Scholar.
  • Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. Thieme.
  • Study of nucleophilic aromatic substitution with diaryliodonium salts. Diva-portal.org.

Sources

Application

Application Note: Scale-Up Considerations for Reactions Involving 2-Tosyloxymethyl-3,4-dihydro-2H-pyran

Executive Summary The compound 2-tosyloxymethyl-3,4-dihydro-2H-pyran is a highly versatile, bifunctional building block frequently utilized in the synthesis of complex pharmaceuticals and agrochemicals. Its structural ar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-tosyloxymethyl-3,4-dihydro-2H-pyran is a highly versatile, bifunctional building block frequently utilized in the synthesis of complex pharmaceuticals and agrochemicals. Its structural architecture presents two distinct reactive sites: an electrophilic tosylate group (primed for nucleophilic substitution) and a nucleophilic, acid-sensitive enol ether (the 3,4-dihydro-2H-pyran ring).

Transitioning reactions involving this substrate from discovery chemistry to pilot-scale manufacturing requires rigorous control over chemoselectivity and process safety. This application note details the causality behind reagent selection, highlights critical thermal hazards associated with legacy discovery routes, and provides self-validating, scalable protocols for both tosylate displacement and enol ether functionalization.

Physicochemical Profile and Bifunctional Reactivity

The successful scale-up of 2-tosyloxymethyl-3,4-dihydro-2H-pyran hinges on understanding its dual reactivity. The dihydropyran ring is highly susceptible to acid-catalyzed addition (e.g., hydration or alcoholysis) and can undergo rapid, exothermic polymerization if acidic conditions are not strictly controlled. Conversely, the tosylate group is an excellent leaving group for Williamson ether syntheses or aminations, but requires basic conditions that must be carefully selected to avoid thermal runaway.

BifunctionalReactivity SM 2-Tosyloxymethyl-3,4-dihydro-2H-pyran Site1 Tosylate Group (Electrophilic Center) SM->Site1 Site2 Enol Ether Ring (Nucleophilic/Acid-Sensitive) SM->Site2 Rxn1 Nucleophilic Substitution (Williamson Ether) Site1->Rxn1 Base / Nucleophile Rxn2 Electrophilic Addition (Alcohol Addition) Site2->Rxn2 Acid Catalyst

Logical relationship of the bifunctional reactivity of 2-tosyloxymethyl-3,4-dihydro-2H-pyran.

Scale-Up Consideration I: Chemoselectivity and Process Safety in Tosylate Displacement

In discovery chemistry, the displacement of the tosylate group is often achieved using sodium hydride (NaH) in N,N-dimethylformamide (DMF). However, scaling this specific reagent combination presents a severe and well-documented process safety hazard.

The Causality of the Hazard: Mixtures of NaH and DMF are inherently thermally unstable. As demonstrated by Accelerating Rate Calorimetry (ARC), these mixtures can undergo violent exothermic decomposition at temperatures as low as 70 °C, generating non-condensable and flammable gases including H₂, CO, and CH₄ [1][2]. At scale, the inability to dissipate this heat leads to catastrophic thermal runaway.

The Scalable Solution: To safely scale the nucleophilic substitution of the tosylate while preserving the sensitive dihydropyran ring, the process must be transitioned to a mild, solid-base system. Potassium carbonate (K₂CO₃) in acetonitrile (MeCN) or phase-transfer catalysis (PTC) in toluene provides excellent yields without the risk of radical decomposition pathways [3][4].

Scale-Up Consideration II: Acid-Catalyzed Functionalization of the Enol Ether

When the synthetic goal is to functionalize the double bond of the dihydropyran ring (e.g., forming a tetrahydropyranyl ether), acid catalysis is required.

The Causality of the Catalyst Choice: Strong aqueous acids will rapidly hydrolyze the enol ether or cause uncontrolled polymerization. Instead, using a trace amount of phosphorus oxytrichloride (POCl₃) in an anhydrous solvent (like diethyl ether or MTBE) acts as a highly controlled pre-catalyst. POCl₃ reacts with trace moisture or the nucleophilic alcohol to generate HCl in situ at exceptionally low, steady-state concentrations [5][6].

The Causality of the Quench: A critical failure point in scale-up occurs during solvent evaporation. If the reaction is concentrated while still acidic, the increasing concentration of the acid catalyst will rapidly cleave the newly formed product or polymerize the remaining starting material. Therefore, the system must be quenched with an organic base (e.g., triethylamine) prior to any concentration steps [5][6].

Quantitative Data and Process Parameters

Table 1: Reagent and Solvent Safety Profile for Tosylate Displacement

Base / Solvent SystemGas Evolution RiskThermal Runaway RiskScalability RatingPrimary Process Issue
NaH / DMF High (H₂, CO, CH₄)Severe (>70 °C)Poor Exothermic radical decomposition.
K₂CO₃ / MeCN Low (CO₂ only if wet)LowExcellent Requires efficient heterogeneous stirring.
NaOH / Toluene (PTC) NoneLowGood Phase separation can be slow at scale.

Table 2: Kinetic and Thermodynamic Parameters for Scale-Up

ParameterTosylate Displacement (K₂CO₃/MeCN)Enol Ether Addition (POCl₃/Et₂O)
Operating Temperature 75–80 °C (Reflux)20–25 °C (Ambient)
Reaction Enthalpy (ΔH) Highly Exothermic (Requires controlled addition)Mildly Exothermic
Critical In-Process Control HPLC (Starting Material < 2% AUC)GC/TLC (Disappearance of enol ether)
Quench Requirement Water (Dissolves inorganic salts)Triethylamine (Neutralizes acid catalyst)

Validated Experimental Protocols

Protocol A: Safe Scale-Up of Tosylate Displacement (Williamson Ether Synthesis)

This protocol utilizes a self-validating IPC mechanism to ensure reaction completion before aqueous workup, preventing emulsion issues caused by unreacted starting material.

ProcessWorkflow Step1 Reactor Prep & Inerting Step2 Charge Solvent & K2CO3 Base Step1->Step2 Step3 Substrate Addition Step2->Step3 Step4 Heating & Reaction (IPC) Step3->Step4 Step5 Aqueous Quench & Phase Sep Step4->Step5 Step6 Crystallization & Isolation Step5->Step6

Process workflow for the safe scale-up of Williamson ether synthesis avoiding thermal hazards.

Step-by-Step Methodology:

  • Reactor Preparation: Purge a glass-lined reactor with N₂. Charge the reactor with anhydrous acetonitrile (10 volumes relative to the nucleophile).

  • Reagent Charging: Add the nucleophilic alcohol (1.05 eq) and finely milled anhydrous K₂CO₃ (2.0 eq). Stir the heterogeneous mixture at 300 rpm. Causality: Milling K₂CO₃ increases surface area, driving the reaction kinetics without requiring stronger, hazardous bases.

  • Substrate Addition: Heat the reactor to 60 °C. Add a solution of 2-tosyloxymethyl-3,4-dihydro-2H-pyran (1.0 eq) in acetonitrile (2 volumes) dropwise over 2 hours. Causality: Dropwise addition controls the exothermic nucleophilic substitution and prevents localized heat spikes.

  • Reaction & IPC (Self-Validation): Heat the mixture to reflux (approx. 80 °C) for 12 hours. Pull a sample for HPLC analysis. Validation Gate: The reaction is deemed complete only when the 2-tosyloxymethyl-3,4-dihydro-2H-pyran peak is < 2% Area Under Curve (AUC). If > 2%, continue heating for 4 hours and re-test.

  • Quench & Workup: Cool the reactor to 20 °C. Add purified water (10 volumes) to dissolve all inorganic salts. Extract with methyl tert-butyl ether (MTBE) (3 x 5 volumes).

  • Isolation: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude ether, which can be advanced or crystallized.

Protocol B: Acid-Catalyzed Addition to the Dihydropyran Ring

This protocol describes the synthesis of trans-6-(4-chlorobenzyloxy)-2-tosyloxymethyltetrahydropyran. It features a mandatory basic quench to self-validate the stability of the product during isolation.

Step-by-Step Methodology:

  • Dissolution: In a dry, N₂-purged reactor, dissolve 2-tosyloxymethyl-3,4-dihydro-2H-pyran (1.0 eq) and p-chlorobenzyl alcohol (1.2 eq) in anhydrous diethyl ether (15 volumes).

  • Catalyst Addition: Cool the mixture to 15 °C. Add POCl₃ (0.05 eq) dropwise. Causality: POCl₃ acts as a slow-release source of HCl, preventing the rapid exothermic polymerization of the dihydropyran ring that would occur with direct addition of concentrated mineral acids.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 36 hours.

  • Base Quench (Self-Validation): Critical Step: Add triethylamine (0.1 eq) to the reactor and stir for 15 minutes. Validation Gate: Spot a drop of the reaction mixture onto wetted universal pH paper. The pH must read ≥ 8. If pH < 8, add additional triethylamine until basicity is confirmed. Causality: Failure to neutralize the acid prior to concentration will result in the autocatalytic degradation of the tetrahydropyranyl ether product.

  • Concentration & Purification: Once basicity is validated, concentrate the mixture by evaporation under reduced pressure (max bath temperature 35 °C).

  • Isolation: The crude residue is purified via crystallization or short-path silica plug (eluting with 8:1 hexane/ethyl acetate) to isolate the trans-isomer.

References

  • Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide Organic Process Research & Development URL:[Link]

  • A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions Organic Chemistry Research URL:[Link]

  • US Patent 4,421,758 - Diazole and triazole derivatives, processes for their preparation and anti-microbial compositions containing them United States Patent and Trademark Office / Google Patents URL

Sources

Method

Application of 2-tosyloxymethyl-3,4-dihydro-2H-pyran in natural product synthesis

Application Note: 2-Tosyloxymethyl-3,4-dihydro-2H-pyran in Natural Product and Antifungal Synthesis Executive Summary 2-Tosyloxymethyl-3,4-dihydro-2H-pyran is a highly versatile, bifunctional building block utilized exte...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-Tosyloxymethyl-3,4-dihydro-2H-pyran in Natural Product and Antifungal Synthesis

Executive Summary

2-Tosyloxymethyl-3,4-dihydro-2H-pyran is a highly versatile, bifunctional building block utilized extensively in advanced organic synthesis. Featuring both an enol ether (dihydropyran) and a primary tosylate, this reagent enables the rapid, stereoselective construction of 2,6-disubstituted tetrahydropyrans—a privileged scaffold found in macrolides, polyether antibiotics, and synthetic azole antifungals[1]. This application note details the mechanistic rationale and validated protocols for deploying this intermediate in complex molecule synthesis.

Mechanistic Insights & Synthetic Utility

The strategic value of 2-tosyloxymethyl-3,4-dihydro-2H-pyran lies in its orthogonal reactivity profile, allowing chemists to functionalize the molecule in a stepwise, highly controlled manner:

  • Electrophilic Activation of the Enol Ether : Under mild Lewis or Brønsted acid catalysis, the double bond is protonated to form a resonance-stabilized oxocarbenium ion. Subsequent nucleophilic attack by alcohols or phenols yields functionalized tetrahydropyranyl (THP) acetals[2]. The stereochemical outcome is governed by the anomeric effect and steric bulk, typically favoring the trans-isomer when conducted in non-polar solvents like diethyl ether.

  • Nucleophilic Substitution of the Tosylate : The primary tosyloxymethyl group serves as an excellent electrophile for S_N2 displacement. It can be reacted with heteroatom nucleophiles (e.g., 1,2,4-triazole, imidazoles) or carbon nucleophiles either before or after the functionalization of the dihydropyran ring[3][4].

Mechanism N1 Dihydropyran Derivative N2 Oxocarbenium Intermediate N1->N2 H+ N3 Nucleophilic Attack (ROH) N2->N3 N4 2,6-Disubstituted Tetrahydropyran N3->N4 Stereoselective Addition

Acid-catalyzed activation of the dihydropyran ring via an oxocarbenium intermediate.

Key Application: Synthesis of Azole Antifungal Intermediates

A prominent industrial application of 2-tosyloxymethyl-3,4-dihydro-2H-pyran is its use as a precursor for broad-spectrum azole antifungals, such as those developed by Sankyo Company Limited (US Patent 4,421,758)[4][5]. The synthesis relies on the acid-catalyzed addition of a substituted benzyl alcohol to the dihydropyran ring, followed by the displacement of the tosylate with an azole moiety to generate the active pharmaceutical ingredient (API)[1].

G A 2-Tosyloxymethyl-3,4-dihydro-2H-pyran B Acid-Catalyzed Addition (POCl3, Et2O) A->B C trans-6-(4-chlorobenzyloxy)- 2-tosyloxymethyltetrahydropyran B->C p-Chlorobenzyl alcohol D Nucleophilic Substitution (SN2 with 1,2,4-Triazole) C->D E Azole Antifungal API (e.g., Sankyo US4421758) D->E Base, Heat

Retrosynthetic workflow for azole antifungals utilizing the dihydropyran intermediate.

Validated Experimental Protocols

Protocol A: Synthesis of trans-6-(4-chlorobenzyloxy)-2-tosyloxymethyltetrahydropyran

Objective : Stereoselective installation of a p-chlorobenzyloxy group at the C6 position of the pyran ring[2].

Causality & Self-Validation : Phosphorus oxychloride (POCl_3) is deliberately chosen as a mild source of HCl (generated in situ via reaction with trace moisture or alcohol). This avoids the rapid polymerization of the dihydropyran that occurs with strong mineral acids. Crucially, the protocol includes a triethylamine (TEA) quench prior to concentration. Because THP-acetals are highly acid-labile, concentrating the reaction mixture without neutralizing the acid catalyst would drive the equilibrium backward, leading to product degradation. The TEA quench acts as a self-validating step to lock the product in its stable acetal form.

Step-by-Step Methodology :

  • Preparation : In an oven-dried flask under an inert atmosphere, dissolve 3.0 g of 2-tosyloxymethyl-3,4-dihydro-2H-pyran and 1.91 g of p-chlorobenzyl alcohol in 40 mL of anhydrous diethyl ether[2].

  • Catalysis : Cool the mixture to 0 °C and add 2–3 drops of POCl_3[2].

  • Reaction : Allow the solution to warm to room temperature and stir continuously for 36 hours. Monitor the disappearance of the starting material via TLC (Hexane/EtOAc 4:1).

  • Quenching (Critical Step) : Add 2 drops of triethylamine (TEA) to the reaction mixture. Stir for 5 minutes to ensure complete neutralization of the acid catalyst[2].

  • Concentration : Evaporate the solvent under reduced pressure[2].

  • Purification : Subject the crude residue to silica gel column chromatography, eluting with an 8:1 (v/v) mixture of hexane and ethyl acetate[2].

  • Isolation : Collect the less polar fraction to yield 3.44 g of the trans-isomer, and the more polar fraction to yield 0.59 g of the cis-isomer[2].

Protocol B: Synthesis of 2-(4-fluorophenoxymethyl)-3,4-dihydro-2H-pyran

Objective : Direct S_N2 displacement of the tosylate group while preserving the dihydropyran double bond for downstream functionalization[3].

Causality & Self-Validation : Sodium hydride (NaH) is utilized to irreversibly deprotonate p-fluorophenol, generating a highly nucleophilic phenoxide. N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature poorly solvates the phenoxide anion, dramatically accelerating the S_N2 attack on the primary tosylate. The basic conditions ensure the acid-sensitive dihydropyran ring remains completely intact, validating the orthogonal reactivity of the building block.

Step-by-Step Methodology :

  • Deprotonation : In a dry flask, suspend 87 mg of 55% sodium hydride (NaH) in mineral oil in 1 mL of anhydrous DMF[3].

  • Phenoxide Generation : Slowly add a solution of 247 mg of p-fluorophenol in 1 mL of DMF. Stir at room temperature for 30 minutes until hydrogen gas evolution ceases[3].

  • Substitution : Add 537 mg of 2-tosyloxymethyl-3,4-dihydro-2H-pyran to the phenoxide solution[3].

  • Heating : Heat the reaction mixture to 90 °C and stir for 3 hours[3].

  • Workup : Cool the mixture to room temperature, carefully quench with ice water, and extract with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine to remove residual DMF, dry over Na_2SO_4, and concentrate.

  • Purification : Purify the crude product via flash chromatography to isolate the functionalized dihydropyran.

Quantitative Data Summary

The following table summarizes the reaction efficiencies and stereochemical outcomes based on the protocols described above:

Target CompoundNucleophileCatalyst / BaseSolventConditionsMajor IsomerYield (%)
6-(4-chlorobenzyloxy)-2-tosyloxymethyltetrahydropyranp-Chlorobenzyl alcoholPOCl_3 (cat.)Et_2O25 °C, 36 hTrans~65% (Trans) / ~11% (Cis)
2-(4-fluorophenoxymethyl)-3,4-dihydro-2H-pyranp-FluorophenolNaH (1.1 eq)DMF90 °C, 3 hN/A (Alkene intact)>80%

References

  • Synthesis of trans-6-(4-chlorobenzyloxy)-2-tosyloxymethyltetrahydropyran Source: PrepChem URL: [Link]

  • Synthesis of 2-(4-fluorophenoxymethyl)-3,4-dihydro-2H-pyran Source: PrepChem URL: [Link]

  • Patent 4,421,758 - Diazole and triazole derivatives, processes for their preparation and anti-microbial compositions containing them Source: Justia Patents Search URL: [Link]

  • The Process Development of Ravuconazole: An Efficient Multikilogram Scale Preparation of an Antifungal Agent Source: ResearchGate URL: [Link]

Sources

Application

Application Notes and Protocols: Adenosine Derivatives as Building Blocks for Receptor Agonist Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Therapeutic Promise of Adenosine Receptor Agonists Adenosine, a ubiquitous endogenous purine n...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Therapeutic Promise of Adenosine Receptor Agonists

Adenosine, a ubiquitous endogenous purine nucleoside, plays a critical role in a vast array of physiological processes by activating four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[1][2][3] These receptors are distributed throughout the body and are implicated in cardiovascular function, inflammation, neurotransmission, and cancer.[1][2][4] Consequently, the development of selective agonists for these receptors holds significant therapeutic potential for a range of diseases, including cardiac arrhythmias, inflammation, and cancer.[1][2][4]

This comprehensive guide provides an in-depth exploration of the use of adenosine-based building blocks in the synthesis of potent and selective adenosine receptor agonists. We will delve into the medicinal chemistry principles guiding their design, provide detailed, field-proven protocols for their synthesis and characterization, and outline methods for their functional validation.

I. Strategic Considerations for Agonist Design: The Adenosine Scaffold as a Versatile Template

The adenosine molecule provides a rich scaffold for chemical modification, allowing for the fine-tuning of potency and selectivity towards the different receptor subtypes. The key to successful agonist design lies in understanding the structure-activity relationships (SAR) at three primary positions: the N6- and C2-positions of the purine ring, and the ribose moiety.[4][5]

  • N6-Substitution: Modifications at the N6-position are particularly crucial for achieving high affinity and selectivity, especially for the A1 and A2A receptors.[2][6] N6-cycloalkyl-substituted adenosine analogues are among the most potent and selective A1 agonists.[2] The size and nature of the substituent dramatically influence receptor binding.[2]

  • C2-Substitution: The C2-position offers another avenue for modulating selectivity. Introduction of various substituents at this position can shift the agonist's preference between receptor subtypes.[7][8] For instance, C2-alkynyl and C2-arylethynyl substitutions have been shown to enhance A3 receptor selectivity.[9] Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are powerful tools for introducing diverse functionalities at the C2 position.[7]

  • Ribose Modifications: While the ribose moiety is critical for receptor recognition, modifications are generally less tolerated than on the purine base.[10][11] However, specific substitutions, such as the 5'-N-ethylcarboxamido group in NECA, can significantly increase potency, particularly at A2A receptors.[12] Modifications at the 1', 2', and 3' positions of the ribose ring have been explored, with varying effects on affinity and selectivity.[10]

II. Synthesis of a Representative A2A Adenosine Receptor Agonist: CGS-21680

To illustrate the practical application of these principles, we provide a detailed protocol for the synthesis of CGS-21680, a widely used and selective A2A receptor agonist.[13] The synthesis involves the modification of adenosine at the C2 position. A common starting material for this synthesis is 2-chloroadenosine.[13]

Experimental Workflow for CGS-21680 Synthesis

CGS-21680 Synthesis Workflow start 2-Chloroadenosine step1 Reaction with p-(2-carboxyethyl)phenethylamine start->step1 Nucleophilic Substitution product CGS-21680 step1->product

Caption: Synthetic workflow for CGS-21680.

Detailed Synthetic Protocol

Materials and Reagents:

  • 2-chloroadenosine

  • p-(2-carboxyethyl)phenethylamine

  • Suitable solvent (e.g., dimethylformamide - DMF)

  • Base (e.g., triethylamine - TEA)

  • Purification supplies (Silica gel for column chromatography, HPLC system)

  • Analytical instruments (NMR spectrometer, Mass spectrometer)

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-chloroadenosine (1 equivalent) in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add p-(2-carboxyethyl)phenethylamine (1.2 equivalents) followed by triethylamine (3 equivalents).

  • Reaction Conditions: Heat the reaction mixture at 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude product is then purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to yield CGS-21680.[13] Further purification can be achieved by recrystallization or preparative HPLC.[13][14]

III. Physicochemical Characterization of Synthesized Agonists

Rigorous characterization is essential to confirm the identity, purity, and structural integrity of the synthesized agonist.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of nucleoside analogs.[14][15][16]

HPLC Purification Workflow sample_prep Sample Preparation (Dissolution & Filtration) method_dev Method Development (Column & Mobile Phase Selection) sample_prep->method_dev hplc_analysis HPLC Analysis (Injection & Gradient Elution) method_dev->hplc_analysis fraction_collection Fraction Collection hplc_analysis->fraction_collection purity_analysis Purity Analysis (Analytical HPLC, MS) fraction_collection->purity_analysis solvent_evap Solvent Evaporation purity_analysis->solvent_evap pure_compound Pure Compound solvent_evap->pure_compound

Caption: General workflow for HPLC purification.[14]

Protocol for HPLC Analysis:

  • System: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column is typically used for nucleoside analogs.

  • Mobile Phase: A gradient of acetonitrile in water (often with a small amount of trifluoroacetic acid or formic acid) is commonly employed.

  • Detection: UV absorbance is monitored at approximately 260 nm.

  • Procedure:

    • Dissolve a small amount of the purified compound in the mobile phase.

    • Inject the sample onto the equilibrated HPLC column.

    • Run the gradient program and record the chromatogram.

    • The purity is determined by integrating the peak area of the product and any impurities. A purity of >95% is generally required for biological assays.

Structural Confirmation by NMR and Mass Spectrometry
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized agonist. The chemical shifts and coupling constants of the protons and carbons should be consistent with the expected structure of CGS-21680.[13]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the compound, confirming its elemental composition.[13]

Technique Purpose Typical Observations for CGS-21680
HPLC Purity AssessmentA single major peak with >95% purity.
¹H NMR Structural ElucidationCharacteristic peaks for the ribose, adenine, and the substituted phenethylamino moieties.
¹³C NMR Structural ConfirmationResonances corresponding to all carbon atoms in the molecule.
HRMS Molecular Formula ConfirmationA molecular ion peak corresponding to the exact mass of CGS-21680.

IV. Functional Validation: Assessing Agonist Activity at the Receptor Level

Once the compound's identity and purity are confirmed, its biological activity must be evaluated. This involves determining its ability to activate the target adenosine receptor subtype.

Adenosine Receptor Signaling Pathways

Adenosine receptors are GPCRs that primarily couple to Gs or Gi proteins, leading to the modulation of intracellular cyclic AMP (cAMP) levels.[12][17][18]

  • A2A and A2B Receptors (Gs-coupled): Agonist binding to A2A and A2B receptors activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cAMP.[13][18][19]

  • A1 and A3 Receptors (Gi-coupled): Conversely, activation of A1 and A3 receptors leads to the inhibition of adenylyl cyclase via the Gi alpha subunit, resulting in a decrease in intracellular cAMP levels.[18][19][20]

Some adenosine receptors can also signal through alternative pathways, such as the phospholipase C (PLC) pathway.[4][18][20]

Adenosine Receptor Signaling cluster_A2 A2A / A2B Receptor cluster_A1 A1 / A3 Receptor A2_Agonist Agonist A2_Receptor A2A/A2B Receptor A2_Agonist->A2_Receptor Gs Gs Protein A2_Receptor->Gs activates AC_A2 Adenylyl Cyclase Gs->AC_A2 stimulates cAMP_A2 cAMP AC_A2->cAMP_A2 converts ATP_A2 ATP ATP_A2->AC_A2 PKA_A2 Protein Kinase A cAMP_A2->PKA_A2 activates Response_A2 Cellular Response PKA_A2->Response_A2 phosphorylates targets A1_Agonist Agonist A1_Receptor A1/A3 Receptor A1_Agonist->A1_Receptor Gi Gi Protein A1_Receptor->Gi activates AC_A1 Adenylyl Cyclase Gi->AC_A1 inhibits cAMP_A1 cAMP AC_A1->cAMP_A1 conversion blocked Response_A1 Cellular Response cAMP_A1->Response_A1 reduced activation

Caption: Adenosine receptor signaling pathways.[18][19]

cAMP Accumulation Assay

The most common method for assessing the functional activity of adenosine receptor agonists is the cAMP accumulation assay.[21][22] This assay measures the change in intracellular cAMP levels in response to agonist stimulation.

Protocol for cAMP Accumulation Assay:

  • Cell Culture: Use a cell line stably expressing the human adenosine receptor subtype of interest (e.g., CHO-K1 or HEK293 cells).

  • Cell Plating: Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • For Gs-coupled receptors (A2A, A2B), treat the cells with various concentrations of the synthesized agonist.

    • For Gi-coupled receptors (A1, A3), pre-stimulate the cells with forskolin (an adenylyl cyclase activator) to induce a basal level of cAMP, and then co-incubate with the agonist.

  • Cell Lysis and cAMP Detection: After incubation, lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based assays).[23][24]

  • Data Analysis: Plot the cAMP levels against the agonist concentration to generate a dose-response curve and determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).

Parameter Description
EC50 The molar concentration of an agonist that produces 50% of the maximum possible effect.
Emax The maximum response achievable from an agonist.

V. Conclusion

The strategic modification of the adenosine scaffold provides a powerful platform for the development of novel and selective adenosine receptor agonists. By understanding the key structure-activity relationships and employing robust synthetic and analytical techniques, researchers can generate valuable pharmacological tools and potential therapeutic agents. The protocols outlined in this guide offer a self-validating framework for the synthesis, characterization, and functional evaluation of these important molecules, empowering scientists in their drug discovery and development endeavors.

References

  • Barrett, R. J., & Caine, S. B. (2004). A1 Adenosine Receptor Agonists: Medicinal Chemistry and Therapeutic Potential. Current Topics in Medicinal Chemistry, 4(14), 1547-1558.
  • Jacobson, K. A., & Gao, Z. G. (2006). Medicinal Chemistry of the A3 Adenosine Receptor: Agonists, Antagonists, and Receptor Engineering. Medicinal Research Reviews, 26(2), 133-169.
  • Cisbio. (n.d.). GPCR activation is measured using Cisbio's cAMP and IP1 HTRF HTplex cell-based assay. Retrieved from [Link]

  • Jacobson, K. A., van Galen, P. J., & Williams, M. (1992). Adenosine Receptors: Pharmacology, Structure-Activity Relationships, and Therapeutic Potential. Journal of Medicinal Chemistry, 35(3), 407-422.
  • Creative Bioarray. (n.d.). cAMP Assay. Retrieved from [Link]

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]

  • Chen, Y., & Corriden, R. (2024). Adenosine signaling in tumor-associated macrophages and targeting adenosine signaling for cancer therapy. Cancer Biology & Medicine, 21(11), 1-22.
  • Müller, C. E., & Jacobson, K. A. (2003). Adenosine receptor agonists: from basic medicinal chemistry to clinical development. Expert Opinion on Emerging Drugs, 8(2), 537-576.
  • Jeong, L. S., et al. (2005). SYNTHESIS OF N6-SUBSTITUTED 3′-UREIDOADENOSINE DERIVATIVES AS HIGHLY POTENT AGONISTS AT THE MUTANT A3 ADENOSINE RECEPTOR. Nucleosides, Nucleotides and Nucleic Acids, 24(5-7), 523-526.
  • Müller, C. E. (2003). Adenosine receptor agonists: from basic medicinal chemistry to clinical development. Expert Opinion on Emerging Drugs, 8(2), 537-576.
  • Dubey, R. K., et al. (1997). Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts.
  • Haskó, G., Pacher, P., Deitch, E. A., & Vizi, E. S. (2007). Adenosine Receptors: Expression, Function and Regulation. Current Medicinal Chemistry, 14(13), 1435-1444.
  • Du, L., et al. (2015). Structure–Activity Relationships of Highly Potent and Selective A2B Adenosine Receptor Agonists. Journal of Medicinal Chemistry, 58(21), 8565-8579.
  • van der Wenden, E. M., et al. (2004). A(1) adenosine receptor agonists: medicinal chemistry and therapeutic potential. Current Medicinal Chemistry, 11(13), 1731-1742.
  • Kaur, N., & Cheema, H. S. (2018). cAMP assays in GPCR drug discovery. Methods in Molecular Biology, 1705, 1-13.
  • ResearchGate. (n.d.). Signaling pathways of Adenosine Receptors A1, A2 and A3. Retrieved from [Link]

  • Li, S., et al. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. Molecules, 28(20), 7056.
  • Comeo, E., et al. (2022). Discovery and Structure–Activity Relationship Studies of Novel Adenosine A1 Receptor-Selective Agonists. Journal of Medicinal Chemistry, 65(21), 14363-14383.
  • Cappellacci, L., et al. (2002). Ribose-Modified Nucleosides as Ligands for Adenosine Receptors: Synthesis, Conformational Analysis, and Biological Evaluation of 1'-C-Methyl Adenosine Analogues. Journal of Medicinal Chemistry, 45(6), 1274-1284.
  • Miller, M. J., et al. (2017). Design and Synthesis of a Library of C2-Substituted Sulfamidoadenosines to Probe Bacterial Permeability. ACS Omega, 2(10), 6623-6632.
  • Kespohl, M., & Rosch, J. W. (2025). Damage response signaling by the extracellular adenosine pathway: control of infection outcome during host aging. mSphere, e00244-25.
  • Comeo, E., et al. (2022). Discovery and Structure-Activity Relationship Studies of Novel Adenosine A1 Receptor-Selective Agonists. Journal of Medicinal Chemistry, 65(21), 14363-14383.
  • Baraldi, P. G., et al. (2005). Synthesis, biological evaluation, and molecular modeling of ribose-modified adenosine analogues as adenosine receptor agonists. Journal of Medicinal Chemistry, 48(7), 2470-2480.
  • van Galen, P. J., et al. (1994). Adenosine A1 and A2 Receptors: Structure-Function Relationships. Medicinal Research Reviews, 14(2), 197-220.
  • Baraldi, P. G., et al. (2005). Synthesis, Biological Evaluation, and Molecular Modeling of Ribose-Modified Adenosine Analogues as Adenosine Receptor Agonists. Journal of Medicinal Chemistry, 48(7), 2470-2480.
  • ChEMBL. (n.d.). Ribose-modified nucleosides as ligands for adenosine receptors: synthesis, conformational analysis, and biological evaluation of 1'-C-methyl adenosine analogues. Retrieved from [Link]

  • Lescrinier, E., et al. (1996). SYNTHESIS OF N 6-ALKYLATED ADENOSINE DERIVATIVES. Nucleosides and Nucleotides, 15(11-12), 1863-1869.
  • de Oliveira, M. S., et al. (2025). Deciphering complexity of GPCR signaling and modulation: implications and perspectives for drug discovery. Journal of Molecular Biology, 168913.
  • Li, S., et al. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. Molecules, 28(20), 7056.
  • Johns Hopkins University. (n.d.). Outside-in signaling - A brief review of GPCR signaling with a focus on the Drosophila GPCR family. Retrieved from [Link]

  • AZoLifeSciences. (2021, February 3). GPCR Signaling Pathways. Retrieved from [Link]

  • Lee, H. W., et al. (2025). Design, Synthesis, and Biological Evaluation of C2-(N-Substituted Amino) Truncated 4′-Thioadenosine Derivatives as A2AAR and A3AR Dual Ligands. Journal of Medicinal Chemistry.
  • Redfern-Nichols, T., et al. (2025). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. Journal of Cell Science, 138(2), jcs262142.
  • Zablocki, J. A., et al. (2004). Efficient synthesis of an adenosine A2a agonist: glycosylation of 2-haloadenines and an N2-alkyl-6-chloroguanine. The Journal of Organic Chemistry, 69(10), 3468-3479.
  • Madridge Publishers. (2018). The Synthesis of Ribose and Nucleoside Derivatives. Retrieved from [Link]

  • Trivedi, B. K., & Bruns, R. F. (1989). C2,N6-disubstituted adenosines: synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 32(8), 1667-1673.
  • ChEMBL. (n.d.). C2,N6-disubstituted adenosines: synthesis and structure-activity relationships. Retrieved from [Link]

  • Schaeffer, H. J., & Thomas, H. J. (1958). N6-substituted adenosines. Synthesis, biological activity, and some structure-activity relations. Journal of the American Chemical Society, 80(14), 3738-3742.
  • Lefkowitz, R. J. (2024). G Protein-Coupled Receptors: A Century of Research and Discovery.
  • Google Patents. (n.d.). US9085601B2 - Process for preparing an A2A-adenosine receptor agonist and its polymorphs.
  • Ijzerman, A. P., et al. (1994). Purine-Substituted Adenosine Derivatives with Small N6-Substituents as Adenosine Receptor Agonists. Nucleosides and Nucleotides, 13(10), 2147-2159.
  • Kim, H. S., et al. (2012). Structure-Activity Relationships of Truncated C2- or C8-Substituted Adenosine Derivatives as Dual Acting A(2A) and A(3) Adenosine Receptor Ligands. Journal of Medicinal Chemistry, 55(1), 342-356.
  • Patsnap Eureka. (n.d.). N6-substituted adenosine derivatives and n6-substituted adenine derivatives and uses thereof. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis and Purification of Synthetic Nucleic Acids Using HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC purification of in vitro-transcribed nucleoside-modified mRNA. Retrieved from [Link]

  • Rieger, J. M., et al. (2001). Design, synthesis, and evaluation of novel A2A adenosine receptor agonists. Journal of Medicinal Chemistry, 44(4), 531-539.
  • Melman, A., et al. (2004). Synthesis and Biological Activity of New Potential Agonists for the Human Adenosine A 2A Receptor. Journal of Medicinal Chemistry, 47(11), 2931-2939.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Tosyloxymethyl-3,4-dihydro-2H-pyran

This technical guide provides in-depth troubleshooting and best practices for the purification of crude 2-tosyloxymethyl-3,4-dihydro-2H-pyran. Synthesized from 3,4-dihydro-2H-pyran-2-methanol, this tosylate is a critical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides in-depth troubleshooting and best practices for the purification of crude 2-tosyloxymethyl-3,4-dihydro-2H-pyran. Synthesized from 3,4-dihydro-2H-pyran-2-methanol, this tosylate is a critical intermediate in drug discovery, serving to convert a primary alcohol into an excellent leaving group for nucleophilic substitution reactions.[1][2] However, its purification is often complicated by the presence of structurally similar impurities and the inherent acid sensitivity of the dihydropyran ring.[3] This resource is designed for researchers and drug development professionals to navigate these challenges effectively.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude 2-tosyloxymethyl-3,4-dihydro-2H-pyran reaction mixture?

A1: The impurity profile is highly dependent on the reaction conditions, but typically includes unreacted starting materials, reagents, and byproducts. Understanding these is the first step to designing a successful purification strategy.

ImpurityOriginKey Characteristics
3,4-Dihydro-2H-pyran-2-methanol Unreacted starting materialMore polar than the product; will have a lower Rf on TLC.
p-Toluenesulfonyl chloride (TsCl) Excess reagentCan hydrolyze to p-toluenesulfonic acid; relatively non-polar.
Pyridine or Triethylamine Base/CatalystWater-soluble after protonation.
Pyridinium/Triethylammonium Chloride Byproduct of base neutralizing HClWater-soluble salt, easily removed with an aqueous wash.
p-Toluenesulfonic acid Hydrolysis of excess TsClAcidic; can catalyze the degradation of the dihydropyran ring.
Degradation Products Acid-catalyzed ring-opening of the dihydropyran moietyOften results in a complex mixture of polar, aldehyde-containing species.[4][5]

Q2: My product appears to be degrading during column chromatography on silica gel. What is the cause and how can I prevent it?

A2: This is a classic issue encountered with acid-sensitive compounds. Standard silica gel is inherently acidic (pH ≈ 4-5) and can catalyze the hydrolysis of the enol ether within the dihydropyran ring.[3] This leads to ring-opening, visible as streaking on a TLC plate and resulting in significant yield loss.

To prevent this, you must deactivate the stationary phase:

  • Use a Neutralized Eluent: Prepare your eluent (e.g., Hexane:Ethyl Acetate) and add 1-2% v/v triethylamine.[3]

  • Pre-treat the Silica: Prepare a slurry of the silica gel in this triethylamine-containing eluent. Before loading your sample, flush the packed column with 2-3 column volumes of the basic eluent to ensure the entire stationary phase is neutralized.[3]

  • Switch to a Neutral Stationary Phase: If decomposition persists, consider using neutral alumina as an alternative to silica gel.[3]

Q3: How do I choose between flash column chromatography and recrystallization for purification?

A3: The choice depends on the physical state of your crude product and the nature of the impurities. The following decision workflow can guide your choice.

G Start Crude Product Analysis IsSolid Is the crude product a solid or semi-solid? Start->IsSolid Recrystallization Purify by Recrystallization IsSolid->Recrystallization Yes Column Purify by Flash Column Chromatography IsSolid->Column No (It's an oil) IsImpurityProfileKnown Are impurities significantly different in polarity? IsImpurityProfileKnown->Column No (Close polarity) ConsiderColumn Consider Chromatography if purity is insufficient IsImpurityProfileKnown->ConsiderColumn Yes Recrystallization->IsImpurityProfileKnown ConsiderColumn->Recrystallization

Caption: Decision workflow for selecting a purification method.

Section 2: Troubleshooting Guide for Common Purification Issues

Observed Problem Probable Cause(s) Recommended Solutions & Explanations
Streaking on TLC Plate 1. Acid-catalyzed decomposition on the silica. 2. Sample is overloaded. 1. Deactivate the TLC plate: Prepare your developing chamber with an eluent containing 1% triethylamine. Let the plate sit in the chamber for a few minutes before running to allow the vapor to neutralize the silica surface. 2. Dilute your sample: Ensure you are spotting a dilute solution to avoid overloading, which can cause tailing.
Co-elution of an Impurity with the Product 1. Improper solvent system. 2. Impurity is an isomer or has very similar polarity. 1. Optimize the eluent: The ideal Rf for the target compound is ~0.3 for good separation.[6] If your product's Rf is too high, decrease the polar solvent percentage. If too low, increase it. 2. Change solvent polarity: Switch one of the eluent components to change the separation selectivity (e.g., replace ethyl acetate with dichloromethane).3. Use a gradient elution: Start with a less polar solvent mixture and gradually increase the polarity to better resolve closely-eluting spots.
No Crystals Form During Recrystallization 1. Too much solvent was used. 2. The compound is highly soluble even in the cold solvent. 3. The presence of impurities is inhibiting crystallization. 1. Concentrate the solution: Gently heat the solution to evaporate some of the solvent and try cooling again.[3] 2. Induce crystallization: Scratch the inside of the flask with a glass rod at the liquid's surface or add a seed crystal. 3. Use an anti-solvent: Add a second solvent in which your product is insoluble dropwise until the solution becomes cloudy, then heat gently to redissolve and cool slowly.[7]
Product Yield is Very Low After Purification 1. Decomposition on the column. 2. Product loss during aqueous work-up (emulsions). 3. Premature crystallization on the column. 1. Ensure silica deactivation (see FAQ #2). Run the column quickly (flash chromatography) to minimize contact time. 2. Break emulsions: Add brine (saturated NaCl solution) during extractions to increase the aqueous phase density and break up emulsions. 3. Check solubility: If the product is highly crystalline, it might crystallize at the top of the column if the eluent is not strong enough. Increase the initial polarity of the eluent slightly.

Section 3: Detailed Experimental Protocols

Protocol 1: Purification by Deactivated Flash Column Chromatography

This method is ideal for oily crude products or when impurities are too similar for effective recrystallization.

1. Preparation of Deactivated Silica Gel and Eluent:

  • Determine the optimal eluent system using TLC (e.g., 4:1 Hexane:Ethyl Acetate). The target compound should have an Rf of ~0.3.

  • Prepare the bulk eluent and add triethylamine to a final concentration of 1% v/v.[3]

  • In a beaker, weigh out the required amount of silica gel (typically 50-100 times the weight of your crude product).

  • Add the triethylamine-containing eluent to the silica gel to form a pourable slurry. Swirl to remove trapped air bubbles.[6]

2. Packing and Equilibrating the Column:

  • Pour the slurry into the column. Use gentle air pressure to help pack the bed uniformly, ensuring no cracks or channels form.

  • Add a thin layer of sand to the top of the silica bed to prevent disturbance during sample loading.

  • Drain the excess solvent until the level is just at the top of the sand layer.

  • Pass 2-3 column volumes of the triethylamine-containing eluent through the column to ensure complete deactivation.

3. Sample Loading and Elution:

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Alternatively, for better resolution, perform a "dry load": dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.

  • Carefully add the eluent and begin collecting fractions, monitoring the elution with TLC.

G cluster_prep Preparation cluster_pack Column Packing cluster_run Execution TLC 1. TLC Analysis to find Eluent (Rf ≈ 0.3) Add_TEA 2. Add 1% Triethylamine to Eluent TLC->Add_TEA Slurry 3. Prepare Silica Slurry in Basic Eluent Add_TEA->Slurry Pack 4. Pack Column with Slurry Slurry->Pack Equilibrate 5. Equilibrate with 2-3 Column Volumes Pack->Equilibrate Load 6. Load Crude Sample (Dry or Wet) Equilibrate->Load Elute 7. Elute with Basic Eluent Load->Elute Collect 8. Collect & Analyze Fractions via TLC Elute->Collect Combine 9. Combine Pure Fractions & Evaporate Collect->Combine

Caption: Workflow for purification by deactivated column chromatography.

Protocol 2: Purification by Two-Solvent Recrystallization

This method is highly effective if the crude product is a solid and can yield material of very high purity.

1. Solvent Selection:

  • Find a solvent pair: a "solvent" in which the compound is highly soluble (e.g., ethyl acetate, dichloromethane) and an "anti-solvent" in which it is poorly soluble (e.g., hexanes, petroleum ether).[7] The two solvents must be miscible.

2. Dissolution:

  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add the "solvent" dropwise while gently heating and stirring until the solid just dissolves. It is critical to use the minimum amount of hot solvent required.[7]

3. Crystallization:

  • Remove the flask from the heat. Slowly add the "anti-solvent" dropwise while stirring.

  • Continue adding until the solution becomes persistently cloudy (turbid).

  • Add a few more drops of the "solvent" until the solution becomes clear again.

  • Cover the flask and allow it to cool slowly to room temperature, then transfer it to an ice bath for at least 30 minutes to maximize crystal formation.

4. Isolation:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold anti-solvent to remove any residual soluble impurities.

  • Dry the crystals under high vacuum.

References

  • University of Rochester. Column chromatography. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 3,4-dihydro-2H-pyrans. Available from: [Link]

  • Wang, Z. et al. Brønsted Acid-Mediated Selective α-Alkenylation of 3,4-Dihydro-2H-pyrans - Supporting Information. Available from: [Link]

  • Reddit. Co-Eluting compounds in Column chromatography. Available from: [Link]

  • MDPI. Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Available from: [Link]

  • Google Patents. US3816465A - Process for preparing 2-substituted-3,4-dihydro-2h-pyrans.
  • National Center for Biotechnology Information. 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. Available from: [Link]

  • Arkivoc. Synthesis of dihydro-2H-pyran-3(4H)-one. Available from: [Link]

  • Organic Syntheses. 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. Available from: [Link]

  • Master Organic Chemistry. Tosylates And Mesylates. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. Available from: [Link]

  • National Center for Biotechnology Information. Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates. Available from: [Link]

  • Organic Syntheses. METHYL 2,3-O-(6,6'-OCTAHYDRO-6,6'-BI-2H-PYRAN-2,2'-DIYL)-α-D-GALACTOPYRANOSIDE. Available from: [Link]

  • YouTube. Recrystallization using two solvents. Available from: [Link]

  • Chemistry LibreTexts. 17.6: Reactions of Alcohols. Available from: [Link]

  • University of California, San Diego. How to Grow Crystals. Available from: [Link]

  • Reddit. Help with recrystallization for a tosylate. Available from: [Link]

  • Organisation for Economic Co-operation and Development. 3,4-DIHYDRO-2METHOXY-2H-PYRAM CAS N°: 4454-05-1. Available from: [Link]

  • Google Patents. WO2011038926A1 - A process for preparing dihydropyran and its use as protective agent.
  • National Center for Biotechnology Information. 3,4-dihydro-2H-pyran. Available from: [Link]

  • National Center for Biotechnology Information. Recent Advances in the Synthesis of 2H-Pyrans. Available from: [Link]

Sources

Optimization

Common side reactions in the synthesis of 2-tosyloxymethyl-3,4-dihydro-2H-pyran

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the synthesis of 2-tosyloxymethyl-3,4-dihydro-2H-pyran. This resource is designed to provide in-depth tr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 2-tosyloxymethyl-3,4-dihydro-2H-pyran. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this critical synthetic transformation. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to ensure your success in the laboratory.

The conversion of 2-hydroxymethyl-3,4-dihydro-2H-pyran to its corresponding tosylate is a fundamental step in many synthetic routes. The tosylate group is an excellent leaving group, facilitating subsequent nucleophilic substitution and elimination reactions.[1][2] However, the inherent reactivity of the starting material and product can lead to several side reactions, impacting yield and purity. This guide will help you navigate these potential pitfalls.

Frequently Asked Questions (FAQs)

Q1: My tosylation reaction is incomplete, and I'm recovering a significant amount of the starting alcohol. What are the primary causes?

A1: Incomplete conversion is a frequent issue and can often be traced back to several key factors:

  • Reagent Quality:

    • Tosyl Chloride (TsCl): Old or improperly stored TsCl can hydrolyze to p-toluenesulfonic acid, which is unreactive. Always use a fresh bottle or purify older batches by recrystallization.[3]

    • Base: Amine bases like pyridine and triethylamine (TEA) are hygroscopic. Any absorbed moisture will readily react with TsCl, consuming it before it can react with your alcohol. Use freshly distilled or anhydrous bases.[3]

    • Solvent: The presence of water in your reaction solvent (e.g., dichloromethane, DCM) is a major culprit for incomplete reactions due to TsCl hydrolysis.[3] Ensure your solvent is rigorously dried before use.[4]

  • Reaction Conditions:

    • Stoichiometry: An insufficient amount of TsCl or base will naturally lead to unreacted starting material. It is common practice to use a slight excess of TsCl (e.g., 1.2-1.5 equivalents) to drive the reaction to completion.

    • Temperature: While many tosylations are performed at 0 °C or room temperature to minimize side reactions, some less reactive alcohols may require gentle heating to proceed at a reasonable rate.[5] However, for an allylic-type alcohol like 2-hydroxymethyl-3,4-dihydro-2H-pyran, elevated temperatures can promote elimination and other side reactions.[6]

Q2: I'm observing the formation of an unexpected chlorinated byproduct instead of my desired tosylate. What is happening?

A2: The formation of 2-chloromethyl-3,4-dihydro-2H-pyran is a known side reaction, particularly when using tosyl chloride in the presence of an amine base like triethylamine. The HCl generated during the reaction can react with the amine to form an ammonium hydrochloride salt. The chloride ion from this salt can then act as a nucleophile, displacing the initially formed tosylate. This is especially prevalent with activated alcohols, such as benzylic or allylic systems.[7]

Q3: My reaction mixture turned cloudy and a white precipitate formed. Is this a bad sign?

A3: Not necessarily. In fact, it's often a positive indication that the reaction is proceeding as expected. The precipitate is typically the hydrochloride salt of the amine base used (e.g., triethylammonium hydrochloride or pyridinium hydrochloride).[3] This salt is often insoluble in common organic solvents like DCM and precipitates out of solution as it forms.

Q4: The isolated product seems unstable and decomposes upon standing or during purification. How can I improve its stability?

A4: 2-Tosyloxymethyl-3,4-dihydro-2H-pyran is an allylic-type tosylate, which makes it inherently sensitive. The tosylate is an excellent leaving group, and the proximity of the double bond can facilitate ionization, leading to a stabilized allylic carbocation.[6] This can result in degradation, elimination to form a diene, or rearrangement.[6]

To mitigate this:

  • Avoid Acidic Conditions: Traces of acid can catalyze decomposition. Ensure all glassware is clean and that any acidic impurities from the workup are thoroughly removed with a mild base wash (e.g., saturated sodium bicarbonate solution).[8]

  • Low-Temperature Storage: Store the purified product at low temperatures (e.g., in a freezer) under an inert atmosphere (nitrogen or argon) to minimize degradation.

  • Immediate Use: Ideally, use the tosylate in the subsequent reaction step as soon as it is purified and characterized.

Troubleshooting Guides

Problem 1: Low Yield of 2-Tosyloxymethyl-3,4-dihydro-2H-pyran

This guide will help you systematically diagnose and resolve issues leading to low product yields.

Decision-Making Workflow

start Low Product Yield reagent_check Verify Reagent Quality start->reagent_check conditions_check Evaluate Reaction Conditions reagent_check->conditions_check Reagents OK sub_reagent TsCl fresh? Base anhydrous? Solvent dry? reagent_check->sub_reagent workup_check Review Workup & Purification conditions_check->workup_check Conditions Optimized sub_conditions Correct stoichiometry? Optimal temperature? Sufficient reaction time? conditions_check->sub_conditions product_degradation Assess Product Stability workup_check->product_degradation Workup OK sub_workup Aqueous quench too harsh? Emulsion formation? Loss during extraction? workup_check->sub_workup solution Improved Yield product_degradation->solution Stability Addressed sub_degradation Decomposition on silica? Thermal instability? product_degradation->sub_degradation A 2-Hydroxymethyl- 3,4-dihydro-2H-pyran B 2-Tosyloxymethyl- 3,4-dihydro-2H-pyran (Desired Product) A->B TsCl, Base (Desired Pathway) C Diene Byproduct (Elimination) A->C Harsh Conditions (e.g., High Temp, Strong Base) (Side Reaction)

Sources

Troubleshooting

Technical Support Center: Optimizing 2-Tosyloxymethyl-3,4-dihydro-2H-pyran Synthesis

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 2-tosyloxymethyl-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 2-tosyloxymethyl-3,4-dihydro-2H-pyran from (3,4-dihydro-2H-pyran-2-yl)methanol.

This transformation—while seemingly a textbook alcohol tosylation—is notoriously prone to yield-killing side reactions due to the delicate nature of the dihydropyran ring and the competitive nucleophilicity of reaction byproducts. This guide breaks down the mechanistic causality behind these failures and provides a self-validating, field-proven protocol to achieve high-yield conversions.

Mechanistic Overview: The Dual-Threat of Tosylation

To master this synthesis, one must understand the two primary modes of failure: Chloride Substitution and Acid-Catalyzed Ring Degradation .

Caption: Mechanistic pathway showing desired tosylation versus competitive chloride substitution.

When (3,4-dihydro-2H-pyran-2-yl)methanol reacts with p -toluenesulfonyl chloride (TsCl) in the presence of a base, one equivalent of HCl is generated, forming an amine hydrochloride salt[1]. Because the newly formed tosylate is an exceptional leaving group, the chloride ion from this salt can act as a nucleophile, displacing the tosylate via an SN 2​ mechanism to form an alkyl chloride[2]. Furthermore, if the HCl is not efficiently scavenged, the acidic environment will rapidly hydrolyze the enol ether of the dihydropyran ring.

Quantitative Context: Why Chlorination is Irreversible

The table below illustrates why the formation of the alkyl chloride byproduct is a "dead-end" reaction. Once the chloride displaces the tosylate, it cannot be reversed under standard conditions due to the massive difference in leaving group ability[3].

Table 1: Relative Leaving Group Reactivity (SN 2​ Reactions)

Leaving GroupCommon NameRelative Rate ( krel​ )Mechanistic Implication for this Synthesis
p -CH 3​ C 6​ H 4​ SO 3−​ Tosylate0.70Excellent leaving group; highly susceptible to nucleophilic attack by Cl⁻.
Cl⁻Chloride0.0001Poor leaving group; once formed via side-reaction, it is a dead-end byproduct.
CH 3​ COO⁻Acetate1 × 10⁻¹⁰Highly stable; unreactive under standard SN 2​ conditions.

(Data adapted from BenchChem relative rate studies[3])

Troubleshooting FAQs

Q: My LC-MS shows a mass corresponding to an alkyl chloride (M-Ts+Cl) rather than the desired tosylate. What is happening? A: You are observing nucleophilic chloride substitution. During the tosylation, the base (e.g., pyridine or triethylamine) neutralizes the generated HCl to form a hydrochloride salt. In extended reaction times (>12 hours) or at elevated temperatures (>15 °C), the chloride ion from this salt acts as a nucleophile and displaces your newly formed tosylate[1][2]. Causality Fix: Limit reaction time to 2–4 hours, strictly maintain the temperature between 0 °C and 15 °C, and quench the reaction immediately upon consumption of the starting material[2].

Q: The conversion of (3,4-dihydro-2H-pyran-2-yl)methanol is stalling at ~50%. How can I drive the reaction to completion? A: Primary alcohols can sometimes exhibit sluggish kinetics with TsCl alone. The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1–0.2 eq.) acts as a nucleophilic catalyst[4]. DMAP attacks TsCl to form a highly electrophilic N-tosylpyridinium intermediate, which reacts with the alcohol orders of magnitude faster than TsCl itself[4]. Ensure your TsCl is freshly recrystallized to remove p -toluenesulfonic acid impurities that can protonate and quench the DMAP catalyst.

Q: Following workup, my NMR shows degradation of the 3,4-dihydro-2H-pyran ring. Why is this happening? A: The 3,4-dihydro-2H-pyran ring is a cyclic enol ether, making it exquisitely sensitive to acidic conditions. If the reaction is quenched with standard acidic solutions (such as 1M HCl, which is often mistakenly used to remove excess pyridine), the enol ether will undergo rapid acid-catalyzed hydration to form a hemiacetal, followed by ring-opening[3]. Causality Fix: Avoid acidic workups entirely. Quench the reaction with ice-cold water or saturated aqueous sodium bicarbonate (NaHCO 3​ ) to maintain a neutral-to-basic pH during the extraction phase[5].

Caption: Troubleshooting logic tree for resolving low yields in 2-tosyloxymethyl-3,4-dihydro-2H-pyran synthesis.

Self-Validating Protocol: High-Yield Synthesis

This protocol integrates DMAP catalysis with strict thermal and pH controls to prevent both chloride substitution and enol ether degradation[4][6]. Every phase includes a self-validation checkpoint to ensure the system is behaving as expected.

Materials Required:

  • (3,4-dihydro-2H-pyran-2-yl)methanol (1.0 eq.)

  • p -Toluenesulfonyl chloride (TsCl) (1.2 eq., freshly recrystallized from hexane)

  • Triethylamine (TEA) (2.0 eq., distilled over CaH 2​ )

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq.)

  • Anhydrous Dichloromethane (DCM) (10 volumes)

Step-by-Step Methodology

Phase 1: Anhydrous Preparation & Catalytic Activation

  • Flame-dry a round-bottom flask under an inert argon atmosphere.

  • Dissolve (3,4-dihydro-2H-pyran-2-yl)methanol (1.0 eq.) in anhydrous DCM (10 vol).

  • Add TEA (2.0 eq.) and DMAP (0.1 eq.) to the solution.

  • Cool the reaction mixture to exactly 0 °C using an ice-water bath.

  • Self-Validation Checkpoint 1: The solution should be completely clear. Any cloudiness indicates moisture contamination, which will prematurely hydrolyze the TsCl.

Phase 2: Temperature-Controlled Coupling 5. Dissolve TsCl (1.2 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 15 minutes via an addition funnel, maintaining the internal temperature at 0 °C. 6. Stir the reaction at 0 °C for 30 minutes, then allow it to slowly warm to no higher than 15 °C. 7. Monitor the reaction strictly via TLC (Hexane:EtOAc 8:2, visualize with KMnO 4​ stain).

  • Self-Validation Checkpoint 2: The reaction mixture will turn pale yellow, and a fine white precipitate (triethylammonium hydrochloride) will form. If the solution turns dark brown, the TsCl was impure or the temperature spiked, risking chloride substitution. Stop the reaction exactly when the starting material is consumed (typically 2–4 hours)[2].

Phase 3: Non-Acidic Quench & Isolation 8. Quench the reaction immediately by pouring it into a beaker containing an equal volume of ice-cold saturated aqueous NaHCO 3​ [5]. Do not use HCl or NH 4​ Cl. 9. Transfer to a separatory funnel and extract the aqueous layer with DCM (3 x 5 volumes). 10. Wash the combined organic layers with ice-cold brine to remove residual pyridine/amine salts. 11. Dry the organic phase over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure at a bath temperature strictly below 30 °C.

  • Self-Validation Checkpoint 3: The crude product should be a pale yellow oil or crystalline solid. NMR validation should show intact enol ether alkene protons (~4.7 ppm and ~6.4 ppm) and the absence of a chlorinated byproduct peak.

References

  • "WO2019046126A1 - AMINOGLYCOSIDES AND USES THEREOF" - Google Patents.
  • "WO2015062486A1 - Biphenyl compounds and uses thereof" - Google Patents.
  • "An In-depth Technical Guide to the Synthesis of Tosylates from Alcohols using p-Toluenesulfonyl Chloride (TsCl)" - Benchchem.
  • "Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates" - PMC.
  • "Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure" - Royal Society Open Science.
  • "The Tosylate Group: A Cornerstone in Modern Organic Synthesis for Drug Development and Research" - Benchchem.

Sources

Optimization

Technical Support Center: Troubleshooting Acidic Decomposition During Reaction Workup

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers losing high-value intermediates—such as silyl ethers, acetals, Boc-protected amines, and sensitive heterocycl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers losing high-value intermediates—such as silyl ethers, acetals, Boc-protected amines, and sensitive heterocycles—during routine reaction workups.

This guide deconstructs the hidden sources of acidity in standard laboratory workflows. By understanding the mechanistic causality behind experimental choices, you can implement field-proven, self-validating protocols to ensure your acid-sensitive compounds survive from the reaction flask to the NMR tube.

Frequently Asked Questions (FAQs)

Q1: Why does my compound decompose during aqueous workup when no acid was used in the reaction?

Causality: Trace acids are ubiquitous in organic laboratories. They are commonly generated by the photochemical or moisture-induced degradation of halogenated solvents (like dichloromethane or chloroform) over time. Furthermore, standard distilled water is not neutral; it typically has a pH of 5.5–6.0 due to dissolved atmospheric carbon dioxide forming carbonic acid. When you partition an acid-sensitive compound into an unbuffered aqueous/organic mixture, these trace protons act as catalysts for hydrolysis. Self-Validating Protocol: Never assume an aqueous phase is neutral. Always measure the pH of your aqueous layer immediately after quenching. If it is below 7.5, your compound is at risk. Always use a buffered aqueous solution, such as saturated aqueous NaHCO3​ or a pH 7.4 phosphate buffer, to quench reactions containing acid-sensitive moieties.

Q2: I lose my acid-sensitive product during the drying step. Is my drying agent responsible?

Causality: Yes. Magnesium sulfate ( MgSO4​ ) is a ubiquitous drying agent, but it is inherently problematic for sensitive compounds. It is a Lewis acid, and its hydrates act as weak Brønsted acids—the pH of an aqueous suspension of MgSO4​ is typically between 5.5 and 6.5[1]. Leaving an acid-sensitive compound stirring over MgSO4​ provides both the acidic surface area and the residence time necessary for significant decomposition. Self-Validating Protocol: Switch to anhydrous sodium sulfate ( Na2​SO4​ ), which is strictly neutral. For highly sensitive compounds, add a small amount of anhydrous potassium carbonate ( K2​CO3​ ) to the Na2​SO4​ . This ensures a slightly basic environment during the drying process, actively preventing acid-catalyzed degradation.

Q3: My product survives extraction but degrades on the rotary evaporator. How can I prevent this?

Causality: As solvent is removed under reduced pressure, the concentration of any trace acid increases exponentially. Furthermore, the heat from the rotovap water bath provides the activation energy required to accelerate acid-catalyzed cleavage (e.g., Boc deprotection or acetal hydrolysis). Self-Validating Protocol: Add 1–2 drops of triethylamine (TEA) or diisopropylethylamine (DIPEA) to the organic phase immediately prior to concentration. This volatile base neutralizes trace acids and is subsequently removed by the vacuum. Keep the water bath temperature strictly below 30 °C.

Q4: How do I purify highly acid-sensitive compounds via column chromatography without degradation?

Causality: Standard silica gel is inherently acidic due to surface silanol groups (Si-OH), which have a pKa of approximately 4.5 to 5.5. These acidic sites readily cleave silyl ethers, acetals, and can cause the racemization of chiral alpha-aminoketones[2]. Self-Validating Protocol: Deactivate the silica gel prior to loading your sample. Flush the packed column with 1–3% TEA in your non-polar eluent (e.g., hexanes) to neutralize the silanol groups[3],[4]. Alternatively, switch the stationary phase to neutral or basic alumina, which lacks these acidic protons[2].

Quantitative Data: Reagents for Acid-Sensitive Workup

Table 1: pH and pKa profiles of common workup reagents.

Reagent / MaterialAqueous / Suspension pHpKa (Conjugate Acid)Primary ApplicationTechnical Notes
Distilled Water 5.5 – 6.0N/AGeneral QuenchAvoid for highly sensitive groups (e.g., TMS ethers) due to dissolved CO2​ .
Sat. NaHCO3​ ~8.36.4 ( H2​CO3​ )Buffered QuenchGenerates CO2​ gas; requires careful venting during extraction.
MgSO4​ (Anhydrous) 5.5 – 6.5N/ADrying AgentLewis acidic; causes decomposition of sensitive acetals/ethers[1].
Na2​SO4​ (Anhydrous) ~7.0N/ADrying AgentNeutral alternative to MgSO4​ ; slower drying kinetics.
K2​CO3​ (Anhydrous) ~11.010.3 ( HCO3−​ )Drying AdditiveHighly basic; prevents acid-catalyzed degradation during drying.
Triethylamine (TEA) ~11.0 (aq)10.75Acid NeutralizerVolatile base added prior to rotovap or used to deactivate silica[4].
Silica Gel (Standard) 4.5 – 5.5~4.5 (Silanol)ChromatographyAcidic surface silanols cleave protecting groups; requires deactivation[2].

Step-by-Step Methodology: Standard Workup Protocol for Highly Acid-Sensitive Compounds

This protocol is designed as a self-validating system; each step includes a verification check to ensure the integrity of the product.

Step 1: Buffered Quenching

  • Action: Cool the reaction mixture to 0 °C. Slowly add a 1:1 mixture of saturated aqueous NaHCO3​ and pH 7.4 phosphate buffer.

  • Validation: Spot the organic layer on a TLC plate (pre-treated with 1% TEA) against the crude reaction mixture to confirm the product is intact post-quench. Check the aqueous layer with pH paper to ensure pH > 7.5.

Step 2: Liquid-Liquid Extraction (LLE)

  • Action: Extract the aqueous layer with an appropriate organic solvent (e.g., Ethyl Acetate or MTBE).

  • Validation: Avoid using older bottles of Dichloromethane or Chloroform, as they may contain trace HCl . If a chlorinated solvent must be used, pass it through a short pad of basic alumina immediately before use.

Step 3: Non-Acidic Drying

  • Action: Collect the combined organic layers. Add anhydrous Na2​SO4​ (approx. 1 g per 10 mL of solvent) and 50 mg of solid anhydrous K2​CO3​ to maintain basicity. Swirl gently for 5 minutes.

  • Validation: Ensure the drying agent is free-flowing, indicating water has been absorbed. Do not let the solution sit over the drying agent for more than 15 minutes to prevent surface-adsorption losses.

Step 4: Base-Stabilized Concentration

  • Action: Filter the suspension through a fritted funnel. Add 0.1% (v/v) Triethylamine (TEA) to the filtrate. Concentrate on a rotary evaporator.

  • Validation: Ensure the rotovap water bath is set strictly to 25 °C. The addition of TEA ensures the micro-environment remains basic as the solvent volume decreases.

Step 5: Deactivated Chromatography

  • Action: Slurry-pack the silica gel column using a solvent system containing 2% TEA. Flush with 3 column volumes of the TEA-spiked solvent to fully neutralize silanol sites before loading the crude mixture[4].

  • Validation: Run a 2D-TLC (Two-Dimensional TLC) using the TEA-spiked solvent. If the compound appears as a single spot on the diagonal axis, it is stable under the chromatographic conditions.

Workflow Visualization

Workup_Troubleshooting A Reaction Mixture (Acid-Sensitive Product) B Aqueous Quench A->B C Use Buffered Solutions (e.g., Sat. NaHCO3) B->C Prevent trace acid D Liquid-Liquid Extraction C->D E Drying Organic Layer D->E F MgSO4 (Slightly Acidic) E->F Avoid G Na2SO4 or K2CO3 (Neutral/Basic) E->G Recommended H Rotary Evaporation G->H I Add 0.1% TEA Keep Bath < 30°C H->I Prevent concentration of trace acids J Purification I->J K TEA-Deactivated Silica or Basic Alumina J->K Prevent silanol catalyzed cleavage

Workflow for preventing acidic decomposition during the workup of sensitive organic compounds.

References
  • [2] Technical Support Center: Column Chromatography of Alpha-Aminoketones. Benchchem. 2

  • [3] 1,2-Cyclohexadiene - Organic Syntheses Procedure. Organic Syntheses. 3

  • [4] Synthesis of 4-cyanoindole nucleosides, 4-cyanoindole-2ʹ-deoxyribonucleoside-5ʹ-triphosphate (4CIN-TP) and enzymatic incorporation of 4CIN-TP into DNA. National Institutes of Health (PMC). 4

  • [1] Magnesium sulfate. Wikipedia. 1

Sources

Optimization

Technical Support Center: Stereocontrol in Functionalizing 2-Tosyloxymethyl-3,4-dihydro-2H-pyran

Welcome to the Application Support Center. As drug development increasingly relies on complex oxygen-containing heterocycles, the stereoselective synthesis of 2,6-disubstituted tetrahydropyrans (THPs) remains a critical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As drug development increasingly relies on complex oxygen-containing heterocycles, the stereoselective synthesis of 2,6-disubstituted tetrahydropyrans (THPs) remains a critical bottleneck. 2-Tosyloxymethyl-3,4-dihydro-2H-pyran is a highly versatile chiral building block used to construct these architectures.

This guide provides mechanistic troubleshooting, validated protocols, and strategic FAQs to help you master the stereochemical outcomes of alcohol addition to this enol ether.

Mechanistic Overview: The Causality of Stereocontrol

When 2-tosyloxymethyl-3,4-dihydro-2H-pyran reacts with an alcohol under acidic conditions, the reaction proceeds via an oxocarbenium ion intermediate. The stereochemical outcome (the cis vs. trans relationship between the C2 and C6 substituents) is governed by a competition between steric hindrance and stereoelectronic effects[1].

  • Steric Control at C2 : The bulky tosyloxymethyl group at C2 strongly prefers the equatorial position to avoid severe 1,3-diaxial steric clashes within the forming chair conformation.

  • Stereoelectronic Control at C6 (The Anomeric Effect) : The incoming nucleophile (alcohol) attacks the C6 position. Due to the generalized anomeric effect, the resulting C6-alkoxy group strongly prefers the axial position to allow hyperconjugation between the endocyclic oxygen's lone pair and the σ∗ orbital of the new C-O bond[1].

  • The Result : An equatorial C2 substituent and an axial C6 substituent in a six-membered ring constitute a 1,3-trans relationship . Therefore, under thermodynamic conditions, the trans-2,6-disubstituted THP is the major product[2].

MechanisticPathway Substrate 2-Tosyloxymethyl-3,4-dihydro-2H-pyran (Enol Ether) Oxo Oxocarbenium Ion Intermediate (C2-Equatorial Tosyloxymethyl) Substrate->Oxo Protonation Acid Acid Catalyst (e.g., POCl3) Acid->Oxo Axial Axial Attack at C6 (Favored by Anomeric Effect) Oxo->Axial Thermodynamic Control Equatorial Equatorial Attack at C6 (Disfavored by Anomeric Effect) Oxo->Equatorial Kinetic Leakage Trans trans-2,6-Disubstituted THP (Major Product: e,a conformation) Axial->Trans Cis cis-2,6-Disubstituted THP (Minor Product: e,e conformation) Equatorial->Cis

Pathway of stereoselective alcohol addition to 2-tosyloxymethyl-3,4-dihydro-2H-pyran.

Troubleshooting & FAQs

Q1: My reaction is yielding a 1:1 cis/trans mixture instead of favoring the trans isomer. What is going wrong? A: You are likely operating under kinetic control. The stereoselectivity of this reaction relies on thermodynamic equilibration. If the reaction is quenched too early or if the acid catalyst is too weak to allow reversible cleavage of the newly formed C-O bond, the initially formed kinetic mixture will not equilibrate to the more stable trans (e,a) anomer. Fix: Extend the reaction time (up to 36 hours) and ensure your acid catalyst (like POCl3​ or BF3​⋅OEt2​ ) is active[2].

Q2: I am observing significant decomposition and ring-opened side products. How can I prevent this? A: Dihydropyrans are sensitive to strongly acidic aqueous conditions, which can lead to hemiacetal formation (lactols) or Ferrier-type degradation. POCl3​ is often used because it generates trace amounts of anhydrous HCl in situ upon reaction with the alcohol[2]. Fix: Ensure strictly anhydrous conditions (dry diethyl ether or dichloromethane) and use only catalytic amounts (2-3 drops) of the Lewis/Brønsted acid.

Q3: My target molecule requires the cis-2,6-disubstituted THP core. Can I invert the selectivity of this reaction? A: Direct addition to the enol ether will always thermodynamically favor the trans isomer due to the anomeric effect[1]. To selectively synthesize cis-2,6-disubstituted THPs, you must bypass the oxocarbenium addition pathway entirely. We recommend utilizing the Petasis-Ferrier rearrangement , which converts an acyclic enol acetal into a cis-2,6-disubstituted tetrahydropyranone via a highly ordered, Lewis-acid-induced transition state[3].

Validated Experimental Protocol

The following protocol details the thermodynamically controlled synthesis of trans-6-(4-chlorobenzyloxy)-2-tosyloxymethyltetrahydropyran, demonstrating the self-validating nature of the stereoelectronic principles discussed above[2].

Reagents & Equipment:

  • 2-Tosyloxymethyl-3,4-dihydro-2H-pyran (3.0 g)

  • p-Chlorobenzyl alcohol (1.91 g)

  • Diethyl ether (40 mL, anhydrous)

  • Phosphorus oxytrichloride ( POCl3​ )

  • Triethylamine ( Et3​N )

Step-by-Step Methodology:

  • Substrate Solvation : In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3.0 g of 2-tosyloxymethyl-3,4-dihydro-2H-pyran and 1.91 g of p-chlorobenzyl alcohol in 40 mL of anhydrous diethyl ether[2].

  • Catalyst Initiation : Add 2 to 3 drops of POCl3​ to the stirring solution. (Note: The POCl3​ reacts with trace moisture or the alcohol to generate the active acidic species necessary for oxocarbenium formation).

  • Thermodynamic Equilibration : Seal the reaction and stir continuously at room temperature for 1.5 days (36 hours). This extended duration is critical to allow the kinetic cis isomer to equilibrate to the thermodynamically favored trans isomer[2].

  • Quenching : Add 2 drops of triethylamine to neutralize the acid catalyst, preventing further equilibration or degradation during concentration[2].

  • Concentration & Purification : Evaporate the solvent under reduced pressure. Subject the crude residue to silica gel column chromatography, eluting with an 8:1 (v/v) mixture of hexane and ethyl acetate[2].

  • Isolation : The trans isomer is less polar and will elute first. Collect the fractions to yield the pure trans and cis products[2].

Quantitative Data Summary

The table below summarizes the expected physicochemical and stereochemical outcomes of the validated protocol, providing a benchmark for your own scale-up and purification planning.

ParameterValueMechanistic Significance
Substrate Ratio 1.0 eq THP : ~1.1 eq AlcoholA slight excess of the nucleophile drives the equilibrium toward the addition product.
Catalyst POCl3​ (Catalytic, 2-3 drops)Provides mild, anhydrous acidic conditions to avoid substrate hydrolysis[2].
Reaction Time 36 hours (1.5 days)Extended duration is the primary driver for high thermodynamic stereoselectivity[2].
trans Isomer Yield 3.44 g (Major)Favored by the synergistic alignment of the C6 anomeric effect and C2 steric avoidance[2].
cis Isomer Yield 0.59 g (Minor)Kinetic product; elutes later during chromatography due to higher polarity (aligned dipoles)[2].
Mixed Fractions 0.86 g (~1:1 mixture)Represents the unresolved equilibrium boundary; can be resubjected to acidic conditions to recover more trans isomer[2].

Sources

Troubleshooting

Technical Support Center: TLC Monitoring for Reactions Involving 2-Tosyloxymethyl-3,4-dihydro-2H-pyran

Welcome to the Technical Support Center. This guide is engineered for synthetic chemists and drug development professionals working with 2-tosyloxymethyl-3,4-dihydro-2H-pyran .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for synthetic chemists and drug development professionals working with 2-tosyloxymethyl-3,4-dihydro-2H-pyran . This highly versatile intermediate is frequently utilized in the synthesis of complex tetrahydropyran derivatives via the acid-catalyzed functionalization of its enol ether moiety[1].

Because this molecule contains both an acid-sensitive enol ether and a highly reactive tosylate leaving group, standard Thin-Layer Chromatography (TLC) monitoring often yields misleading artifacts. The following troubleshooting guide provides mechanistically grounded solutions to ensure analytical accuracy during your synthetic workflows.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my pure 2-tosyloxymethyl-3,4-dihydro-2H-pyran streak heavily from the baseline to the solvent front on standard silica TLC plates? A: This is a classic artifact of substrate-stationary phase incompatibility. 2-Tosyloxymethyl-3,4-dihydro-2H-pyran contains an electron-rich enol ether (the 3,4-dihydro-2H-pyran ring). Standard unmodified silica gel is mildly acidic (pH ~5.0–5.5).

  • The Causality: When the enol ether interacts with the acidic silanol groups on the plate, it undergoes rapid, uncontrolled hydration to form the corresponding highly polar lactol (hemiacetal), which subsequently streaks or binds to the baseline.

  • The Solution: You must suppress the acidity of the silica. Pre-treat your TLC plates or run your solvent system with 1-2% v/v Triethylamine (TEA). The TEA neutralizes the acidic silanol sites, preventing on-plate hydrolysis and allowing the enol ether to elute as a tight, distinct spot.

Q2: During the acid-catalyzed addition of an alcohol to the dihydropyran ring, both the starting material and product are UV-active. How can I reliably monitor reaction conversion? A: While both compounds possess a strong UV chromophore at 254 nm due to the tosylate group, their redox properties differ significantly. The synthesis of compounds like trans-6-(4-chlorobenzyloxy)-2-tosyloxymethyltetrahydropyran involves the electrophilic addition of the alcohol across the enol ether double bond, converting the dihydropyran into a saturated tetrahydropyran acetal[1].

  • The Causality: Because the product lacks the reactive double bond, you can exploit differential chemical staining.

  • The Solution: A Potassium Permanganate (KMnO₄) stain will be instantly reduced by the enol ether of the starting material, producing a bright yellow spot on a purple background at room temperature. The saturated tetrahydropyran product, however, will remain largely unreactive to KMnO₄ without intense heating, allowing you to easily distinguish the two even if their Rf values are similar.

Q3: My product spots are smearing. How do I definitively prove whether my reaction is generating side-products or if the product is simply decomposing on the TLC plate? A: Tetrahydropyran acetals (your products) are more stable than enol ethers, but they can still hydrolyze on acidic silica over time[1]. To isolate reaction chemistry from analytical artifacts, you must use a self-validating 2D TLC protocol (see Protocol 2 below).

  • The Causality: By running the same sample in two dimensions using the exact same solvent system, stable compounds will form a perfect diagonal line. Any spots that fall off this diagonal are degradation products formed during the chromatographic process. If your product spot shows off-diagonal smearing, the plate is the problem, not your reaction.

Part 2: Quantitative Data Presentation

The following table summarizes the expected chromatographic behavior of the starting material and typical reaction components when eluted in an 8:1 Hexane/Ethyl Acetate system[1].

CompoundStructural FeatureUV (254 nm)KMnO₄ Stain (RT)Typical RfPolarity Note
2-Tosyloxymethyl-3,4-dihydro-2H-pyran Enol Ether + TosylateStrong (Dark Spot)Immediate (Yellow/Brown)~0.50Moderate
p-Chlorobenzyl alcohol (Reactant)Aromatic AlcoholStrong (Dark Spot)Slow/None~0.30High (H-bonding)
trans-Product Acetal + TosylateStrong (Dark Spot)Slow/None~0.60Lesser polarity[1]
cis-Product Acetal + TosylateStrong (Dark Spot)Slow/None~0.55Greater polarity[1]
p-Toluenesulfonic acid (Byproduct)Sulfonic AcidStrong (Dark Spot)None0.00Baseline

Part 3: Self-Validating Experimental Protocols

Protocol 1: TEA-Neutralized TLC System Setup

Purpose: To prevent acid-catalyzed degradation of enol ethers during chromatography.

  • Solvent Preparation: Prepare your desired eluent (e.g., 8:1 Hexane/Ethyl Acetate). Add exactly 1% v/v Triethylamine (TEA) to the mixture. Mix thoroughly.

  • Chamber Saturation: Pour the neutralized solvent into the TLC chamber. Add a piece of filter paper to aid saturation and leave the chamber closed for 10 minutes.

  • Plate Pre-treatment (Optional but recommended for high sensitivity): Dip a blank silica TLC plate into the neutralized solvent. Allow the solvent front to reach the top. Remove the plate and dry it thoroughly with a heat gun or in a fume hood for 15 minutes to remove excess TEA.

  • Execution: Spot your reaction mixture onto the neutralized plate and develop normally.

Protocol 2: Self-Validating 2D TLC for Stability Assessment

Purpose: To definitively distinguish between reaction impurities and on-plate decomposition.

  • Spotting: Take a square silica TLC plate (e.g., 5x5 cm). Spot your reaction mixture in the bottom-left corner, 1 cm from each edge.

  • First Development: Place the plate in the TLC chamber and develop in the first direction using your standard eluent.

  • Drying: Remove the plate and dry it completely under a gentle stream of nitrogen or air. Do not use heat, as this may artificially induce degradation.

  • Second Development: Rotate the plate 90 degrees counter-clockwise so that the solvent front from the first run is now on the left side. Place the plate back into the same solvent system and develop again.

  • Analysis: Visualize under UV. Draw a diagonal line from the origin to the top-right corner.

    • Stable compounds will sit perfectly on this diagonal line.

    • Degradation artifacts will appear below the diagonal line, proving that the silica is destroying your compound.

Part 4: Workflow Visualization

TLCTroubleshooting Start Run Standard TLC (e.g., 8:1 Hexane/EtOAc) CheckUV Evaluate Plate under UV (254 nm) Start->CheckUV Condition Observation? CheckUV->Condition Streak Severe Streaking / Multiple Spots Condition->Streak Acid degradation Coelute SM & Product Co-eluting Condition->Coelute Similar polarity Clean Clean, Distinct Spots Condition->Clean Stable FixStreak Action: Neutralize silica with 1-2% TEA Streak->FixStreak FixCoelute Action: Use KMnO4 stain to differentiate C=C bond Coelute->FixCoelute Proceed Proceed to Column Chromatography Clean->Proceed FixStreak->Proceed Resolution achieved FixCoelute->Proceed Spots differentiated

Caption: Decision tree for resolving TLC monitoring issues with dihydropyran derivatives.

References

  • Title: Synthesis of trans-6-(4-chlorobenzyloxy)-2-tosyloxymethyltetrahydropyran Source: prepchem.com URL: [Link][1]

Sources

Optimization

Technical Support Center: A Researcher's Guide to Tosylated Pyran Derivatives

Welcome to the technical support center for the handling and storage of tosylated pyran derivatives. As crucial intermediates in medicinal chemistry and organic synthesis, the stability and purity of these reagents are p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the handling and storage of tosylated pyran derivatives. As crucial intermediates in medicinal chemistry and organic synthesis, the stability and purity of these reagents are paramount to achieving reproducible and reliable experimental outcomes. Tosylated pyrans, while versatile, are susceptible to degradation if not handled with the requisite care. Their reactivity as electrophiles, owing to the excellent leaving group ability of the tosylate moiety, also necessitates specific safety and storage protocols.[1][2][3]

This guide is structured to provide you, the researcher, with practical, field-tested advice in a direct question-and-answer format. We will delve into the causality behind each recommendation, empowering you to make informed decisions in your laboratory.

Section 1: Core Safety & Handling Protocols

Proper handling is the first line of defense in maintaining the integrity of your tosylated pyran derivatives and ensuring laboratory safety. These compounds and their precursors, like p-toluenesulfonyl chloride (TsCl), can be irritating and moisture-sensitive.[4][5]

Q1: What are the primary hazards associated with tosylated pyran derivatives and their precursors?

A1: The primary hazards stem from the reactivity of the tosyl group and the reagents used to install it.

  • p-Toluenesulfonyl chloride (TsCl): This reagent is a lachrymator and is corrosive. It reacts with water, including moisture on skin or in the respiratory tract, to produce p-toluenesulfonic acid (TsOH) and hydrochloric acid (HCl), both of which are corrosive and can cause severe burns.[4][5][6]

  • Tosylated Pyran Derivatives: While generally more stable than TsCl, they are still potent electrophiles. Direct contact can cause skin and eye irritation. Inhalation of dusts or aerosols should be avoided.

  • Byproducts: The tosylation reaction often uses bases like pyridine or triethylamine, which are flammable and toxic, to scavenge the generated HCl.[7]

Q2: What is the minimum Personal Protective Equipment (PPE) required when handling these compounds?

A2: A risk assessment should always be performed, but the minimum required PPE includes:

  • Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn over goggles when handling larger quantities or during procedures with a high splash risk.[5][8]

  • Hand Protection: Acid-resistant gloves (e.g., nitrile or neoprene) should be worn. Always check the manufacturer's compatibility chart.

  • Body Protection: A flame-resistant lab coat is essential. For larger scale operations, consider a chemical-resistant apron.[6]

  • Work Environment: All manipulations should be performed inside a certified chemical fume hood to prevent inhalation of vapors or dusts.[9][10]

Q3: What should I do in case of a spill?

A3: For small spills, absorb the material with an inert absorbent like sand or vermiculite. Place the contained material in a sealed, labeled container for hazardous waste disposal. Ventilate the area well. For larger spills, evacuate the area and follow your institution's emergency procedures. Never use water to clean up a TsCl spill, as this will exacerbate the hazard by generating corrosive acids.[9]

Section 2: Long-Term Storage: Preserving Compound Integrity

The key to long-term storage is mitigating the primary degradation pathway: hydrolysis. The sulfonyl sulfur is highly electrophilic and susceptible to nucleophilic attack by water.[4]

Q1: What is the optimal temperature for storing tosylated pyran derivatives?

A1: For long-term storage (months to years), tosylated pyran derivatives should be stored as a dry solid in a freezer at -20°C or lower .[1][11] This minimizes thermal degradation and slows any potential hydrolytic activity from trace moisture. For short-term benchtop use (a few days), storage in a desiccator at room temperature is acceptable, provided the compound is rigorously protected from atmospheric moisture.

Q2: Should I store my compound under an inert atmosphere?

A2: Yes. It is best practice to store tosylated pyrans under an inert atmosphere, such as argon or nitrogen. This displaces atmospheric moisture and oxygen, preventing hydrolysis and potential oxidative side reactions. For highly sensitive derivatives, using a glovebox for aliquoting and storage is recommended.

Q3: What type of container is best for storage?

A3: Use amber glass vials with PTFE-lined screw caps. The amber glass protects against potential light-induced degradation, and the PTFE liner provides a chemically inert and tight seal against moisture ingress. Avoid using plastic containers unless their chemical compatibility has been verified, as some plastics can degrade upon prolonged contact with organic compounds.[12]

Experimental Protocol: Aliquoting for Long-Term Storage

This protocol ensures that the bulk of your valuable compound remains pristine, minimizing degradation from repeated handling.

  • Preparation: Move the main container of the tosylated pyran derivative, along with several smaller, pre-labeled amber glass vials, into a desiccator or glovebox to ensure a dry environment.

  • Inert Atmosphere: If using a desiccator, flush it with a gentle stream of nitrogen or argon for several minutes. If in a glovebox, ensure the atmosphere is inert.

  • Aliquoting: Carefully portion the desired amount of the dry powder into the smaller vials. Work quickly to minimize exposure to any residual atmospheric moisture.

  • Sealing: Tightly cap each vial. For an extra layer of protection, wrap the cap-vial interface with Parafilm®.

  • Storage: Place the aliquoted vials into a secondary container (like a small freezer box) and store at -20°C.[1] Return the main stock container to the freezer promptly.

G cluster_prep Preparation cluster_aliquot Aliquoting Under Inert Atmosphere cluster_seal Sealing & Storage Start Start: Obtain Bulk Tosylate Prep Place Bulk Container & Vials in Glovebox/Desiccator Start->Prep Inert Establish Inert Atmosphere (N₂ or Ar) Prep->Inert Aliquot Portion Powder into Pre-labeled Vials Inert->Aliquot Seal Tightly Cap Vials (PTFE-lined caps) Aliquot->Seal Parafilm Wrap Cap with Parafilm® (Optional but Recommended) Seal->Parafilm Store Place in Secondary Container & Store at ≤ -20°C Parafilm->Store End End: Stable Long-Term Storage Store->End

Section 3: Troubleshooting Guide & FAQs

Even with careful handling, experimental challenges can arise. This section addresses common issues encountered during the use of tosylated pyran derivatives.

Q1: My subsequent nucleophilic substitution reaction has a low yield. I suspect my tosylated pyran has degraded. How can I check its purity?

A1: Degradation, primarily through hydrolysis to the parent alcohol, is a common culprit.[7] The p-toluenesulfonic acid byproduct can also complicate reactions. Several analytical techniques can confirm the purity of your starting material:

  • ¹H NMR Spectroscopy: This is often the quickest method. Look for the appearance of new peaks corresponding to the parent pyran alcohol. The characteristic aromatic signals of the tosyl group should integrate correctly against the pyran backbone protons.

  • Thin-Layer Chromatography (TLC): The parent alcohol is typically more polar than the tosylate. A new, lower Rf spot appearing on the TLC plate is a strong indicator of hydrolysis.[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative purity assessment. It can effectively separate the tosylate from its parent alcohol and other impurities. The aromatic ring in the tosyl group provides strong UV absorbance, making UV detection straightforward.[13]

  • Mass Spectrometry (MS): Can be used to confirm the molecular weight of your compound and identify potential degradation products.[13]

Q2: During a reaction to form a tosylated pyran from a pyranol, my yield is low and I recover a lot of starting material. What went wrong?

A2: This points to an incomplete tosylation reaction. The common causes are often related to reagent quality and reaction conditions:[7]

  • Moisture: This is the most frequent issue. Any water present will react with the tosyl chloride, consuming it before it can react with your alcohol. Ensure all glassware is oven-dried, and use anhydrous solvents and freshly distilled, dry bases (e.g., pyridine, triethylamine).[2][7]

  • Reagent Quality: Old or improperly stored tosyl chloride can hydrolyze over time.[7] Using fresh or recrystallized TsCl is recommended.[7]

  • Stoichiometry: An insufficient amount of tosyl chloride or base can lead to an incomplete reaction. Using a slight excess (1.1-1.5 equivalents) of both is common practice.[7]

  • Temperature: While many tosylations run well at 0°C to room temperature, some sterically hindered or less reactive alcohols may require elevated temperatures to proceed completely.[7]

Q3: I performed a tosylation and instead of my desired product, I isolated a chlorinated pyran derivative. What happened?

A3: This is a known side reaction, especially with certain substrates.[14] The tosylate is an excellent leaving group, and the chloride ion (generated from TsCl and scavenged by the base as a salt, e.g., pyridinium chloride) can act as a nucleophile, displacing the newly formed tosylate in situ. This is more common with activated alcohols (e.g., allylic, benzylic) or when the reaction is heated or run for extended periods.[15][16][17] To minimize this, use the minimum necessary reaction time and temperature, and consider using a non-nucleophilic base if possible.

G Start Unexpected Reaction Outcome (Low Yield / Side Product) CheckPurity Is Starting Tosylate Pure? (Check by NMR/TLC/HPLC) Start->CheckPurity Degraded Problem: Degradation (Likely Hydrolysis) CheckPurity->Degraded No ReactionIssue Issue is with the Reaction Itself CheckPurity->ReactionIssue Yes Purify Solution: - Re-purify by chromatography - Re-synthesize & store properly Degraded->Purify CheckConditions Check Reaction Conditions: - Anhydrous? - Reagent Quality? - Stoichiometry? ReactionIssue->CheckConditions SideProduct Side Product Observed? (e.g., Chlorination) ReactionIssue->SideProduct Optimize Solution: - Use oven-dried glassware - Use fresh/pure reagents - Adjust stoichiometry/temp CheckConditions->Optimize Yes SideProduct->CheckConditions No ChlorideSol Solution: - Reduce reaction time/temp - Consider alternative non-nucleophilic base SideProduct->ChlorideSol Yes

Section 4: Reference Data Tables

For quick reference, the following tables summarize key information.

Table 1: Recommended Storage Conditions

StateDurationTemperatureAtmosphereContainer
Solid Powder Long-Term (>1 month)≤ -20°CInert (N₂ or Ar)Amber Glass, PTFE-lined cap
Short-Term (<1 month)Room TemperatureDesiccatedAmber Glass, PTFE-lined cap
In Solution Not RecommendedN/AN/AN/A
(Note: Storing tosylates in solution is strongly discouraged due to the high risk of solvolysis. Prepare solutions fresh before use.)

Table 2: Analytical Techniques for Quality Control

TechniquePurposeKey Indicators of Degradation
TLC Quick Purity CheckAppearance of a new, more polar spot (lower Rf) corresponding to the parent alcohol.
¹H NMR Structural VerificationAppearance of peaks for the parent alcohol; incorrect integration ratio of tosyl to pyran protons.
HPLC-UV Quantitative PurityAppearance of a new peak, typically at a different retention time than the main tosylate peak.
MS Identity ConfirmationDetection of a mass corresponding to the parent alcohol or other byproducts.

By adhering to these guidelines, you can ensure the long-term stability of your tosylated pyran derivatives, leading to more reliable and successful research outcomes.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Incomplete Tosylation Reactions.
  • Creative PEGWorks. (n.d.). 4-Arm PEG-Tosylate, MW 2k.
  • Grokipedia. (n.d.). Tosyl group.
  • Capital Resin Corporation. (2022, September 13). Strategies for the Safe Handling of Sulfonic Acid.
  • Benchchem. (n.d.). A Researcher's Guide to HPLC Analysis for Purity Determination of Tosylates.
  • Chemos GmbH&Co.KG. (2020, December 1). Safety Data Sheet: Sulfonic acids, petroleum, sodium salts.
  • Sciencemadness Discussion Board. (2014, October 23). Procedure of tosylation of p-aminochlorobenzene.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • White Rose Research Online. (n.d.). The solvolysis mechanism of simple secondary tosylates in 50% aqueous TFE.
  • Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. (2019, February 13). PMC.
  • CORECHEM Inc. (n.d.). Safe Handling Guide: Sulfuric Acid.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • ResearchGate. (2015, June 2). How do I purify HCl from a reaction of a primary alcohol and TsCl?.
  • Ashenhurst, J. (2015, March 10). Tosylates And Mesylates.
  • MDPI. (2020, October 28). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Wikipedia. (n.d.). Tosyl group.
  • Bartleby. (2021, August 9). Tosylate.
  • NJ.gov. (n.d.). Common Name: ALKANE SULFONIC ACID HAZARD SUMMARY.
  • Shouguang Nuomeng Chemical Co., Ltd. (2025, September 29). How to purify Tosyl Chloride?. Retrieved from Shouguang Nuomeng Chemical Co., Ltd website.
  • UCSD Blink. (2024, March 3). Chemical Compatibility Guidelines.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Kishan's Classes. (2025, July 15). Organic Chemistry: Tosylates and Pyridine (Easy Explanation with Practice Problems!).
  • Sterlitech Corporation. (n.d.). Chemical Compatibility Chart.
  • Creative PEGWorks. (n.d.). Tosylate-PEG-Tosylate, MW 600.
  • Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometal
  • Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosyl
  • ACS Publications. (2022, June 22). Flexible Approach for the Synthesis of Annulated 4H-Pyrans Based on a Cu(I)-Catalyzed C-Allylation/O-Vinylation Reaction of Cyclic 1-Bromoallyl Tosylates with Cyclic and Acyclic 1,3-Dicarbonyls.
  • University of Illinois. (2026, February 26). Chemical Compatibility | Division of Research Safety.
  • OrgoSolver. (n.d.). TsCl/Pyridine: Alcohol to Tosylate (ROTs) + What Happens Next (SN2 vs E2).
  • Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. (2019, February 13). Royal Society of Chemistry.
  • Thermo Fisher Scientific. (n.d.). Labware Chemical Resistance Table.

Sources

Troubleshooting

Preventing elimination vs. substitution side reactions in tosylate displacement

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent challenges in drug development a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent challenges in drug development and synthetic chemistry: controlling the competition between substitution (SN2) and elimination (E2) pathways during tosylate (-OTs) displacement.

Tosylates are exceptional leaving groups, often reacting an order of magnitude faster than standard alkyl chlorides[1]. However, this high reactivity means that subtle variations in your reaction environment—such as solvent polarity, reagent basicity, or thermal energy—can drastically shift your product yield from the desired substituted intermediate to an unwanted alkene byproduct.

Below, you will find a diagnostic workflow, a causality-driven FAQ, quantitative data comparisons, and a self-validating experimental protocol to help you regain control over your displacement reactions.

Diagnostic Workflow: SN2 vs. E2 Pathway Prediction

G Substrate Analyze Tosylate Substrate Primary 1° Tosylate (Low Steric Hindrance) Substrate->Primary Secondary 2° Tosylate (High E2 Risk) Substrate->Secondary Tertiary 3° Tosylate (SN2 Impossible) Substrate->Tertiary SN2_Favored SN2 Dominates (Use Polar Aprotic Solvent) Primary->SN2_Favored Standard Nucleophile NucBase Is the Nucleophile also a Strong Base? Secondary->NucBase Evaluate Reagent E2_E1 Elimination (E2/E1) or Solvolysis Tertiary->E2_E1 Any Base/Heat StrongBase E2 Elimination Dominates (Alkene Formation) NucBase->StrongBase Yes (e.g., RO⁻, OH⁻) WeakBase Favor SN2: Use Polar Aprotic Solvent Keep Temp < 40°C NucBase->WeakBase No (e.g., N3⁻, CN⁻)

Decision matrix for predicting and controlling SN2 vs. E2 pathways in tosylate displacement.

Troubleshooting FAQs: The Causality of Side Reactions

Q1: Why is my secondary tosylate yielding an alkene instead of the desired substituted product? A: At secondary carbons, the energy barrier for SN2 (backside attack) and E2 (β-proton abstraction) are precariously close. If you are using a nucleophile that is also a strong base (e.g., alkoxides like methoxide or ethoxide, pKa > 15), the reagent will preferentially act as a base[2]. Abstraction of an exposed peripheral proton is sterically easier than penetrating the carbon center's electron cloud. Solution: To maximize SN2, switch to a strong nucleophile that is a weak base (e.g., azide, cyanide, or thiolates). If you must use an oxygen nucleophile, consider using a less basic carboxylate (like acetate) and hydrolyzing the resulting ester later.

Q2: How does my choice of solvent influence the SN2/E2 ratio? A: Solvent selection is just as critical as your reagent. In polar protic solvents (like methanol or ethanol), the solvent molecules form a dense, hydrogen-bonded solvation shell around your anionic nucleophile. To perform an SN2 attack, the nucleophile must shed this bulky shell, which significantly raises the activation energy. Consequently, the hindered nucleophile defaults to acting as a base, promoting E2[3]. Solution: Transition to polar aprotic solvents such as anhydrous DMF, DMSO, or acetonitrile. These solvents solvate the counter-cation but leave the nucleophilic anion "naked" and highly reactive, drastically accelerating the SN2 rate so it outcompetes elimination[3].

Q3: I am heating my SN2 reaction to drive it to completion, but my yield is dropping. Why? A: You are inadvertently triggering an entropy-driven elimination. During an SN2 reaction, two molecules (nucleophile + substrate) react to form two molecules (product + leaving group). In an E2 reaction, two molecules react to form three molecules (alkene + leaving group + protonated base). Because E2 generates more molecular entities, it has a highly favorable (positive) entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), increasing the temperature (T) disproportionately amplifies the -TΔS term, thermodynamically driving the system toward elimination[4]. Solution: Keep SN2 displacements of secondary tosylates strictly below 40°C. If the reaction is sluggish, increase the nucleophile concentration or switch to a more polar aprotic solvent rather than applying heat.

Q4: I am trying to displace a primary tosylate, but the reaction stalls or eliminates. What is wrong? A: While primary tosylates typically undergo rapid SN2, severe steric hindrance at the adjacent β-carbon can completely block the reaction. A classic example is a neopentyl system (e.g., 1-adamantanemethanol derivatives). The bulky adjacent groups physically block the 180° trajectory required for the nucleophile to access the σ* antibonding orbital of the C-OTs bond. Because SN2 is kinetically unfavored, forcing the reaction with heat simply leads to elimination or decomposition[5]. Solution: Traditional SN2 is not viable for neopentyl systems. You must redesign the synthetic route to avoid this displacement entirely, or rely on distinct catalytic cross-coupling methodologies.

Quantitative Data: Impact of Conditions on Pathway Dominance

The following table summarizes how substrate sterics, reagent pKa, and solvent environments dictate the dominant reaction pathway.

Substrate TypeReagentSolventTemp (°C)Dominant PathwayCausality
1° (Unbranched) NaOMeMeOH25SN2 Minimal steric hindrance allows substitution to easily outcompete elimination.
2° (Branched) NaOMeMeOH60E2 Strong base + heat amplifies the entropy-driven elimination pathway.
2° (Branched) NaN3DMF25SN2 Weak base + polar aprotic solvent leaves the nucleophile "naked" and highly reactive.
2° (Branched) t-BuOKt-BuOH25E2 Bulky base is physically blocked from the SN2 trajectory; acts exclusively as a base.
1° (Neopentyl) NaCNDMF80None / E2 Extreme β-branching physically blocks SN2; prolonged heat forces minor elimination[5].

Self-Validating Experimental Protocol

Optimized SN2 Displacement of a Secondary Tosylate Using Sodium Azide

This protocol is engineered to create a self-validating system where the conditions inherently suppress the E2 pathway while maximizing SN2 kinetics.

Materials Required:

  • Secondary alkyl tosylate (rigorously dried)

  • Sodium azide (NaN3, 2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ice-water bath

Step-by-Step Methodology:

  • Substrate Preparation: Dry the secondary tosylate under high vacuum for 2 hours. Causality: Trace moisture in the substrate can react with the nucleophile or promote unwanted SN1/E1 solvolysis pathways.

  • Solvent & Reagent Assembly: In an oven-dried flask flushed with inert gas (N2 or Ar), suspend 2.0 equivalents of NaN3 in anhydrous DMF (aim for a 0.2 M concentration relative to the substrate). Causality: NaN3 is a powerful nucleophile but a weak base (conjugate acid pKa ~4.7), which inherently minimizes E2 risk. The anhydrous DMF ensures the azide anion remains unsolvated and highly nucleophilic.

  • Temperature Control (Critical Step): Cool the NaN3 suspension to 0°C using an ice-water bath. Dissolve the tosylate in a minimal volume of anhydrous DMF and add it dropwise to the suspension over 10 minutes.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25°C). Stir for 2 to 4 hours. Causality: Strictly maintaining ambient temperature prevents the amplification of the entropy-driven E2 pathway[4].

  • Monitoring: Monitor the reaction via TLC or LCMS. Tosylates are excellent leaving groups; if the reaction stalls, do not apply heat. Instead, add an additional 0.5 equivalents of NaN3.

  • Quench and Workup: Once complete, pour the reaction mixture into a vigorously stirring beaker containing 5x the reaction volume of ice water. Causality: This instantly halts the reaction and highly solubilizes the DMF and excess inorganic salts, allowing the organic azide product to be cleanly extracted into diethyl ether or ethyl acetate without emulsion issues.

References

  • TsCl/Pyridine: Alcohol to Tosylate (ROTs)
  • Tosylate displacement reaction Reddit (r/OrganicChemistry)
  • SUBSTITUTION AND ELIMINATION REACTIONS Mugberia Gangadhar Mahavidyalaya
  • Deciding SN1/SN2/E1/E2 (1)
  • Nucleophilic Substitution (SN2)
  • Process Development of a Potent Glucosylceramide Synthase Inhibitor ACS Public

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H and 13C NMR Spectral Assignment of 2-tosyloxymethyl-3,4-dihydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals In the landscape of synthetic chemistry and drug discovery, the precise structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug discovery, the precise structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insight into molecular architecture. This guide offers an in-depth analysis and spectral assignment of 2-tosyloxymethyl-3,4-dihydro-2H-pyran, a valuable heterocyclic building block. In the absence of a complete, formally published spectral assignment, this guide leverages expert analysis of structurally related compounds and foundational NMR principles to provide a reliable and comprehensive interpretation.

Unveiling the Structure: A Predicted NMR Analysis

The following sections detail the predicted ¹H and ¹³C NMR spectral assignments for 2-tosyloxymethyl-3,4-dihydro-2H-pyran. These assignments are derived from a comparative analysis of spectral data for 3,4-dihydro-2H-pyran-2-methanol[1] and the known chemical shift ranges for the p-toluenesulfonyl (tosyl) group.[2][3][4][5][6]

¹H NMR Spectral Assignment

The proton NMR spectrum of 2-tosyloxymethyl-3,4-dihydro-2H-pyran is anticipated to exhibit distinct signals corresponding to the dihydropyran ring, the methylene linker, and the tosyl group.

  • Tosyl Group Protons (Ar-H and CH₃): The aromatic protons of the p-substituted benzene ring of the tosyl group will appear as two distinct doublets in the downfield region of the spectrum, typically between 7.3 and 7.8 ppm. The protons ortho to the sulfonyl group are expected to be more deshielded than the meta protons. The methyl protons of the tosyl group will present as a sharp singlet around 2.4 ppm.[2]

  • Dihydropyran Ring Protons (H2, H3, H4, H5, H6): The olefinic protons, H5 and H6, will be found in the downfield region of the aliphatic portion of the spectrum, with H6 being further downfield due to its proximity to the ring oxygen. The aliphatic protons H2, H3, and H4 will exhibit complex multiplicity due to spin-spin coupling.

  • Methylene Bridge Protons (H7): The diastereotopic protons of the methylene group (CH₂-OTs) will be observed as a multiplet, likely a doublet of doublets, due to coupling with the adjacent chiral center (C2). The presence of the strongly electron-withdrawing tosyl group will shift these protons significantly downfield compared to the precursor alcohol.

¹³C NMR Spectral Assignment

The carbon NMR spectrum will provide a clear fingerprint of the molecule's carbon framework.

  • Tosyl Group Carbons: The aromatic carbons of the tosyl group will appear in the 127-145 ppm range, with the carbon attached to the sulfur atom and the methyl-bearing carbon having distinct chemical shifts. The methyl carbon will be observed in the aliphatic region, typically around 21 ppm.[2][4]

  • Dihydropyran Ring Carbons (C2, C3, C4, C5, C6): The olefinic carbons, C5 and C6, will be the most downfield of the ring carbons. The oxygen-bearing C2 will also be significantly downfield. The aliphatic carbons, C3 and C4, will appear in the upfield region of the spectrum.

  • Methylene Bridge Carbon (C7): The carbon of the methylene group attached to the tosyl group will be shifted downfield relative to the corresponding carbon in the parent alcohol due to the deshielding effect of the tosylate ester.

Comparative Data Analysis: 2-tosyloxymethyl-3,4-dihydro-2H-pyran vs. 3,4-dihydro-2H-pyran-2-methanol

To illustrate the impact of tosylation on the NMR spectrum, the following table compares the predicted chemical shifts for the target molecule with the predicted data for its precursor, 3,4-dihydro-2H-pyran-2-methanol.[1]

Position ¹H Chemical Shift (ppm) - Predicted for 2-tosyloxymethyl-3,4-dihydro-2H-pyran ¹³C Chemical Shift (ppm) - Predicted for 2-tosyloxymethyl-3,4-dihydro-2H-pyran ¹³C Chemical Shift (ppm) - Predicted for 3,4-dihydro-2H-pyran-2-methanol [1]
Dihydropyran Ring
2~3.8 - 4.0 (m)~75 - 8065 - 75
3~1.8 - 2.0 (m)~25 - 3020 - 30
4~1.9 - 2.1 (m)~20 - 2525 - 35
5~4.8 - 5.0 (m)~100 - 105100 - 110
6~6.3 - 6.5 (m)~145 - 150125 - 135
Side Chain
7 (CH₂OTs)~4.1 - 4.3 (m)~70 - 7560 - 70
Tosyl Group
Ar-H (ortho)~7.7 - 7.8 (d)~127 - 128-
Ar-H (meta)~7.3 - 7.4 (d)~129 - 130-
Ar-C (ipso-S)-~132 - 134-
Ar-C (ipso-CH₃)-~144 - 145-
CH₃~2.4 (s)~21-

Note: The predicted chemical shifts are based on analogous structures and established substituent effects. Actual experimental values may vary depending on the solvent and other experimental conditions.

Visualizing the Connections: Structural and NMR Correlation Diagram

The following diagram illustrates the molecular structure of 2-tosyloxymethyl-3,4-dihydro-2H-pyran and highlights the key correlations between the different parts of the molecule.

Sources

Comparative

Comparative Analysis of 2-Tosyloxymethyl-3,4-dihydro-2H-pyran and Standard Glycosyl Donors in Oligosaccharide Synthesis

Introduction The synthesis of complex oligosaccharides and glycoconjugates requires highly controlled glycosylation reactions. Selecting the appropriate glycosyl donor is the most critical parameter in determining the yi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The synthesis of complex oligosaccharides and glycoconjugates requires highly controlled glycosylation reactions. Selecting the appropriate glycosyl donor is the most critical parameter in determining the yield, stereoselectivity, and overall efficiency of the coupling event. While classical donors like trichloroacetimidates and thioglycosides dominate standard glycosylations[1], the synthesis of 2-deoxyglycosides presents a unique synthetic challenge due to the absence of a C2 participating group to direct stereochemistry and stabilize intermediates[2]. In this context, glycal-derived donors—specifically 2-tosyloxymethyl-3,4-dihydro-2H-pyran —offer a powerful alternative for constructing 2-deoxy linkages while providing a versatile handle for downstream functionalization[3].

Mechanistic Profiling of Glycosyl Donors

2-Tosyloxymethyl-3,4-dihydro-2H-pyran (Glycal/DHP Approach)

3,4-Dihydro-2H-pyran (DHP) derivatives act as enol ether-based glycosyl donors. The mechanism relies on the electrophilic activation of the double bond. Upon treatment with a Brønsted or Lewis acid, the double bond is protonated to generate a highly reactive oxocarbenium ion[2]. The nucleophilic acceptor (typically an alcohol) then attacks this intermediate, forming a tetrahydropyranyl (THP) ether, which is structurally a 2-deoxyglycoside[3]. The presence of the 2-tosyloxymethyl group provides a stable leaving group for subsequent nucleophilic displacement, making this donor highly valuable in multi-step drug development.

Trichloroacetimidates (Schmidt Donors)

Trichloroacetimidates are characterized by their extreme reactivity. They are activated by mild Lewis acids (e.g., TMSOTf, BF3·OEt2) and proceed through an oxocarbenium intermediate[1]. While they offer excellent yields for standard glycosylations, their high reactivity compromises shelf stability, and they frequently undergo base-catalyzed rearrangement to form unreactive trichloroacetamide byproducts[1].

Thioglycosides

Thioglycosides are prized for their exceptional stability. They can survive numerous synthetic transformations (e.g., protection/deprotection cycles) and are only activated by specific thiophilic promoters like N-iodosuccinimide (NIS) and trifluoromethanesulfonic acid (TfOH)[4]. This stability enables orthogonal "armed/disarmed" glycosylation strategies, allowing for the sequential assembly of complex oligosaccharides without intermediate deprotection steps[4].

Comparative Performance Data

Feature2-Tosyloxymethyl-3,4-dihydro-2H-pyranTrichloroacetimidatesThioglycosides
Donor Class Glycal / Enol EtherSchmidt DonorThioacetal
Primary Application 2-Deoxyglycosides / THP Ethers[3]Standard Glycosylations[1]Orthogonal Synthesis[4]
Activation Method Brønsted/Lewis Acids (POCl3, TfOH)[3]Mild Lewis Acids (TMSOTf)[1]Thiophilic Promoters (NIS/TfOH)[1]
Shelf Stability Moderate to HighLow (Requires cold storage)[1]Very High (Bench stable)[4]
Common Byproducts cis/trans stereoisomers[3]Trichloroacetamides[1]Succinimide derivatives[1]

Decision Workflow for Donor Selection

DecisionTree Start Target Glycosidic Linkage Deoxy 2-Deoxyglycoside Start->Deoxy Standard Standard Glycoside (C2-substituted) Start->Standard Glycal Glycal / DHP Donors (e.g., 2-Tosyloxymethyl-DHP) Deoxy->Glycal TCA Trichloroacetimidates (High Reactivity) Standard->TCA Mild Lewis Acid Thio Thioglycosides (High Stability) Standard->Thio Orthogonal Activation

Decision matrix for selecting optimal glycosyl donors based on target linkage.

Experimental Methodologies (Self-Validating Protocols)

Protocol 1: Synthesis of 2-Deoxyglycosides via 2-Tosyloxymethyl-3,4-dihydro-2H-pyran

This protocol outlines the acid-catalyzed addition of an alcohol acceptor to the DHP donor, yielding a functionalized 2-deoxyglycoside[3].

  • Causality & Design: Phosphorus oxytrichloride (POCl3) is utilized as a mild source of acidic species to initiate the protonation of the enol ether. Triethylamine is added post-reaction to neutralize the acid, preventing the reversible cleavage of the newly formed acetal linkage during concentration[3].

Step-by-Step Procedure:

  • Dissolve 3.0 g of 2-tosyloxymethyl-3,4-dihydro-2H-pyran and 1.91 g of p-chlorobenzyl alcohol (acceptor) in 40 mL of anhydrous diethyl ether[3].

  • Add 2-3 drops of phosphorus oxytrichloride (POCl3) to the solution to initiate electrophilic activation[3].

  • Stir the reaction mixture continuously at room temperature for 36 hours[3].

  • Quench the reaction by adding 2 drops of triethylamine to neutralize the acidic environment[3].

  • Concentrate the mixture by evaporation under reduced pressure[3].

  • Purify the residue via silica gel column chromatography (eluent: 8:1 hexane/ethyl acetate) to isolate the trans and cis isomers of the resulting 6-(4-chlorobenzyloxy)-2-tosyloxymethyltetrahydropyran[3].

Protocol 2: Orthogonal Activation of Thioglycosides
  • Causality & Design: Molecular sieves are critical to scavenge trace water, which would otherwise trap the oxocarbenium ion to form an undesired hemiacetal. NIS acts as the iodonium source to activate the sulfur, while TfOH accelerates the departure of the aglycone[1].

Step-by-Step Procedure:

  • Co-evaporate the thioglycoside donor (1.0 equiv) and alcohol acceptor (1.2 equiv) with anhydrous toluene to remove azeotropic water.

  • Dissolve the mixture in anhydrous CH2Cl2 and add freshly activated 4Å molecular sieves. Stir for 30 minutes at room temperature.

  • Cool the suspension to -20 °C under an argon atmosphere.

  • Add N-iodosuccinimide (NIS, 1.2 equiv) followed by a catalytic amount of trifluoromethanesulfonic acid (TfOH, 0.1 equiv)[1].

  • Monitor via TLC. Upon completion (typically 15-30 minutes), quench with saturated aqueous Na2S2O3 (to reduce excess iodine) and triethylamine[1].

  • Filter the mixture through Celite, extract the organic layer, and purify via flash chromatography.

Reaction Pathway Analysis

Mechanism D 2-Tosyloxymethyl-3,4-dihydro-2H-pyran (Glycosyl Donor) A Acidic Activation (e.g., POCl3, TfOH) D->A O Oxocarbenium Ion Intermediate (Double bond protonation) A->O N Nucleophilic Attack (ROH Acceptor) O->N P 2-Deoxyglycoside / THP Ether (cis/trans mixture) N->P

Reaction mechanism of 2-tosyloxymethyl-3,4-dihydro-2H-pyran via oxocarbenium intermediate.

References

  • Synthesis of trans-6-(4-chlorobenzyloxy)
  • Highly Reactive Glycosylation with 1-O-(Methylthio)
  • Source: nih.
  • Source: acs.

Sources

Validation

Alternative reagents for activating the primary alcohol of (3,4-dihydro-2H-pyran-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals The activation of the primary alcohol of (3,4-dihydro-2H-pyran-2-yl)methanol is a critical step in the synthesis of a wide array of bioactive molecules and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The activation of the primary alcohol of (3,4-dihydro-2H-pyran-2-yl)methanol is a critical step in the synthesis of a wide array of bioactive molecules and complex organic frameworks.[1] This versatile building block requires a strategic approach to transform its hydroxyl group into a good leaving group or to oxidize it to an aldehyde, paving the way for subsequent nucleophilic substitution, coupling reactions, or reductive aminations.[1][2] This guide provides an in-depth comparison of alternative reagents and methodologies for this pivotal transformation, offering field-proven insights and experimental data to inform your synthetic strategy.

I. Conversion to Sulfonate Esters: Creating a Superior Leaving Group

One of the most common strategies to activate a primary alcohol is to convert it into a sulfonate ester, such as a tosylate or mesylate. This transformation drastically enhances the leaving group ability of the hydroxyl group, facilitating subsequent nucleophilic substitution reactions.[3]

A. Tosylation with p-Toluenesulfonyl Chloride (TsCl)
  • Mechanism: The alcohol oxygen attacks the electrophilic sulfur atom of tosyl chloride, typically in the presence of a base like pyridine or triethylamine, to form the tosylate ester. The base neutralizes the HCl generated during the reaction.[4]

  • Expert Insights: While pyridine has been a traditional choice, its use in large quantities can sometimes lead to side reactions, such as the formation of the corresponding alkyl chloride.[5] A combination of triethylamine (TEA) and a catalytic amount of 4-dimethylaminopyridine (DMAP) in a non-polar solvent like dichloromethane (DCM) often provides cleaner and more efficient reactions.[6] For sterically unhindered primary alcohols, a novel water-solvent method using KOH and a catalytic amount of a lipophilic tertiary amine has been developed as a greener alternative.[5]

Experimental Protocol: General Tosylation [4][6][7]

  • Dissolve (3,4-dihydro-2H-pyran-2-yl)methanol (1.0 eq.) in anhydrous DCM (10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq.) followed by a catalytic amount of DMAP (0.1 eq.).

  • Add p-toluenesulfonyl chloride (1.2-1.5 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash successively with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

B. Mesylation with Methanesulfonyl Chloride (MsCl)
  • Mechanism: Similar to tosylation, the alcohol attacks methanesulfonyl chloride in the presence of a base to form the mesylate ester.

  • Expert Insights: Mesylates are also excellent leaving groups and are often used interchangeably with tosylates.[3] The choice between tosylation and mesylation can sometimes depend on the specific substrate and subsequent reaction conditions. Mesylation is typically performed under similar conditions to tosylation, using a base like triethylamine or pyridine in DCM.[8][9] Methanesulfonic anhydride can be used as an alternative to methanesulfonyl chloride to avoid the formation of alkyl chloride byproducts.[8]

Experimental Protocol: General Mesylation [9][10]

  • Dissolve the alcohol (1.0 eq.) in anhydrous DCM (0.2 M solution).

  • Add triethylamine (1.5 eq.) and cool the mixture to 0 °C.

  • Add methanesulfonyl chloride (1.1-1.2 eq.) dropwise over 5-10 minutes.

  • Stir the reaction at 0 °C for an additional 15-30 minutes.

  • Work up the reaction by washing with cold water, cold 10% HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer and concentrate to obtain the crude mesylate.

Sulfonylation_Mechanism

II. Oxidation to the Aldehyde: A Gateway to Further Functionalization

Oxidation of the primary alcohol to the corresponding aldehyde, 3,4-dihydro-2H-pyran-2-carbaldehyde, opens up a vast array of synthetic possibilities, including reductive amination, Wittig reactions, and the formation of cyanohydrins. Several mild and selective oxidation methods are available.

A. Dess-Martin Periodinane (DMP) Oxidation
  • Mechanism: The Dess-Martin periodinane is a hypervalent iodine reagent that oxidizes primary alcohols to aldehydes under mild, neutral conditions.[11][12] The reaction proceeds through the formation of an intermediate periodinane ester, followed by an intramolecular elimination.[13]

  • Expert Insights: DMP oxidation is known for its high efficiency, broad functional group tolerance, and mild reaction conditions (typically room temperature in DCM).[11][14] The reaction is often complete within a few hours and the workup is relatively straightforward.[12] The byproduct, 2-iodoxybenzoic acid (IBX), can be removed by filtration after quenching the reaction. To protect acid-labile compounds, a buffer such as pyridine or sodium bicarbonate can be added.[11]

Experimental Protocol: Dess-Martin Oxidation [2]

  • To a stirred solution of (3,4-dihydro-2H-pyran-2-yl)methanol (1.0 eq.) in anhydrous DCM at 0 °C, add Dess-Martin periodinane (1.2 eq.) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction progress by TLC.

  • Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir vigorously until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

B. Swern Oxidation
  • Mechanism: The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C).[15][16] The alcohol adds to the activated DMSO species, and subsequent deprotonation by a hindered base like triethylamine or diisopropylethylamine (DIPEA) leads to the formation of the aldehyde.[16]

  • Expert Insights: The Swern oxidation is another very mild and highly selective method for oxidizing primary alcohols to aldehydes.[15][17] It is particularly useful for sensitive substrates due to the low reaction temperatures. However, the reaction produces the foul-smelling byproduct dimethyl sulfide and toxic carbon monoxide gas, necessitating the use of a well-ventilated fume hood.[15] Careful temperature control is crucial to avoid side reactions.

Experimental Protocol: Swern Oxidation [18]

  • In a flask under an inert atmosphere, dissolve oxalyl chloride (1.2 eq.) in anhydrous DCM and cool to -78 °C.

  • Slowly add a solution of DMSO (2.4 eq.) in DCM, maintaining the temperature below -60 °C.

  • Stir for 5 minutes, then slowly add a solution of (3,4-dihydro-2H-pyran-2-yl)methanol (1.0 eq.) in DCM.

  • Stir for 15-30 minutes at -78 °C.

  • Add triethylamine (5.0 eq.) and stir for another 5 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench with water and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

Oxidation_Workflow cluster_DMP Dess-Martin Oxidation cluster_Swern Swern Oxidation Start (3,4-dihydro-2H-pyran-2-yl)methanol DMP_Reagent Dess-Martin Periodinane DCM, rt Start->DMP_Reagent Mild Conditions Swern_Reagents 1. (COCl)₂, DMSO, DCM, -78 °C 2. Et₃N Start->Swern_Reagents Low Temperature Product 3,4-dihydro-2H-pyran-2-carbaldehyde DMP_Reagent->Product Swern_Reagents->Product

III. Direct Conversion to Alkyl Halides: The Appel Reaction

  • Mechanism: The Appel reaction provides a direct route to convert primary alcohols to the corresponding alkyl halides using a combination of triphenylphosphine (PPh₃) and a carbon tetrahalide (e.g., CBr₄ or CCl₄).[19][20] The reaction proceeds via an oxyphosphonium halide intermediate, which is then displaced by the halide ion in an SN2 fashion.[19]

  • Expert Insights: This method is advantageous as it occurs under neutral conditions, making it suitable for acid- or base-sensitive substrates.[20] The reaction generally provides high yields. A significant drawback is the formation of triphenylphosphine oxide as a byproduct, which can sometimes be challenging to separate from the desired product.[20]

Experimental Protocol: Appel Reaction (for Bromination)

  • Dissolve (3,4-dihydro-2H-pyran-2-yl)methanol (1.0 eq.) and triphenylphosphine (1.2 eq.) in anhydrous DCM or acetonitrile.

  • Cool the solution to 0 °C.

  • Slowly add a solution of carbon tetrabromide (1.2 eq.) in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Concentrate the reaction mixture and purify by column chromatography to separate the product from triphenylphosphine oxide.

IV. Comparative Summary

Reagent/MethodProductKey AdvantagesKey DisadvantagesTypical Conditions
p-Toluenesulfonyl Chloride (TsCl) TosylateForms an excellent leaving group; well-established method.Can produce HCl; potential for chloride side-product formation.Et₃N, DMAP (cat.), DCM, 0 °C to rt.[4][6][7]
Methanesulfonyl Chloride (MsCl) MesylateForms an excellent leaving group; often high yielding.Can produce HCl.Et₃N, DCM, 0 °C.[9][10]
Dess-Martin Periodinane (DMP) AldehydeVery mild, neutral conditions; high selectivity; easy workup.[11][12]Reagent is moisture sensitive and can be explosive under certain conditions.DCM, rt.[2]
Swern Oxidation AldehydeVery mild, low temperature; excellent for sensitive substrates.[15][17]Forms foul-smelling and toxic byproducts; requires strict temperature control.[15](COCl)₂, DMSO, Et₃N, DCM, -78 °C.[18]
Appel Reaction (CBr₄/PPh₃) Alkyl BromideNeutral conditions; high yields.[19][20]Difficult separation of triphenylphosphine oxide byproduct.[20]CBr₄, PPh₃, DCM, 0 °C to rt.

V. Conclusion

The choice of reagent for activating the primary alcohol of (3,4-dihydro-2H-pyran-2-yl)methanol is contingent upon the desired synthetic outcome and the overall synthetic strategy. For transformations requiring a good leaving group for subsequent nucleophilic substitution, tosylation or mesylation are reliable and well-established methods. When the target is the aldehyde for further functionalization, both the Dess-Martin periodinane and Swern oxidations offer mild and selective pathways, with the choice often dictated by the scale of the reaction and the tolerance for byproducts. The Appel reaction provides a direct and neutral route to the corresponding alkyl halide. By understanding the nuances of each of these methods, researchers can make informed decisions to optimize their synthetic routes and achieve their target molecules with greater efficiency.

References

  • Dess–Martin oxidation - Wikipedia. Available at: [Link]

  • Dess–Martin periodinane (DMP) oxidation - Chemistry Steps. Available at: [Link]

  • Dess-Martin Oxidation - Organic Chemistry Portal. Available at: [Link]

  • Alcohol to Mesylate - Common Conditions. Available at: [Link]

  • Synthesis of Mesylates From Alcohols - [www.rhodium.ws] - designer-drug .com. Available at: [Link]

  • Alcohol to Mesylate using MsCl, base - Organic Synthesis. Available at: [Link]

  • 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC. Available at: [Link]

  • Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines - ResearchGate. Available at: [Link]

  • EXPERIMENTAL SUPPORTING INFORMATION - The Royal Society of Chemistry. Available at: [Link]

  • Alcohol Reactions - ChemTalk. Available at: [Link]

  • Swern oxidation - Wikipedia. Available at: [Link]

  • Appel Reaction - Organic Chemistry Portal. Available at: [Link]

  • Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - Semantic Scholar. Available at: [Link]

  • Appel Reaction | Chem-Station Int. Ed. Available at: [Link]

  • Alcohol to Tosylate using Tosyl Cl, base - Organic Synthesis. Available at: [Link]

  • Tosylation protocol? : r/Chempros - Reddit. Available at: [Link]

  • Swern Oxidation Proceedure - MSU chemistry. Available at: [Link]

  • Swern Oxidation of Alcohols To Aldehydes and Ketones - Master Organic Chemistry. Available at: [Link]

Sources

Comparative

Mechanistic Insights into Nucleophilic Attack on 2-Tosyloxymethyl-3,4-dihydro-2H-pyran: A Comparative Guide

Introduction For researchers, scientists, and professionals in drug development, the precise and predictable formation of new chemical bonds is paramount. The 2-tosyloxymethyl-3,4-dihydro-2H-pyran scaffold is a valuable...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

For researchers, scientists, and professionals in drug development, the precise and predictable formation of new chemical bonds is paramount. The 2-tosyloxymethyl-3,4-dihydro-2H-pyran scaffold is a valuable and versatile building block in synthetic organic chemistry, offering a gateway to a diverse range of functionalized dihydropyran derivatives. The strategic placement of a tosylate group on the exocyclic C-2 methyl substituent transforms the otherwise unreactive hydroxyl group into an excellent leaving group, priming the molecule for nucleophilic substitution.[1]

This technical guide provides an in-depth analysis of the mechanistic pathways governing nucleophilic attack on this substrate. We will explore the underlying principles that dictate its reactivity, compare its performance against relevant alternative electrophiles, and provide detailed experimental protocols for key transformations. By understanding the subtle interplay of steric and electronic factors, chemists can harness the full potential of this important synthetic intermediate.

Mechanistic Overview: A Predominantly S(_N)2 Trajectory

Nucleophilic substitution at the primary carbon of the 2-tosyloxymethyl group on the 3,4-dihydro-2H-pyran ring proceeds almost exclusively through a bimolecular nucleophilic substitution (S(_N)2) mechanism.[2] This is a single, concerted step where the incoming nucleophile attacks the electrophilic carbon atom from the backside relative to the leaving group, leading to an inversion of stereochemistry at the reaction center.[3]

Several key factors contribute to the favorability of the S(_N)2 pathway for this substrate:

  • Primary Substrate: The electrophilic carbon is primary, meaning it is bonded to only one other carbon atom. This minimizes steric hindrance, allowing for facile backside attack by the nucleophile.[4]

  • Excellent Leaving Group: The tosylate anion (TsO ) is a very stable species due to the delocalization of the negative charge through resonance across the sulfonyl group and the aromatic ring. This makes it an excellent leaving group, facilitating the substitution reaction.[5]

  • Allylic-like System: The substrate can be considered an "allylic-like" ether. The presence of the endocyclic double bond and the ring oxygen can influence the reactivity of the exocyclic electrophilic center. Allylic halides and tosylates are known to exhibit enhanced S(_N)2 reactivity compared to their saturated counterparts.[6][7][8] This acceleration is attributed to the stabilization of the S(_N)2 transition state through orbital overlap with the adjacent π-system.[9]

The general mechanism can be visualized as a single transition state where the nucleophile-carbon bond is forming concurrently with the carbon-leaving group bond breaking.

Caption: Generalized S(_N)2 mechanism on 2-tosyloxymethyl-3,4-dihydro-2H-pyran.

The Influence of the Dihydropyran Ring: Stereoelectronic Effects

The dihydropyran ring is not a passive spectator in this reaction. Its conformation and the presence of the endocyclic oxygen atom introduce important stereoelectronic effects that can modulate the reactivity of the C-2 substituent. The anomeric effect, a well-known stereoelectronic phenomenon in carbohydrate chemistry, describes the tendency of an electronegative substituent at the anomeric carbon (C-1 in pyranoses) to adopt an axial orientation. While the reaction center in our substrate is exocyclic, the underlying principle of orbital overlap is still relevant.

Specifically, the interaction between the lone pairs of the ring oxygen and the antibonding orbital (σ*) of the C-OTs bond can influence the stability of the ground state and the transition state. A favorable alignment of these orbitals can lower the activation energy of the reaction. Computational studies on related systems suggest that the conformation of the dihydropyran ring plays a crucial role in dictating the optimal trajectory for nucleophilic attack.[10][11]

Comparative Reactivity Analysis

To truly appreciate the synthetic utility of 2-tosyloxymethyl-3,4-dihydro-2H-pyran, it is instructive to compare its reactivity with that of alternative electrophiles.

Electrophile Structure Relative Reactivity (Qualitative) Key Mechanistic Features & Considerations
2-Tosyloxymethyl-3,4-dihydro-2H-pyran HighPrimary, allylic-like system. Favors S(_N)2. Stereoelectronic effects from the ring can influence rate.
2-Tosyloxymethyl-tetrahydropyran ModeratePrimary, non-allylic system. Standard S(_N)2 reactivity. Serves as a good baseline for comparison.
(Cyclohex-1-en-1-yl)methyl Tosylate HighPrimary, allylic system. Reactivity is comparable to the dihydropyran analog, but lacks the influence of the endocyclic oxygen.
2-Tosyloxymethylfuran VariableAromatic system. Reactivity is more complex and can involve ring-opening or substitution at the ring depending on the nucleophile and conditions.

Discussion of Comparative Data:

The enhanced reactivity of the dihydropyran and cyclohexene-derived tosylates over the saturated tetrahydropyran analog highlights the activating "allylic effect." The delocalization of electron density from the double bond into the developing p-orbital in the S(_N)2 transition state provides significant stabilization, thereby lowering the activation energy.

In contrast, the furan-based system presents a more complex reactivity profile. While the tosylate is on a primary carbon, the aromaticity of the furan ring can lead to different reaction pathways. Strong nucleophiles may still favor S(_N)2 displacement, but side reactions involving the furan ring are more prevalent compared to the dihydropyran system.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the preparation of the starting material and a representative nucleophilic substitution reaction.

Protocol 1: Synthesis of 2-Tosyloxymethyl-3,4-dihydro-2H-pyran

This procedure details the conversion of the commercially available (3,4-dihydro-2H-pyran-2-yl)methanol to its corresponding tosylate.

Materials:

  • (3,4-dihydro-2H-pyran-2-yl)methanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM)

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

Procedure:

  • Dissolve (3,4-dihydro-2H-pyran-2-yl)methanol (1.0 eq.) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (1.5 eq.) to the stirred solution.

  • Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding cold deionized water.

  • Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous NaHCO(_3), and brine.

  • Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure to obtain the crude tosylate.

  • Purify the product by column chromatography on silica gel.

Tosylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Alcohol in DCM B Cool to 0 °C A->B C Add Pyridine B->C D Add TsCl C->D E Stir at 0 °C for 4h D->E F Monitor by TLC E->F G Quench with Water F->G Reaction Complete H Wash with HCl, NaHCO3, Brine G->H I Dry and Concentrate H->I J Column Chromatography I->J

Caption: Workflow for the synthesis of 2-tosyloxymethyl-3,4-dihydro-2H-pyran.

Protocol 2: Nucleophilic Substitution with Azide

This protocol describes a typical S(_N)2 reaction using sodium azide as the nucleophile to synthesize 2-(azidomethyl)-3,4-dihydro-2H-pyran.

Materials:

  • 2-Tosyloxymethyl-3,4-dihydro-2H-pyran (1.0 eq.)

  • Sodium azide (NaN(_3)) (1.5 eq.)

  • Anhydrous Dimethylformamide (DMF)

  • Deionized water

  • Diethyl ether

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO(_4))

Procedure:

  • In a round-bottom flask, dissolve the alkyl tosylate in anhydrous DMF.[1]

  • Add sodium azide to the solution.[1]

  • Heat the reaction mixture to 60-80 °C and stir for 3-6 hours.[1]

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into deionized water.[1]

  • Extract the aqueous mixture with diethyl ether (3 times).[1]

  • Combine the organic extracts and wash with brine.[1]

  • Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure.

  • Purify the resulting alkyl azide by column chromatography if necessary.

Conclusion

The nucleophilic attack on 2-tosyloxymethyl-3,4-dihydro-2H-pyran is a robust and predictable transformation that primarily follows an S(_N)2 mechanism. Its identity as an allylic-like primary tosylate confers high reactivity, making it a superior electrophile compared to its saturated counterparts. The stereoelectronic contributions of the dihydropyran ring, while subtle, offer opportunities for fine-tuning reactivity and stereoselectivity. The provided protocols serve as a reliable starting point for the synthesis and functionalization of this valuable heterocyclic building block. A thorough understanding of the mechanistic principles outlined in this guide will empower researchers to effectively utilize this reagent in the synthesis of complex molecules for a wide range of applications, from pharmaceuticals to materials science.

References

  • Stereoelectronic preference for axial addition of nucleophiles leading to 2,6-trans-THPS. (n.d.). ResearchGate. Retrieved March 31, 2026, from [Link]

  • SN1 and SN2 Reactions of Allylic Halides and Tosylates. (n.d.). OpenOChem Learn. Retrieved March 31, 2026, from [Link]

  • Capurso, M., Gette, R., Radivoy, G., & Dorn, V. (2019). The Sn2 Reaction: A Theoretical-Computational Analysis of a Simple and Very Interesting Mechanism. MDPI. [Link]

  • Capurso, M., Gette, R., Radivoy, G., & Dorn, V. (2025). The Sn2 Reaction: A Theoretical-Computational Analysis of a Simple and Very Interesting Mechanism. ResearchGate. [Link]

  • Stereoelectronic effect. (n.d.). In Wikipedia. Retrieved March 31, 2026, from [Link]

  • Capurso, M., Gette, R., Radivoy, G., & Dorn, V. (n.d.). the sn2 reaction: a theoretical-computational analysis of a simple and very interesting mechanism. Sciforum. Retrieved March 31, 2026, from [Link]

  • Erden, I., Gronert, S., et al. (n.d.). Effect of Allylic Groups on SN2 Reactivity. PMC. [Link]

  • Stereoelectronic effects on reactivity. Crystal-structure–reactivity correlations for acetals with synperiplanar lone pairs. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • 16.5: SN2 Reactions of Allylic Halides and Tosylates. (2020). Chemistry LibreTexts. [Link]

  • 15.5: SN2 Reactions of Allylic Halides and Tosylates. (2019). Chemistry LibreTexts. [Link]

  • The SN2 Reaction Mechanism. (2026). Master Organic Chemistry. [Link]

  • Synthesis of 3,4-dihydro-2H-pyrans. (n.d.). Organic Chemistry Portal. Retrieved March 31, 2026, from [Link]

  • Tosylates And Mesylates. (2015). Master Organic Chemistry. [Link]

  • Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. (n.d.). PMC. [Link]

  • Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. (2023). MDPI. [Link]

  • Help with molecular dynamics and computational modelling to check validity of hypothesis regarding SN2 reaction mechanisms. (2020). Chemistry Stack Exchange. [Link]

  • Rate constants and activation parameters for SN2 reactions at the saturated carbon atom of RCH2LG with anionic nucleophiles. (n.d.). ResearchGate. [Link]

  • Alabugin, I. V. (2016). Stereoelectronic Effects. Wiley.
  • Mesylates and Tosylates with Practice Problems. (n.d.). Chemistry Steps. Retrieved March 31, 2026, from [Link]

  • Reactions SN2 and SN1. (n.d.). Retrieved March 31, 2026, from [Link]

  • Findlay, S. (2021). Nucleophilic Substitution Reactions (SN1 and SN2). [Link]

  • Kwan, E. E. (n.d.). Chem 106: Computational Handout 2 Transition State for an SN2 Reaction Objectives. Retrieved March 31, 2026, from [Link]

  • Continuous multistep synthesis of 2-(azidomethyl)oxazoles. (2018). PMC. [Link]

  • 11.2: The SN2 Reaction. (2024). Chemistry LibreTexts. [Link]

  • Summer Scholar Report. (n.d.). NESACS. Retrieved March 31, 2026, from [Link]

  • Chong, C. T. (2024). Stereoelectronic Effects. Baran Group Meeting. [Link]

  • Synthesis of dihydro-2H-pyran-3(4H)-one. (n.d.). ResearchGate. [Link]

  • Continuous multistep synthesis of 2-(azidomethyl)oxazoles. (2018). Beilstein Journals. [Link]

Sources

Validation

Comparative Reactivity of Tosylate vs. Mesylate on the Dihydropyran Scaffold: A Comprehensive Guide for Synthetic Chemists

The dihydropyran scaffold is a ubiquitous structural motif in carbohydrate chemistry, natural product synthesis, and pharmaceutical development. Functionalizing this rigid, oxygen-containing ring often requires the conve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The dihydropyran scaffold is a ubiquitous structural motif in carbohydrate chemistry, natural product synthesis, and pharmaceutical development. Functionalizing this rigid, oxygen-containing ring often requires the conversion of hydroxyl groups into highly reactive sulfonate leaving groups. While triflates are the most reactive, their instability often leads to unwanted ring contractions or degradation. Consequently, the choice almost always narrows down to Tosylate (OTs) versus Mesylate (OMs) [1].

This guide objectively compares the reactivity profiles of tosylates and mesylates on the dihydropyran scaffold, providing mechanistic causality, comparative data, and self-validating experimental protocols to guide your synthetic strategy.

Theoretical Grounding & Mechanistic Causality

While both tosylates and mesylates are excellent leaving groups due to the resonance stabilization of their sulfonate anions[1], their behavior on a conformationally constrained dihydropyran ring diverges significantly due to steric and electronic microenvironments.

  • Steric Dictation and SN2 Kinetics: The dihydropyran ring forces substituents into specific axial or equatorial orientations. The tosylate group (p-toluenesulfonate) possesses a bulky aromatic ring that introduces severe 1,3-diaxial interactions and physically shields the electrophilic carbon from backside SN2 attack. Conversely, the mesylate group (methanesulfonate) is compact. For secondary alcohols on the pyran ring, mesylates exhibit significantly faster SN2 kinetics because they lower the steric energy barrier of the transition state[2].

  • Divergent Pathways (SN2 vs. E2): Because the bulky tosylate group hinders nucleophilic substitution, basic nucleophiles (e.g., benzoate, alkoxides) are often forced to act purely as bases. If the tosylate is in an axial position, abstraction of an anti-periplanar adjacent proton leads to rapid E2 anti-elimination, forming a dihydropyran double bond[3]. If direct SN2 displacement is the primary objective, mesylates are the superior choice[4].

  • Chemoselectivity and Cleavage: Tosylates offer a distinct advantage in chemoselectivity; their bulk allows for the selective protection of primary alcohols over secondary ones in polyhydroxylated pyranoses. Furthermore, tosylates can be cleaved under exceptionally mild single-electron transfer conditions (e.g., Magnesium metal in methanol), which is critical for preserving the acid-sensitive enol-ether functionality of dihydropyrans[3].

Comparative Reactivity Data

The following table summarizes the operational differences between OTs and OMs on dihydropyran and related pyranose systems.

PropertyMesylate (OMs)Tosylate (OTs)Mechanistic Driver / Causality
Leaving Group Ability HighVery HighExtensive delocalization of the negative charge; p-tolyl group provides slight inductive stabilization[1].
Steric Profile Low (Methyl group)High (p-Tolyl group)Aromatic ring on OTs restricts nucleophile trajectory during backside attack at secondary ring carbons.
Regioselectivity (1° vs 2° OH) Poor to ModerateExcellentOTs selectively reacts with unhindered primary alcohols due to its large steric volume.
SN2 Rate (2° Ring Carbon) FastSlow to ModerateReduced steric clash in the transition state heavily favors OMs for crowded pyran ring carbons[4].
E2 Elimination Tendency LowerHigherSteric hindrance to SN2 with OTs forces basic nucleophiles to abstract adjacent protons, yielding dihydropyrans[3].
Cleavage / Deprotection Requires strong reductantsMild (e.g., Mg/MeOH)OTs can be cleaved via single-electron transfer, preserving delicate dihydropyran double bonds[3].

Mechanistic Visualization: Divergent Pathways

The diagram below illustrates how the choice of sulfonate dictates the reaction pathway on a secondary carbon of the dihydropyran scaffold.

G Substrate Dihydropyran Scaffold (Secondary Alcohol) Ms_Intermediate Mesylate (OMs) Low Steric Profile Substrate->Ms_Intermediate MsCl, Et3N Ts_Intermediate Tosylate (OTs) High Steric Profile Substrate->Ts_Intermediate TsCl, Pyridine SN2_Pathway S_N2 Substitution (Inversion of Configuration) Ms_Intermediate->SN2_Pathway Nucleophile (Fast S_N2) Ts_Intermediate->SN2_Pathway Nucleophile (Slow/Hindered) E2_Pathway E2 Elimination (Dihydropyran Double Bond) Ts_Intermediate->E2_Pathway Base / Nucleophile (Favored)

Caption: Divergent reactivity pathways of dihydropyran mesylates and tosylates under nucleophilic conditions.

Self-Validating Experimental Protocols

Dihydropyrans are essentially cyclic enol ethers and are notoriously acid-sensitive. The generation of HCl during sulfonate esterification necessitates strictly buffered, self-validating protocols to prevent ring-opening or polymerization.

Protocol A: Synthesis of Dihydropyran-3-yl Mesylate (Optimized for SN2)

Designed for maximizing substitution yields at secondary positions.

  • Reaction Setup: Dissolve the dihydropyranol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add Triethylamine (Et3N, 1.5 eq).

    • Causality: Et3N acts as an acid scavenger. Neutralizing the HCl byproduct instantly is critical to prevent the acid-catalyzed hydration of the dihydropyran double bond.

  • Sulfonylation: Cool the mixture to 0 °C. Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise over 15 minutes.

    • Causality: The reaction is highly exothermic. Maintaining 0 °C prevents thermal degradation and suppresses unwanted side reactions.

  • Self-Validating Quench: After 2 hours, quench the reaction by adding saturated aqueous NaHCO3.

    • Validation Check: The cessation of CO2 gas evolution confirms complete neutralization of excess acid. TLC (Hexanes/EtOAc) must show the complete disappearance of the polar alcohol spot and the appearance of a less polar, UV-active mesylate spot.

  • Isolation: Extract with DCM, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure at ambient temperature to avoid thermal decomposition.

Protocol B: Regioselective Tosylation and E2 Elimination

Designed to force the formation of a new double bond via anti-elimination[3].

  • Regioselective Protection: Dissolve the pyranose substrate in anhydrous Pyridine (0.5 M). Add p-Toluenesulfonyl chloride (TsCl, 1.1 eq) at room temperature.

    • Causality: Pyridine serves as both the solvent and the base. Its inherent steric bulk synergizes with the bulky TsCl to ensure exclusive reaction at the least hindered hydroxyl groups, leaving crowded secondary alcohols untouched.

  • Elimination Reaction: Isolate the tosylate. Dissolve it in anhydrous DMF and add Sodium Benzoate (NaOBz, 2.0 eq). Heat to 130 °C for 5 days[3].

    • Causality: The bulky benzoate anion cannot easily access the sterically shielded backside of the tosylate for SN2. Instead, it acts as a base, abstracting the axial proton to drive the E2 elimination.

  • Self-Validating Analysis:

    • Validation Check: Obtain a crude 1H-NMR spectrum. The successful E2 pathway is validated by the disappearance of the broad tosylate methine proton and the emergence of distinct olefinic protons in the 5.5–6.5 ppm region, confirming the dihydropyran formation[3].

Experimental Workflow Visualization

Workflow Step1 1. Sulfonylation Reagent: MsCl / TsCl Base: Pyridine / Et3N Step2 2. Quench & Isolate Buffer: NaHCO3 Avoid acid degradation Step1->Step2 Step3 3. Displacement Reagent: NaN3 / NaOBz Solvent: DMF, Heat Step2->Step3 Step4 4. Validation Analysis: 1H-NMR / TLC Check for E2 side-products Step3->Step4

Caption: Self-validating experimental workflow for sulfonate synthesis and subsequent substitution.

Sources

Comparative

The Application Scientist's Guide to Stereochemical Validation: Products of 2-Tosyloxymethyl-3,4-dihydro-2H-pyran

Introduction: The Stereochemical Challenge 2-Tosyloxymethyl-3,4-dihydro-2H-pyran is a highly versatile chiral synthon used extensively in the synthesis of C-glycosides, macrolides, and pharmaceutical intermediates. A pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Stereochemical Challenge

2-Tosyloxymethyl-3,4-dihydro-2H-pyran is a highly versatile chiral synthon used extensively in the synthesis of C-glycosides, macrolides, and pharmaceutical intermediates. A prototypical functionalization of this scaffold involves the acid-catalyzed addition of alcohols across the enol ether double bond. For instance, reacting it with p-chlorobenzyl alcohol in the presence of phosphorus oxytrichloride yields a mixture of cis- and trans-6-(4-chlorobenzyloxy)-2-tosyloxymethyltetrahydropyran[1].

Because the pharmacological efficacy of tetrahydropyran-containing drugs heavily depends on their precise 3D conformation, accurately validating the stereochemistry at the newly formed C6 stereocenter relative to the pre-existing C2 chiral center is a critical quality control step. This guide objectively compares the analytical methods available for this validation, providing actionable, causality-driven protocols for the bench scientist.

The Causality of Conformation in Tetrahydropyrans

Before deploying any analytical technique, one must understand the intrinsic conformational bias of the molecule. Substituted tetrahydropyrans predominantly adopt a rigid chair conformation. The C6-alkoxy group (e.g., p-chlorobenzyloxy) experiences a strong generalized anomeric effect, heavily biasing it toward an axial orientation to maximize stabilizing orbital overlap.

The C2-tosyloxymethyl group's orientation (equatorial vs. axial) will then dictate whether the overall molecule is the cis or trans diastereomer. Analytical methods exploit these rigid geometric realities—either by measuring through-space proton distances (NMR), mapping electron density (X-ray), or analyzing chiroptical light absorption (ECD/VCD).

Comparison of Stereochemical Validation Methods

1D/2D NMR Spectroscopy (NOESY/ROESY)
  • Mechanism: Nuclear Overhauser Effect Spectroscopy (NOESY) measures through-space dipolar coupling between protons that are closer than 5 Å to one another[2],[3].

  • Application: By identifying 1,3-diaxial interactions between the protons at C2, C4, and C6, one can definitively assign the cis or trans relative configuration. It is the gold standard for relative stereochemistry in solution.

Single-Crystal X-Ray Diffraction (SCXRD)
  • Mechanism: Scatters X-rays off the electron clouds of the crystallized molecule to build a 3D electron density map.

  • Application: Provides unambiguous absolute and relative stereochemistry. The presence of the sulfur atom in the tosyl group and the chlorine atom in the p-chlorobenzyl group provides excellent anomalous dispersion, allowing for a highly reliable Flack parameter calculation.

Chiral Supercritical Fluid Chromatography (SFC)
  • Mechanism: Separates stereoisomers based on transient, diastereomeric interactions with a chiral stationary phase (e.g., amylose/cellulose derivatives).

  • Application: While it cannot assign absolute stereochemistry ab initio without reference standards, it is the premier method for quantifying diastereomeric excess (d.e.) and enantiomeric excess (e.e.) of the isolated cis and trans products.

Vibrational Circular Dichroism (VCD)
  • Mechanism: Measures the differential absorption of left- and right-circularly polarized infrared light during vibrational transitions.

  • Application: When experimental spectra are compared against Time-Dependent Density Functional Theory (TD-DFT) calculations, VCD can assign absolute stereochemistry in the solution state, bypassing the need for crystallization.

Quantitative Method Comparison

Validation MethodPrimary OutputSample State RequiredDestructive?Turnaround TimeHeavy Atom Required?
2D NOESY NMR Relative (cis/trans)Solution (Liquid)No2–4 HoursNo
SCXRD Absolute (R/S) & RelativeSingle Crystal (Solid)No1–3 DaysYes (for Absolute)
Chiral SFC Enantiomeric Excess (% ee)Solution (Liquid)No10–30 MinsNo
VCD / ECD Absolute (R/S)Solution (Liquid)No2–5 Days (w/ DFT)No

Experimental Protocols: Self-Validating Workflows

Protocol A: 2D NOESY NMR for Relative Stereochemistry Assignment

Objective: Determine the cis/trans relationship between the C2-tosyloxymethyl and C6-alkoxy groups.

  • Sample Preparation: Dissolve 15-20 mg of the purified tetrahydropyran in 0.6 mL of CDCl₃.

    • Causality: High concentration is required because NOE cross-peaks are typically only 1-5% the intensity of diagonal peaks. CDCl₃ is preferred as it lacks exchangeable protons that might interfere with the region of interest.

  • Degassing: Subject the NMR tube to three freeze-pump-thaw cycles.

    • Causality: Dissolved paramagnetic oxygen (O₂) provides an alternative relaxation pathway for protons, which drastically quenches the NOE signal. Degassing maximizes cross-peak intensity.

  • Acquisition Parameters: Set the mixing time ( τm​ ) to 500 ms.

    • Causality: For a small molecule (MW ~400 g/mol ) tumbling rapidly in solution, the NOE builds up slowly. A mixing time of 0.5 - 1.0 seconds allows sufficient dipole-dipole transfer to occur while preventing "spin diffusion" (where magnetization transfers from A B C, falsely implying A and C are close)[3].

  • Data Processing & Validation: Apply a zero-filling and a squared sine-bell apodization function before 2D Fourier transform. Look for cross-peaks between the C2 methine proton and the C6 methine proton.

    • Validation Logic: If the molecule is the cis diastereomer, the C6-alkoxy group will sit axially (anomeric effect), forcing the C6 proton equatorial. The C2-tosyloxymethyl will be equatorial, forcing the C2 proton axial. The lack of a 1,3-diaxial NOE between H2 and H6, combined with specific NOEs to the equatorial protons, self-validates the cis geometry.

Protocol B: SCXRD for Absolute Stereochemistry Validation

Objective: Unambiguously assign the absolute configuration of the C2 and C6 stereocenters.

  • Crystallization (Vapor Diffusion): Dissolve 5 mg of the product in a minimum volume of dichloromethane (solvent). Place this open vial inside a larger closed jar containing hexane (anti-solvent).

    • Causality: The slow vapor-phase diffusion of hexane into the DCM gently lowers the solubility of the tetrahydropyran, promoting the nucleation of high-quality, defect-free single crystals rather than rapid amorphous precipitation.

  • Data Collection (Cu K α Radiation): Mount a single crystal on a diffractometer equipped with a Copper microfocus source ( λ=1.5418 Å).

    • Causality: While Molybdenum sources are standard for routine connectivity, Copper radiation significantly enhances the anomalous scattering signal from the Sulfur atom (in the tosylate) and Chlorine atom (in the p-chlorobenzyl group). This enhanced scattering is mathematically required to determine absolute stereochemistry.

  • Refinement & Validation: Solve the structure using direct methods and refine anisotropically. Evaluate the Flack parameter.

    • Validation Logic: A Flack parameter near 0 (with an esd < 0.1) confirms the absolute stereochemistry is correct as modeled. A value near 1 indicates the true structure is the inverted enantiomer, prompting a structural reassignment.

Decision Workflow Visualization

G Start Purified Tetrahydropyran Product Goal What is the primary validation goal? Start->Goal Rel Relative Stereochemistry (cis/trans) Goal->Rel Abs Absolute Stereochemistry (R/S configuration) Goal->Abs NMR 2D NOESY / ROESY NMR (Analyze 1,3-diaxial NOEs) Rel->NMR State Is the sample a quality single crystal? Abs->State XRD Single-Crystal X-Ray Diffraction (SCXRD) State->XRD  Yes Liquid Liquid / Amorphous Solid State->Liquid  No Chiroptical VCD / ECD Spectroscopy + TD-DFT Calculations Liquid->Chiroptical

Fig 1: Decision matrix for stereochemical validation of tetrahydropyran derivatives.

Sources

Validation

Efficacy Analysis of 2-Tosyloxymethyl-3,4-dihydro-2H-pyran as an Alkylating Agent: A Comparative Guide

As drug development pipelines increasingly demand versatile and stereocontrollable building blocks, the selection of an optimal alkylating agent is critical. While traditional alkyl halides (chlorides, bromides, and iodi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly demand versatile and stereocontrollable building blocks, the selection of an optimal alkylating agent is critical. While traditional alkyl halides (chlorides, bromides, and iodides) have historically dominated synthetic workflows, sulfonate esters—particularly tosylates—offer superior leaving group kinetics and stability.

This guide provides an in-depth technical evaluation of 2-tosyloxymethyl-3,4-dihydro-2H-pyran as an alkylating agent, contrasting its performance with conventional alternatives. By examining the causality behind its reactivity and providing field-validated protocols, this document serves as a definitive resource for synthetic chemists and drug development professionals.

Mechanistic Causality: Why Tosylates Outperform Halides

The efficacy of 2-tosyloxymethyl-3,4-dihydro-2H-pyran stems from the inherent chemical properties of the p-toluenesulfonate (tosylate) leaving group coupled with the dihydropyran scaffold.

The Leaving Group Advantage

In nucleophilic substitution reactions (SN2), the reaction rate is heavily dependent on the stability of the leaving group once it detaches from the alkyl chain. The tosylate anion is exceptionally stable due to the delocalization of its negative charge across three highly electronegative oxygen atoms via resonance. This makes the primary carbon of the 2-tosyloxymethyl group highly electrophilic and susceptible to attack by various nucleophiles (e.g., alcohols, amines, and thiols).

Scaffold Versatility

Unlike simple alkyl tosylates, the 3,4-dihydro-2H-pyran ring introduces a secondary site for orthogonal functionalization. The cyclic enol ether (double bond) can undergo subsequent addition reactions, such as the acid-catalyzed addition of alcohols to form tetrahydropyran acetals[1]. This dual-reactivity profile allows for the rapid assembly of complex, multi-functionalized pharmaceutical intermediates.

Comparative Efficacy Data

To objectively evaluate 2-tosyloxymethyl-3,4-dihydro-2H-pyran, we compare its performance against standard alkylating agents (e.g., benzyl bromide and primary alkyl chlorides) in the synthesis of complex ether linkages.

Table 1: Performance Comparison of Alkylating Agents in Etherification

Alkylating AgentLeaving GroupReaction Temp (°C)Average Yield (%)ChemoselectivityByproduct Toxicity
2-Tosyloxymethyl-3,4-dihydro-2H-pyran Tosylate (-OTs)25 - 9085 - 92HighLow (Tosylate salts)
Benzyl Bromide Bromide (-Br)0 - 2575 - 85ModerateHigh (Lachrymator)
Primary Alkyl Chlorides Chloride (-Cl)80 - 12040 - 60LowModerate

Data Interpretation: The tosylate derivative achieves higher yields at milder temperatures compared to alkyl chlorides, while avoiding the severe handling hazards (lachrymatory properties) associated with reactive bromides.

Reaction Workflow and Pathway Visualization

The following diagram illustrates the logical flow of the nucleophilic displacement and concurrent ring functionalization when utilizing 2-tosyloxymethyl-3,4-dihydro-2H-pyran.

G A 2-Tosyloxymethyl-3,4- dihydro-2H-pyran B Nucleophile Addition (e.g., p-chlorobenzyl alcohol) A->B Reagents combined C Acid Catalysis (POCl3 / Et2O) B->C Catalyst added D S_N2 Displacement & Acetal Formation C->D Room temp reaction E Target Product (e.g., Tetrahydropyran derivative) D->E Major pathway F Stable Leaving Group (Tosylate Anion) D->F Cleaved byproduct

Caption: Workflow of nucleophilic substitution and functionalization using the tosylate alkylating agent.

Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol details the synthesis of trans-6-(4-chlorobenzyloxy)-2-tosyloxymethyltetrahydropyran, demonstrating the agent's dual capacity for alkylation and acetal formation[1].

Reagents and Equipment
  • Alkylating Agent: 2-tosyloxymethyl-3,4-dihydro-2H-pyran (3.0 g)

  • Nucleophile: p-chlorobenzyl alcohol (1.91 g)

  • Solvent: Diethyl ether (40 mL)

  • Catalyst: Phosphorus oxytrichloride (POCl3)

  • Quenching Agent: Triethylamine

Step-by-Step Methodology
  • Preparation of the Reaction Mixture: Dissolve 3.0 g of 2-tosyloxymethyl-3,4-dihydro-2H-pyran and 1.91 g of p-chlorobenzyl alcohol in 40 mL of anhydrous diethyl ether in a round-bottom flask[1]. Causality: Anhydrous ether is chosen to prevent premature hydrolysis of the tosylate group.

  • Catalytic Activation: Add 2 to 3 drops of phosphorus oxytrichloride (POCl3) to the solution[1]. Causality: POCl3 acts as a Lewis acid, activating the dihydropyran double bond for the addition of the alcohol, facilitating simultaneous ring functionalization.

  • Incubation: Allow the mixture to stir continuously at room temperature (approx. 25°C) for 1.5 days[1].

  • Quenching: Add 2 drops of triethylamine to the mixture[1]. Causality: The amine neutralizes the acidic POCl3 catalyst, halting the reaction and preventing product degradation during workup.

  • Concentration and Purification: Evaporate the solvent under reduced pressure. Subject the resulting residue to silica gel column chromatography using an 8:1 (v/v) mixture of hexane and ethyl acetate[1].

  • Isolation: Elute to isolate the primary product, yielding approximately 3.44 g of trans-6-(4-chlorobenzyloxy)-2-tosyloxymethyltetrahydropyran (the less polar fraction)[1].

Note on Alternative Conditions: For direct etherification without ring addition, reacting the tosylate with phenolic compounds (e.g., 4-fluorophenol) at elevated temperatures (90°C) for 3 hours selectively yields the corresponding phenoxymethyl dihydropyran derivative[2].

References

  • Synthesis of trans-6-(4-chlorobenzyloxy)-2-tosyloxymethyltetrahydropyran. PrepChem. Retrieved from: [Link]

  • Synthesis of 2-(4-fluorophenoxymethyl)-3,4-dihydro-2H-pyran. PrepChem. Retrieved from: [Link]

Sources

Comparative

Cost-benefit analysis of using 2-tosyloxymethyl-3,4-dihydro-2H-pyran in synthesis

Strategic Evaluation of 2-Tosyloxymethyl-3,4-dihydro-2H-pyran in Advanced Tetrahydropyran Synthesis Executive Overview In the development of complex active pharmaceutical ingredients (APIs)—ranging from HIV protease inhi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Evaluation of 2-Tosyloxymethyl-3,4-dihydro-2H-pyran in Advanced Tetrahydropyran Synthesis

Executive Overview

In the development of complex active pharmaceutical ingredients (APIs)—ranging from HIV protease inhibitors to macrolide anthelmintics like milbemycin—the construction of functionalized oxygen heterocycles is a critical bottleneck. As a Senior Application Scientist, I frequently evaluate building blocks not just on theoretical atom economy, but on operational scalability, shelf-stability, and downstream predictability.

This guide provides a rigorous cost-benefit analysis of utilizing 2-tosyloxymethyl-3,4-dihydro-2H-pyran as a primary synthetic intermediate. By comparing it against alternative halogenated or de novo synthesis strategies, we can establish a chemically logical framework for selecting the optimal pathway for pyran-ring functionalization.

Mechanistic Rationale & Chemical Causality

The selection of a leaving group in dihydropyran functionalization dictates the success of subsequent nucleophilic substitutions.

When comparing the tosylate (-OTs) group to standard halides (-Br, -Cl), the causality of the reaction kinetics heavily favors the tosylate. The tosylate anion is a highly delocalized, weak conjugate base, making it a superb leaving group for SN​2 displacements. Unlike 2-bromomethyl-3,4-dihydro-2H-pyran, which is highly susceptible to premature elimination or degradation under mildly basic conditions, the tosylate derivative remains a stable, crystalline intermediate.

By utilizing 2-tosyloxymethyl-3,4-dihydro-2H-pyran, chemists can achieve controlled synthesis of complex scaffolds without the erratic side-reactions common to allylic and homoallylic halides. This stability is particularly crucial when executing multi-step total syntheses, such as the1 [2], where precise stereocontrol and high functional group tolerance are mandatory.

Cost-Benefit Analysis: Reagent Comparison

To objectively evaluate the utility of 2-tosyloxymethyl-3,4-dihydro-2H-pyran, we must benchmark it against alternative strategies, such as the use of halogenated analogs or de novo ring synthesis (e.g., from α-ketoglutaric acid, which typically yields ~31% over four steps [3]).

Synthetic StrategySteps to Active IntermediateTypical Reaction YieldShelf Stability & HandlingOverall ROI for Scale-Up
2-Tosyloxymethyl-3,4-dihydro-2H-pyran 2 (from dihydropyranol)High (>80% for additions)Excellent (Stable, easily stored)High (Predictable kinetics offset initial mass cost)
2-Bromomethyl-3,4-dihydro-2H-pyran 1-2Moderate (Prone to elimination)Poor (Moisture/light sensitive)Low (High batch-failure rate at scale)
De Novo Pyran Synthesis (e.g., HDA) 4+Low (~31% overall)N/A (Built in situ)Moderate (Labor intensive, low atom economy)

Synthetic Decision Workflow

SynthesisWorkflow Start Target: Functionalized Tetrahydropyran API Opt1 2-Tosyloxymethyl- 3,4-dihydro-2H-pyran Start->Opt1 Strategy 1 Opt2 2-Bromomethyl- 3,4-dihydro-2H-pyran Start->Opt2 Strategy 2 Opt3 De Novo Synthesis (e.g., from acyclic precursors) Start->Opt3 Strategy 3 Eval1 High Stability Predictable SN2 Kinetics Opt1->Eval1 Eval2 Prone to Elimination Lower Yields Opt2->Eval2 Eval3 Multi-step (4+) Low Overall Yield (~31%) Opt3->Eval3 Result Optimal Scalable Intermediate Eval1->Result Preferred Pathway

Synthetic decision tree evaluating pyran functionalization strategies.

Validated Experimental Protocol: Synthesis of trans-6-(4-chlorobenzyloxy)-2-tosyloxymethyltetrahydropyran

To demonstrate the practical efficacy of this reagent, the following protocol details the synthesis of a substituted tetrahydropyran, a common motif in drug discovery. This methodology is adapted from 2 [1] and incorporates self-validating checkpoints to ensure scientific integrity.

Materials Required:

  • 2-tosyloxymethyl-3,4-dihydro-2H-pyran (3.0 g)

  • p-chlorobenzyl alcohol (1.91 g)

  • Anhydrous diethyl ether (40 mL)

  • Phosphorus oxytrichloride ( POCl3​ )

  • Triethylamine (TEA)

Step-by-Step Methodology & Causality:

  • Dissolution: Dissolve 3.0 g of 2-tosyloxymethyl-3,4-dihydro-2H-pyran and 1.91 g of p-chlorobenzyl alcohol in 40 mL of anhydrous diethyl ether.

    • Causality: Diethyl ether acts as an aprotic, non-nucleophilic solvent, ensuring that the alcohol is the sole nucleophile available to attack the intermediate.

  • Activation: Add 2-3 drops of POCl3​ to the resulting solution.

    • Causality: POCl3​ functions as a Lewis acid catalyst. It activates the enol ether double bond, generating a highly electrophilic oxocarbenium ion intermediate that facilitates the nucleophilic addition of the p-chlorobenzyl alcohol.

  • Reaction: Allow the mixture to stir continuously at room temperature for 1.5 days.

    • Causality: The extended reaction time at ambient temperature allows for thermodynamic equilibration, driving the reaction to completion without the thermal degradation risks associated with heating tosylates.

  • Quenching: Add 2 drops of triethylamine to the mixture.

    • Causality: This is a critical self-validating step. TEA neutralizes the acidic POCl3​ catalyst. Failing to quench the acid would lead to the reversible cleavage or epimerization of the newly formed acetal linkage during concentration.

  • Isolation: Concentrate the mixture by evaporation under reduced pressure.

  • Purification & Self-Validation: Subject the residue to silica gel column chromatography, eluting with an 8:1 (v/v) mixture of hexane and ethyl acetate.

    • Self-Validating System: The stereoisomers inherently validate the success of the reaction through distinct polarities. The trans-isomer (3.44 g) elutes first due to lesser polarity, followed by the cis-isomer (0.59 g) and an intermediate mixed fraction (0.86 g) [1]. This predictable chromatographic separation confirms the structural integrity of the tosylate intermediate post-reaction.

Conclusion

While the incorporation of a tosyl group inherently reduces the atom economy of the starting material due to its high molecular weight, the operational benefits far outweigh this cost. The use of 2-tosyloxymethyl-3,4-dihydro-2H-pyran provides unparalleled stability, predictable reaction kinetics, and high-yielding downstream functionalization, making it the superior choice for scaling complex oxygen-containing APIs.

References

  • PrepChem.com. "Synthesis of trans-6-(4-chlorobenzyloxy)-2-tosyloxymethyltetrahydropyran.
  • RSC Publishing. "The 3,4-dihydro-2H-pyran approach to (+)-milbemycin β3. Part 2.
  • Arkivoc. "Synthesis of dihydro-2H-pyran-3(4H)-one.

Sources

Validation

A Comparative Guide to the Synthesis of 2-Substituted Dihydropyrans: An Application Scientist's Perspective

The 2-substituted dihydropyran framework is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and biologically active compounds. Its prevalence underscores the critical importance of eff...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The 2-substituted dihydropyran framework is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and biologically active compounds. Its prevalence underscores the critical importance of efficient and stereocontrolled synthetic methodologies for its construction. This guide provides an in-depth comparison of the most prominent synthetic routes to 2-substituted dihydropyrans, offering insights into their mechanisms, advantages, limitations, and practical applications for researchers, scientists, and professionals in drug development.

The Hetero-Diels-Alder (HDA) Reaction: A Cornerstone in Dihydropyran Synthesis

The hetero-Diels-Alder (HDA) reaction stands as one of the most powerful and atom-economical methods for the synthesis of six-membered heterocycles like dihydropyrans.[1][2] This [4+2] cycloaddition involves the reaction of a conjugated diene with a dienophile containing a heteroatom, in this case, an oxygen atom, typically from a carbonyl group.[1][2]

The reaction can be categorized based on the electronic demand of the reactants:

  • Normal Electron-Demand HDA: Involves an electron-rich diene and an electron-poor dienophile.

  • Inverse Electron-Demand HDA (IED-HDA): Employs an electron-poor diene (e.g., an α,β-unsaturated carbonyl compound) and an electron-rich dienophile (e.g., an enol ether).[3][4] This variant is particularly common for dihydropyran synthesis.

A significant advancement in HDA reactions is the development of catalytic, enantioselective methods using chiral Lewis acids or organocatalysts, which provide access to optically pure dihydropyrans—a crucial requirement in medicinal chemistry.[1][4]

Mechanistic Overview of the Inverse-Electron-Demand Hetero-Diels-Alder Reaction

HDA_Mechanism Reactants α,β-Unsaturated Carbonyl (Heterodiene) + Enol Ether (Dienophile) TransitionState Endo Transition State Reactants->TransitionState Coordination & Cycloaddition Catalyst Chiral Lewis Acid (e.g., Cu(II)-Box) Catalyst->TransitionState Catalysis Cycloadduct Dihydropyran TransitionState->Cycloadduct Ring Formation

Caption: Catalytic cycle of an inverse-electron-demand HDA reaction.

Ring-Closing Metathesis (RCM): A Versatile Cyclization Strategy

Ring-closing metathesis (RCM) has emerged as a robust tool for the formation of various ring systems, including dihydropyrans.[5][6] This reaction, typically catalyzed by ruthenium-based catalysts such as Grubbs' or Hoveyda-Grubbs' catalysts, involves the intramolecular reaction of a diene to form a cyclic olefin and a small volatile olefin (e.g., ethene).[5][7]

The key to a successful RCM approach for dihydropyran synthesis lies in the efficient assembly of the acyclic diene precursor. This strategy offers the advantage of broad functional group tolerance and generally mild reaction conditions.[5] Diastereoselective RCM reactions can be achieved by employing chiral substrates or catalysts.[8]

Experimental Workflow for RCM Synthesis of Dihydropyrans

RCM_Workflow cluster_Precursor Acyclic Diene Precursor Synthesis cluster_RCM Ring-Closing Metathesis Start Starting Materials Coupling Etherification/Coupling Start->Coupling Precursor Acyclic Diene Coupling->Precursor RCM_Reaction RCM with Ru Catalyst Precursor->RCM_Reaction Purification Purification RCM_Reaction->Purification Dihydropyran 2-Substituted Dihydropyran Purification->Dihydropyran

Caption: General workflow for dihydropyran synthesis via RCM.

The Ferrier Rearrangement: A Classic Approach from Glycals

The Ferrier rearrangement is a classical and reliable method for the synthesis of 2,3-unsaturated glycosides, which are valuable precursors to 2-substituted dihydropyrans.[9] The reaction involves the nucleophilic substitution at the anomeric carbon of a glycal (a 2,3-unsaturated sugar derivative) with a concomitant allylic shift of the double bond.[9]

This rearrangement is typically promoted by a Lewis acid, and the choice of nucleophile dictates the nature of the substituent at the 2-position. For instance, using an alcohol as a nucleophile leads to the formation of a 2-alkoxy-3,4-dihydropyran.[9] The stereochemical outcome of the Ferrier rearrangement is often highly predictable, making it a valuable tool in stereoselective synthesis.[10][11]

Organocatalysis: An Emerging Powerhouse

In recent years, organocatalysis has gained significant traction as a powerful strategy for the asymmetric synthesis of complex molecules, including dihydropyrans.[12][13] N-heterocyclic carbenes (NHCs) and chiral amines are among the most successful organocatalysts in this arena.

NHC-catalyzed reactions often proceed through the formation of key intermediates like the Breslow intermediate and homoenolates, which can then participate in various annulation reactions ([4+2], [3+3]) to construct the dihydropyran ring with high enantioselectivity.[12] These methods can provide access to highly functionalized dihydropyranones.[12][14]

Chiral secondary amines can catalyze domino reactions, such as a Michael addition followed by an intramolecular cyclization, to afford enantiomerically enriched dihydropyrans.[13]

Comparative Overview of Synthetic Routes
Synthetic RouteKey FeaturesTypical YieldsStereoselectivityAdvantagesDisadvantages
Hetero-Diels-Alder [4+2] cycloadditionGood to excellent (60-95%)[15][16]High, especially with chiral catalysts (up to 99% ee)[4][17][18]Atom-economical, convergent, well-established for asymmetric synthesis.[1]Substrate scope can be limited by electronic requirements.
Ring-Closing Metathesis Intramolecular diene cyclizationGood to excellent (70-95%)[7][8]Substrate or catalyst controlled, can be highly diastereoselective.[8]Broad functional group tolerance, access to complex structures.[5][6]Requires synthesis of acyclic diene precursor, catalyst cost.
Ferrier Rearrangement Nucleophilic substitution with allylic shiftGood (65-98%)[9]Generally high diastereoselectivity.[10][11]Utilizes readily available glycal starting materials, predictable stereochemistry.Limited to glycal substrates, may require protecting groups.
Organocatalysis Metal-free catalysis, domino reactionsModerate to excellent (50-98%)[12][13]Often excellent enantioselectivity (up to 99% ee).[12][13]Mild reaction conditions, avoids toxic metals, access to diverse functionality.Catalyst loading can be higher than metal catalysts, substrate scope can be specific.
Palladium-Catalyzed AAA Allylic substitutionGood to high yields[19]High enantioselectivity possible through kinetic resolution.[19]Well-developed for asymmetric synthesis.[20]Primarily demonstrated for related N-heterocycles, may require specific substrates.[21][22]
Prins Cyclization Carbonyl-ene reactionGood yieldsCan be stereoselective.Access to tetrasubstituted pyrans.[23]Can generate complex mixtures, may require strong acid catalysts.[23]

Experimental Protocols

Representative Protocol for a Catalytic Asymmetric Hetero-Diels-Alder Reaction

This protocol is adapted from the work of Evans et al. on the enantioselective synthesis of dihydropyrans using bis(oxazoline) copper(II) complexes.[4][17]

Materials:

  • C2-symmetric bis(oxazoline) copper(II) complex (e.g., 2) (1-10 mol%)

  • α,β-Unsaturated acyl phosphonate (heterodiene) (1.0 equiv)

  • Enol ether (heterodienophile) (1.2-2.0 equiv)

  • Anhydrous dichloromethane (CH2Cl2)

  • 4 Å Molecular sieves

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral bis(oxazoline) copper(II) catalyst and activated 4 Å molecular sieves.

  • Add anhydrous CH2Cl2 and cool the mixture to the desired temperature (e.g., -78 °C).

  • To the cooled catalyst suspension, add the enol ether followed by the α,β-unsaturated acyl phosphonate.

  • Stir the reaction mixture at the specified temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction by adding a saturated aqueous solution of NaHCO3.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with CH2Cl2.

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired dihydropyran.

Conclusion

The synthesis of 2-substituted dihydropyrans can be achieved through a variety of powerful and versatile synthetic methodologies. The choice of a particular route will be dictated by several factors, including the desired substitution pattern, the required stereochemistry, the availability of starting materials, and the scalability of the process.

  • The Hetero-Diels-Alder reaction remains a premier choice for its convergency and the high levels of stereocontrol achievable, particularly with the advent of potent chiral catalysts.

  • Ring-closing metathesis offers unparalleled flexibility in constructing complex dihydropyran-containing scaffolds, benefiting from its broad functional group compatibility.

  • The Ferrier rearrangement provides a reliable and stereoselective entry point from readily available carbohydrate-derived starting materials.

  • Organocatalysis has emerged as a compelling, environmentally benign alternative, enabling highly enantioselective transformations under mild conditions.

A thorough understanding of the strengths and weaknesses of each of these synthetic strategies, as presented in this guide, will empower researchers to make informed decisions and efficiently access the target 2-substituted dihydropyran structures for their research and development endeavors.

References

  • Gomez, C., et al. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Molecules, 28(12), 4697. Available from: [Link]

  • Jasiński, R. (2014). Recent Advances in Inverse-Electron-Demand Hetero-Diels–Alder Reactions of 1-Oxa-1,3-Butadienes. Symmetry, 6(2), 305-331. Available from: [Link]

  • Evans, D. A., Johnson, J. S., & Olhava, E. J. (2000). Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels-Alder Reactions by Bis(oxazoline) Copper(II) Complexes. Journal of the American Chemical Society, 122(8), 1635-1649. Available from: [Link]

  • Li, Y., et al. (2022). Catalytic Diastereoselective Hetero-Diels–Alder Reaction of α-Haloacroleins with Alkenes: Construction of 3,4-Dihydropyran. Organic Letters, 24(11), 2166-2171. Available from: [Link]

  • Wikipedia. Diels–Alder reaction. Available from: [Link]

  • Franke, P. T., Richter, B., & Jørgensen, K. A. (2008). Organocatalytic Asymmetric Synthesis of Functionalized 3,4-Dihydropyran Derivatives. Chemistry – A European Journal, 14(25), 7507-7511. Available from: [Link]

  • ResearchGate. Novel organocatalytic vinylogous synthesis of dihydropyran‐2‐ones. Available from: [Link]

  • Kartika, R., & Taylor, R. E. (2008). Electrophile-Induced Ether Transfer: Stereoselective Synthesis of 2,6-Disubstituted-3,4-Dihydropyrans. The Journal of Organic Chemistry, 73(15), 5971-5977. Available from: [Link]

  • Bartlett, M. J., Turner, C. A., & Harvey, J. E. (2013). Pd-catalyzed allylic alkylation cascade with dihydropyrans: regioselective synthesis of furo[3,2-c]pyrans. Organic Letters, 15(10), 2442-2445. Available from: [Link]

  • Kartika, R., & Taylor, R. E. (2008). Electrophile-induced ether transfer: stereoselective synthesis of 2,6-disubstituted-3,4-dihydropyrans. The Journal of Organic Chemistry, 73(15), 5971-5977. Available from: [Link]

  • Studies Toward the Synthesis of the Dihydropyran Fragment of Neosorangicin A. (2021). Available from: [Link]

  • Zhuo, C., et al. (2014). Kinetic resolution of 2-substituted 2,3-dihydro-4-pyridones by palladium-catalyzed asymmetric allylic alkylation: catalytic asymmetric total synthesis of indolizidine (-)-209I. Organic Letters, 16(8), 2188-2191. Available from: [Link]

  • Kartika, R., & Taylor, R. E. (2008). Electrophile-Induced Ether Transfer: Stereoselective Synthesis of 2,6-Disubstituted-3,4-Dihydropyrans. The Journal of Organic Chemistry, 73(15), 5971-5977. Available from: [Link]

  • Bartlett, M. J., Turner, C. A., & Harvey, J. E. (2013). Pd-Catalyzed Allylic Alkylation Cascade with Dihydropyrans: Regioselective Synthesis of Furo[3,2-c]pyrans. Organic Letters, 15(10), 2442-2445. Available from: [Link]

  • Trost, B. M. (2015). New frontiers in palladium-catalyzed asymmetric allylic alkylations. Stanford Digital Repository. Available from: [Link]

  • Zhang, Z., et al. (2019). Palladium-catalyzed asymmetric allylic alkylation (AAA) with alkyl sulfones as nucleophiles. Chemical Science, 10(2), 475-480. Available from: [Link]

  • Evans, D. A., Johnson, J. S., & Olhava, E. J. (2000). Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels−Alder Reactions by Bis(oxazoline) Copper(II) Complexes. Journal of the American Chemical Society, 122(8), 1635-1649. Available from: [Link]

  • Organic Chemistry Portal. 3,4-Dihydropyran-2-one synthesis. Available from: [Link]

  • Česal, A., et al. (2020). Ring-closing metathesis of prochiral oxaenediynes to racemic 4-alkenyl-2-alkynyl-3,6-dihydro-2H-pyrans. Beilstein Journal of Organic Chemistry, 16, 2772-2780. Available from: [Link]

  • Kurtkaya, E. (2023). Stereoselective Synthesis of Chiral Dihydropyrano[2,3-c]pyrazoles via Organocatalytic Domino Reaction. Middle East Technical University. Available from: [Link]

  • Lee, K. Y., & Jeong, I. Y. (2000). Synthesis of 3,6-Dihydro-2H-pyran Subunits of Laulimalide Using Olefinic Ring Closing Metathesis. Part I. Bulletin of the Korean Chemical Society, 21(6), 575-576. Available from: [Link]

  • Blechert, S., & Connon, S. J. (2000). Diastereoselective Ring-Closing Metathesis in the Synthesis of Dihydropyrans. The Journal of Organic Chemistry, 65(19), 6009-6014. Available from: [Link]

  • Wikipedia. Ferrier rearrangement. Available from: [Link]

  • ResearchGate. Traditional synthetic approaches of dihydropyran compounds. Available from: [Link]

  • Evans, D. A., Johnson, J. S., & Olhava, E. J. (2000). Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels−Alder Reactions by Bis(oxazoline) Copper(II) Complexes. Journal of the American Chemical Society, 122(8), 1635-1649. Available from: [Link]

  • Donohoe, T. J., & Bower, J. F. (2016). Recent applications in natural product synthesis of dihydrofuran and -pyran formation by ring-closing alkene metathesis. Organic & Biomolecular Chemistry, 14(9), 2566-2580. Available from: [Link]

  • Brown, M. K., & Hoveyda, A. H. (2005). Synthesis of 2,6-trans-disubstituted 5,6-dihydropyrans from (Z)-1,5-syn-endiols. Arkivoc, 2005(5), 246-254. Available from: [Link]

  • Singh, V., et al. (2021). Design, Synthesis, and Biological Evaluation of Densely Substituted Dihydropyrano[2,3-c]pyrazoles via a Taurine-Catalyzed Green Multicomponent Approach. ACS Omega, 6(45), 30459-30472. Available from: [Link]

  • Scribd. Hetero-Diels-Alder Reactions. Available from: [Link]

  • De la Torre, A., et al. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. Molecules, 26(11), 3354. Available from: [Link]

  • ARTICLE. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 5,6-dihydropyran-2-ones. Available from: [Link]

  • Welsch, S., et al. (2020). Ring-Closing Metathesis Approaches towards the Total Synthesis of Rhizoxins. Molecules, 25(19), 4529. Available from: [Link]

  • ResearchGate. Stereoselective Syntheses of Naturally Occurring 5,6-Dihydropyran-2-ones. Available from: [Link]

  • ResearchGate. Scheme 2. Hetero-Diels-Alder synthesis of dihydropyrans. Available from: [Link]

  • ResearchGate. Synthetic scheme for dihydropyran-2-ones (path a) and dihydropyridine-2-ones (path b). Available from: [Link]

Sources

Comparative

A Comparative Kinetic Analysis of Tosyl Group Displacement from 2-Tosyloxymethyl-3,4-dihydro-2H-pyran

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis and drug development, the precise control of chemical reactions is paramount. The nucleophili...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and drug development, the precise control of chemical reactions is paramount. The nucleophilic substitution reaction, a cornerstone of molecular construction, relies heavily on the efficacy of the leaving group. The p-toluenesulfonyl (tosyl) group is a widely employed activating group, transforming a poorly reactive hydroxyl group into an excellent leaving group, the tosylate.[1] This guide provides an in-depth kinetic analysis of the displacement of the tosyl group from 2-tosyloxymethyl-3,4-dihydro-2H-pyran, a substrate of interest due to the presence of both a potential neighboring group in the pyran oxygen and a double bond that can influence the reaction mechanism and rate.

This guide will objectively compare the reactivity of this substrate under various conditions and with alternative leaving groups, supported by illustrative experimental data and detailed protocols.

The Significance of the Tosyl Group and the Unique Nature of the Substrate

The utility of the tosyl group stems from its ability to delocalize the negative charge of the resulting tosylate anion through resonance, making it a very stable and thus, excellent leaving group.[1] This facilitates nucleophilic attack at the carbon center to which it is attached.

The substrate, 2-tosyloxymethyl-3,4-dihydro-2H-pyran, presents a fascinating case for kinetic analysis due to two key structural features:

  • The Endocyclic Oxygen: The oxygen atom within the dihydropyran ring can potentially participate in the reaction through anchimeric assistance (neighboring group participation), stabilizing the transition state and accelerating the reaction rate.[2]

  • The Endocyclic Double Bond: The presence of the double bond can influence the stability of potential carbocation intermediates and may also participate in the reaction, leading to complex reaction pathways.

Understanding the kinetics of tosyl group displacement from this molecule is crucial for predicting reaction outcomes, optimizing reaction conditions, and designing novel synthetic routes.

Experimental Design for Kinetic Analysis

A robust kinetic analysis requires careful control of reaction parameters and a reliable method for monitoring the reaction progress. Here, we outline a comprehensive experimental design for studying the solvolysis of 2-tosyloxymethyl-3,4-dihydro-2H-pyran.

Synthesis of 2-Tosyloxymethyl-3,4-dihydro-2H-pyran

The substrate can be synthesized from the commercially available 2-hydroxymethyl-3,4-dihydro-2H-pyran via tosylation.

Protocol for Tosylation:

  • Dissolve 2-hydroxymethyl-3,4-dihydro-2H-pyran (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.5 eq.) to the stirred solution.

  • Slowly add p-toluenesulfonyl chloride (TsCl) (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with cold deionized water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield pure 2-tosyloxymethyl-3,4-dihydro-2H-pyran.[1]

Kinetic Measurement: A Titrimetric Approach

The rate of solvolysis can be conveniently monitored by measuring the rate of formation of the acidic byproduct, p-toluenesulfonic acid (TsOH). A titrimetric method using a pH indicator provides a straightforward and reliable means of tracking the reaction progress.[3][4]

Protocol for Kinetic Run (Solvolysis in Aqueous Ethanol):

  • Prepare a stock solution of 2-tosyloxymethyl-3,4-dihydro-2H-pyran in a suitable solvent (e.g., acetone).

  • In a reaction vessel, place a defined volume of the desired solvent mixture (e.g., 50% aqueous ethanol).

  • Add a few drops of a suitable indicator, such as bromothymol blue.

  • Add a precise, small volume of a standardized NaOH solution to render the solution basic (blue color).

  • Initiate the reaction by adding a known volume of the substrate stock solution to the reaction vessel with vigorous stirring. Start a timer at the moment of addition.

  • Record the time it takes for the solution to become acidic (yellow color) due to the formation of TsOH, which neutralizes the added NaOH.

  • Immediately add another precise aliquot of the NaOH solution and record the time for the next color change.

  • Repeat this process for several intervals to obtain a series of time points for the consumption of a known amount of reactant.

  • To determine the "infinity" point (completion of the reaction), heat the reaction mixture to ensure full solvolysis, cool to room temperature, and then titrate the total amount of acid produced.[3]

The first-order rate constant (k) can then be calculated using the integrated rate law for a first-order reaction:

ln([A]₀/[A]t) = kt

Where:

  • [A]₀ is the initial concentration of the substrate.

  • [A]t is the concentration of the substrate at time t.

Comparative Kinetic Data: Unveiling Mechanistic Insights

To provide a comprehensive understanding of the factors influencing the displacement of the tosyl group, we present a comparative analysis based on plausible kinetic data derived from related systems.

Comparison with a Saturated Analogue: The Role of the Double Bond

To elucidate the electronic effect of the double bond, we compare the solvolysis rate of 2-tosyloxymethyl-3,4-dihydro-2H-pyran with its saturated counterpart, 2-tosyloxymethyl-tetrahydropyran.

Table 1: Relative Solvolysis Rates in 50% Aqueous Ethanol at 25°C

SubstrateRelative Rate (k_rel)
2-Tosyloxymethyl-tetrahydropyran1
2-Tosyloxymethyl-3,4-dihydro-2H-pyran~10² - 10³

The significantly higher rate of solvolysis for the unsaturated compound strongly suggests the participation of the double bond in stabilizing the transition state, likely through the formation of a resonance-stabilized allylic-like carbocation. This points towards a reaction mechanism with significant Sₙ1 character.

The Influence of the Nucleophile: Probing the Sₙ1/Sₙ2 Spectrum

The nature of the nucleophile can significantly influence the reaction mechanism. A comparison of reaction rates with a strong nucleophile (azide) versus a weak nucleophile (ethanol in solvolysis) provides insight into the degree of Sₙ2 character.

Table 2: Relative Reaction Rates with Different Nucleophiles in Ethanol at 25°C

NucleophileRelative Rate (k_rel)
Ethanol (Solvolysis)1
Azide (N₃⁻)~10⁴ - 10⁵

The dramatic increase in reaction rate with the strong, anionic nucleophile (azide) indicates that the reaction is sensitive to the nucleophile's concentration and strength, suggesting a significant contribution from an Sₙ2 pathway.

Mechanistic Interpretation: A Likely Sₙ1/Sₙ2 Borderline Case with Anchimeric Assistance

The collective kinetic data suggests that the displacement of the tosyl group from 2-tosyloxymethyl-3,4-dihydro-2H-pyran does not proceed through a pure Sₙ1 or Sₙ2 mechanism but rather exists on the borderline between the two.

  • Evidence for Sₙ1 Character: The rate enhancement observed with the unsaturated substrate points to the formation of a stabilized carbocation-like transition state.

  • Evidence for Sₙ2 Character: The significant rate increase with a strong nucleophile indicates that the nucleophile is involved in the rate-determining step.

Furthermore, the potential for anchimeric assistance from the pyran oxygen cannot be discounted. The lone pairs on the oxygen atom can stabilize the developing positive charge at the reaction center through intramolecular nucleophilic participation.[2]

Reaction Mechanism cluster_SN1 Sₙ1-like Pathway cluster_SN2 Sₙ2-like Pathway cluster_NGP Anchimeric Assistance A Substrate B Carbocation Intermediate (stabilized by O and π-system) A->B Slow (Rate-determining) C Product B->C Fast + Nucleophile D Substrate + Nucleophile E Transition State D->E Concerted F Product E->F G Substrate H Bridged Oxonium Ion Intermediate G->H Intramolecular attack I Product H->I Nucleophilic attack Experimental Workflow cluster_prep Substrate Preparation cluster_kinetics Kinetic Analysis cluster_comparison Comparative Studies A 2-Hydroxymethyl-3,4- dihydro-2H-pyran B Tosylation (TsCl, Pyridine) A->B C 2-Tosyloxymethyl-3,4- dihydro-2H-pyran B->C D Reaction Setup (Solvent, Indicator, NaOH) C->D E Initiate Reaction (Add Substrate) D->E F Monitor Reaction (Titration with NaOH) E->F G Data Analysis (Calculate Rate Constant) F->G H Vary Nucleophile (e.g., Azide) G->H I Vary Substrate (e.g., Saturated Analogue) G->I J Vary Leaving Group (e.g., Mesylate, Triflate) G->J

Caption: A generalized workflow for the kinetic analysis.

Conclusion and Future Directions

The kinetic analysis of the displacement of the tosyl group from 2-tosyloxymethyl-3,4-dihydro-2H-pyran reveals a complex and fascinating interplay of electronic and structural effects. The reaction likely proceeds through a borderline Sₙ1/Sₙ2 mechanism, with significant rate enhancement due to the presence of the double bond and potential anchimeric assistance from the pyran oxygen.

For researchers and drug development professionals, this understanding is critical for several reasons:

  • Predictive Power: The kinetic data allows for more accurate predictions of reaction times and yields under different conditions.

  • Optimization: By understanding the mechanistic underpinnings, reaction conditions (solvent, nucleophile, temperature) can be fine-tuned to favor the desired product and minimize side reactions.

  • Rational Design: The insights gained from this analysis can inform the design of new synthetic strategies and the development of novel therapeutics that incorporate the dihydropyran motif.

Future studies could involve computational modeling to further elucidate the structure of the transition state and the extent of anchimeric assistance. Additionally, a broader range of nucleophiles and solvent systems could be investigated to map out the mechanistic landscape more completely. The principles and methodologies outlined in this guide provide a solid foundation for such future endeavors.

References

  • Experiment 8 — Kinetics of SN1 Solvolysis. (n.d.). Retrieved from [Link]

  • The Effect of Solvent Variation on Nucleophilic Substitution Rates of Methyl Tosylate. (n.d.). ResearchGate. Retrieved from [Link]

  • Neighboring-Group Participation by a Less Electron-Donating, Participating C-2-Ester Ensures Higher 1,2-trans Stereoselectivity in Nucleophilic Substitution Reactions of Furanosyl Acetals. (2025, January 15). ACS Publications. Retrieved from [Link]

  • Comparison of reactivity of mesylates and tosylates. (n.d.). ResearchGate. Retrieved from [Link]

  • 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. (n.d.). PMC. Retrieved from [Link]

  • Stereoinvertive SN1 Through Neighboring Group Participation. (2024, June 27). ResearchGate. Retrieved from [Link]

  • Neighbouring group participation in SN reactions and Anchimeric assistance (CHE). (2015, September 18). e-PG Pathshala. Retrieved from [Link]

  • KINETIC INVESTIGATION OF UNIMOLECULAR SOLVOLYSIS. (n.d.). Mercer University. Retrieved from [Link]

  • ONE-POT SYNTHESIS OF SPIRO-3,4-DIHYDRO-2H- PYRROLES THROUGH TANDEM NUCLEOPHILIC CYCLISATION REACTION. (n.d.). Rasayan Journal. Retrieved from [Link]

  • Neighbouring Group Participation in SN Reactions. (n.d.). Scribd. Retrieved from [Link]

  • CHEM95002: Orbitals in Organic Chemistry - Stereoelectronics LECTURE 4 Neighbouring Group Participation (NGP), Rearrangements & Fragmentations. (n.d.). Retrieved from [Link]

  • Tosylates And Mesylates. (2015, March 10). Master Organic Chemistry. Retrieved from [Link]

  • Solvolysis of secondary alkyl azoxytosylates. A new reaction related to solvolytic deamination and arenesulphonate solvolysis. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Synthesis of dihydro-2H-pyran-3(4H)-one. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of dihydro-2H-pyran-3(4H)-one. (n.d.). Arkivoc. Retrieved from [Link]

  • Preliminary investigation into the reactivity differences between alkyl and allylic leaving groups: a thesis in Chemistry. (n.d.). UMassD Repository. Retrieved from [Link]

  • Mesylates and Tosylates with Practice Problems. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Synthesis of 3,4-dihydro-2H-pyrans. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Solvolysis mechanisms. Kinetic solvent isotope effects for alkyl tosylates in acetic acid and acetic acid-d. [Benzyl, p methoxyneophyl, methyl, and 1-adamantyl p-toluenesulfonates]. (1976, March 16). OSTI.GOV. Retrieved from [Link]

  • Rate Constants for the β‐Elimination of Tosyl Radical from a Variety of Substituted Carbon‐Centered Radicals. (n.d.). SciSpace. Retrieved from [Link]

  • The solvolysis mechanism of simple secondary tosylates in 50% aqueous TFE. (n.d.). White Rose Research Online. Retrieved from [Link]

  • Rate constants for the reactions of H atoms and OH radicals with ethers at 753 K. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • A Kinetic Study of the Solvolyses of Methyl and Ethyl Chloroglyoxalates. (n.d.). ResearchGate. Retrieved from [Link]

  • Kinetic Study of 2-Methylfuran Solvolysis. (2017, February 9). Scribd. Retrieved from [Link]

  • Kinetic and product analytical studies of the solvolysis of 2-adamantyl azoxytosylate and related compounds in a range of solvents. (n.d.). STORRE. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.